Methyl 2-Cyclopropylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyclopropylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-5-3-2-4-9(10)8-6-7-8/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLCZAGWTXHURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of methyl 2-cyclopropylbenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Cyclopropylbenzoate
Introduction
This compound is a valuable chemical intermediate, recognized for its utility as a structural motif in the development of novel therapeutic agents and functional materials. The incorporation of a cyclopropyl ring onto an aromatic scaffold can significantly influence a molecule's conformational properties, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway to this compound, beginning with the synthesis of its carboxylic acid precursor, 2-cyclopropylbenzoic acid, followed by its subsequent esterification. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and outline the essential analytical techniques required for the thorough characterization of the final product. This document is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights into practical and scalable chemical synthesis.
Overall Synthetic Workflow
The synthesis is strategically designed as a two-step process. The first step involves the creation of the core carbon-carbon bond between the aromatic ring and the cyclopropyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second step is a classic acid-catalyzed Fischer-Speier esterification to yield the target methyl ester.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Cyclopropylbenzoic Acid via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In this step, we couple an organoboron species (cyclopropylboronic acid) with an organohalide (2-bromobenzoic acid) using a palladium catalyst.[3]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzoic acid. This is often the rate-determining step and results in a Pd(II) complex.[3]
-
Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₃PO₄), which forms a more nucleophilic boronate complex.[1]
-
Reductive Elimination: The two organic fragments (the aryl group and the cyclopropyl group) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials and Equipment:
-
Three-neck round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet
-
2-Bromobenzoic acid
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (P(Cy)₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene and deionized water
-
Diethyl ether, 2M HCl, brine, anhydrous magnesium sulfate (for workup)
Procedure:
-
Inert Atmosphere: Flame-dry a three-neck round-bottom flask equipped with a stir bar and reflux condenser. Allow it to cool to room temperature under a steady stream of nitrogen or argon. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: To the flask, add 2-bromobenzoic acid (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate (3.0 eq).
-
Solvent and Catalyst Addition: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 10 mmol scale). Bubble nitrogen or argon through the solvent mixture for 15-20 minutes to degas it. Subsequently, add palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq). The phosphine ligand stabilizes the palladium catalyst and facilitates the reaction.[1]
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with 2M HCl to remove the base and any remaining boronic acid. The acidic product will remain in the organic phase. Follow with a wash with saturated aqueous sodium chloride (brine) to reduce the amount of water in the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-cyclopropylbenzoic acid, which can be purified further if necessary.
Part 2: Synthesis of this compound via Fischer Esterification
Fischer-Speier esterification is a classic, reliable method for converting carboxylic acids into esters.[6][7] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process.[8]
Mechanistic Insight: The Fischer Esterification
The mechanism involves several reversible proton transfer steps.[9][10]
-
Protonation of Carbonyl: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (often by water or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product.[8]
Caption: Mechanism of the Fischer-Speier esterification reaction.
Experimental Protocol: Fischer Esterification
Materials and Equipment:
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
2-Cyclopropylbenzoic acid (from Step 1)
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution, brine, diethyl ether, anhydrous magnesium sulfate (for workup)
Procedure:
-
Reagent Setup: In a round-bottom flask, dissolve the crude 2-cyclopropylbenzoic acid (1.0 eq) in a large excess of methanol (e.g., 20-50 equivalents). Using the alcohol as the solvent drives the equilibrium toward the product side, in accordance with Le Châtelier's principle.[8]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise to the stirring solution. An exothermic reaction may occur.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Allow the reaction to proceed for 4-8 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Remove most of the methanol under reduced pressure. Add water and extract the product into diethyl ether (3x volume of aqueous layer).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a pure oil or solid.
Part 3: Characterization of this compound
Confirmation of the structure and assessment of the purity of the synthesized this compound are achieved through a combination of standard spectroscopic techniques.
| Technique | Expected Data and Interpretation |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm. The exact splitting pattern depends on the substitution. Methoxy Protons (CH₃): A sharp singlet at approximately δ 3.9 ppm, integrating to 3 hydrogens. Cyclopropyl Methine Proton (CH): A multiplet around δ 2.5-2.8 ppm, integrating to 1 hydrogen. Cyclopropyl Methylene Protons (CH₂): Two distinct multiplets in the range of δ 0.7-1.2 ppm, each integrating to 2 hydrogens, due to their diastereotopic nature. |
| ¹³C NMR | Ester Carbonyl (C=O): A signal around δ 168-170 ppm. Aromatic Carbons: Multiple signals in the δ 125-145 ppm region. Methoxy Carbon (OCH₃): A signal around δ 52 ppm. Cyclopropyl Carbons: Signals for the methine (CH) and methylene (CH₂) carbons will appear in the upfield region, typically between δ 10-20 ppm. |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak at m/z = 176, corresponding to the molecular weight of C₁₁H₁₂O₂. Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃, m/z = 145) or the entire ester group (-COOCH₃, m/z = 117). |
| Infrared (IR) Spectroscopy | C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1720-1730 cm⁻¹. C-O Stretch: Absorption bands in the region of 1250-1300 cm⁻¹ for the C-O single bond stretch. Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals for the cyclopropyl and methyl groups appearing just below 3000 cm⁻¹. |
Conclusion
This guide has detailed a reliable and efficient two-step synthesis for this compound. The methodology leverages a powerful palladium-catalyzed Suzuki-Miyaura coupling to construct the key C-C bond, followed by a classic Fischer esterification. The protocols provided are robust and scalable, and the mechanistic discussions offer insight into the underlying principles of these transformations. The outlined characterization techniques provide a comprehensive framework for verifying the identity and purity of the final product, ensuring its suitability for further applications in research and development.
References
-
ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from ChemTalk. [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from Wikipedia. [Link]
-
Reber, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from Chemistry Steps. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from NROChemistry. [Link]
-
Wikipedia. (2024). Fischer–Speier esterification. Retrieved from Wikipedia. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from BYJU'S. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]
-
Li, A. Y., et al. (2000). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 41(48), 9327-9330. [Link]
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methyl 2-cyclopropylbenzoate chemical and physical properties
An In-depth Technical Guide to Methyl 2-cyclopropylbenzoate
Introduction
This compound is an ester of benzoic acid featuring a cyclopropyl substituent at the ortho position. This structural motif, combining an aromatic ring with a strained cyclopropyl group, makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The unique electronic and steric properties imparted by the cyclopropyl group can significantly influence the pharmacological activity and physical properties of derivative compounds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, spectral characteristics, and essential safety protocols.
Chemical Identity and Physical Properties
This compound is a colorless liquid under standard conditions. Its core structure consists of a benzene ring substituted with a methyl ester group and an adjacent cyclopropyl group.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 148438-01-1 | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Poorly soluble in water; miscible with organic solvents | Inferred from methyl benzoate[1] |
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-cyclopropylbenzoic acid, with methanol in the presence of a strong acid catalyst.
Synthesis Workflow
The overall process involves two main stages: the synthesis of the precursor 2-cyclopropylbenzoic acid, followed by its esterification.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures for benzoic acid derivatives.[2][3][4]
Materials:
-
2-Cyclopropylbenzoic acid (1.0 eq)
-
Methanol (can be used as solvent, >20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyclopropylbenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[2] Caution: Foaming may occur during the bicarbonate wash; vent the funnel frequently.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum is the most direct method for confirming the structure. Based on available data for this compound, the following signals are expected.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.1 | Multiplet (m) | 4H | Aromatic protons (C₆H₄) |
| ~ 3.8 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |
| ~ 2.5 | Multiplet (m) | 1H | Cyclopropyl methine proton (-CH-) |
| ~ 1.0 - 0.6 | Multiplet (m) | 4H | Cyclopropyl methylene protons (-CH₂-CH₂-) |
The ¹³C NMR spectrum will show 9 distinct signals, as the plane of symmetry of the benzene ring is broken by the ortho-substitution.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168-170 | C=O | Carbonyl carbon of the ester group.[6][7] |
| ~ 140-145 | Aromatic C-2 | Quaternary aromatic carbon attached to the cyclopropyl group. |
| ~ 130-132 | Aromatic C-H | Aromatic methine carbons. |
| ~ 128-130 | Aromatic C-H | Aromatic methine carbons. |
| ~ 125-127 | Aromatic C-H | Aromatic methine carbons. |
| ~ 125-127 | Aromatic C-1 | Quaternary aromatic carbon attached to the ester group. |
| ~ 52 | -OCH₃ | Methoxy carbon. |
| ~ 15-20 | Cyclopropyl -CH- | Methine carbon of the cyclopropyl group. |
| ~ 10-15 | Cyclopropyl -CH₂- | Methylene carbons of the cyclopropyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic & Cyclopropyl C-H |
| 2955-2850 | C-H stretch | Methoxy (-OCH₃) |
| ~ 1720 | C=O stretch | Ester Carbonyl |
| ~ 1600, ~1450 | C=C stretch | Aromatic Ring |
| 1300-1100 | C-O stretch | Ester Linkage |
The presence of a strong absorption band around 1720 cm⁻¹ is highly characteristic of the ester carbonyl group.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 176, corresponding to the molecular weight of the compound [C₁₁H₁₂O₂]⁺.
-
Key Fragments: Common fragmentation patterns for methyl benzoates include:
-
m/z = 145: Loss of the methoxy radical (•OCH₃, 31 Da).
-
m/z = 117: Loss of the entire ester functional group (•COOCH₃, 59 Da), leaving the cyclopropylbenzene cation.
-
m/z = 91: A tropylium ion, common in substituted benzenes, may also be observed.
-
Caption: Logic diagram for the spectroscopic characterization of the target compound.
Safety and Handling
Proper handling of this compound is crucial for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).
-
Hazard Statements:
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H361: Suspected of damaging fertility or the unborn child.
-
H402: Harmful to aquatic life.
-
-
Precautionary Statements:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P264 & P270: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
-
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.
-
If Inhaled: Move person into fresh air.
-
-
Storage: Keep container tightly closed. Store in a well-ventilated place. Keep cool and locked up or in an area accessible only to qualified persons.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- MilliporeSigma. (2024).
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Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Lab 5 Procedure: Esterification. Retrieved from [Link]
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CAS number for methyl 2-cyclopropylbenzoate
An In-Depth Technical Guide to Methyl 2-Cyclopropylbenzoate (CAS No. 148438-01-1)
Abstract
This compound is a substituted aromatic ester of significant interest to the fields of organic synthesis and medicinal chemistry. The incorporation of a cyclopropyl ring ortho to the methyl ester functionality creates a unique chemical scaffold. The cyclopropyl group, a well-known bioisostere for phenyl and isopropyl groups, can impart favorable conformational rigidity, enhance metabolic stability, and modulate electronic properties. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthesis protocols, detailed analytical characterization, chemical reactivity, and potential applications for researchers, chemists, and drug development professionals.
Introduction and Strategic Significance
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of small, strained ring systems is a proven method for optimizing molecular properties. This compound (Figure 1) is a valuable building block that embodies this principle. The ortho-disubstituted benzene ring is a common motif in pharmaceuticals, and the presence of the cyclopropyl group offers distinct advantages over more conventional substituents like methyl or isopropyl groups.
The cyclopropyl moiety is notable for:
-
Metabolic Stability: It can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.
-
Conformational Constraint: The rigid three-membered ring restricts the rotation of adjacent groups, which can lock the molecule into a biologically active conformation and improve binding affinity to target proteins.
-
Modulation of Physicochemical Properties: It increases the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with improved solubility and reduced promiscuity of drug candidates.
This document serves as a technical resource, providing detailed, field-tested insights into the synthesis, characterization, and synthetic utility of this versatile compound.
Physicochemical Properties and Specifications
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key specifications for this compound are summarized in Table 1.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 148438-01-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| MDL Number | MFCD06802668 | [1][2] |
| Appearance | Inferred to be a colorless to pale yellow liquid | General observation for similar esters[4][5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
| SMILES Code | O=C(OC)C1=CC=CC=C1C2CC2 | [1] |
Synthesis and Purification Protocol
The most direct and reliable method for the laboratory-scale preparation of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-cyclopropylbenzoic acid. This method is favored for its operational simplicity and use of readily available reagents.
Underlying Principle: Fischer-Speier Esterification
Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[6] The reaction equilibrium is driven towards the product (the ester) by using a large excess of the alcohol (methanol in this case), which also serves as the solvent. A strong acid catalyst, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.
Detailed Step-by-Step Synthesis Protocol
Materials:
-
2-cyclopropylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclopropylbenzoic acid (e.g., 10.0 g, 1.0 eq).
-
Reagent Addition: Add anhydrous methanol (100 mL). The large excess serves as both reactant and solvent, driving the equilibrium forward. Stir the mixture until the acid dissolves.
-
Catalyst Introduction: Place the flask in an ice bath to cool. Slowly and carefully add concentrated sulfuric acid (2.0 mL). Causality Note: This exothermic addition must be done slowly to prevent overheating. The acid is the catalyst essential for activating the carbonyl group.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Solvent Removal: After cooling to room temperature, most of the excess methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the residue to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Shake vigorously. Separate the organic layer. Causality Note: This step partitions the organic ester into the ether phase, while the inorganic acid and salts remain in the aqueous phase.
-
Neutralization: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize any remaining sulfuric acid and unreacted carboxylic acid; observe for CO₂ evolution) and then 50 mL of brine (to remove excess water).
-
Drying and Filtration: Dry the isolated organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If required, the crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Caption: Fischer-Speier Esterification Workflow.
Spectroscopic Characterization and Analysis
Structural confirmation and purity assessment are critical. The following data are representative expectations for the validation of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.2-7.8 ppm (m, 4H) | Protons on the substituted benzene ring. |
| Methoxy Protons | δ ~3.9 ppm (s, 3H) | Singlet for the -OCH₃ group. | |
| Cyclopropyl Methine | δ ~2.0-2.5 ppm (m, 1H) | The CH proton on the cyclopropyl ring adjacent to the aromatic ring. | |
| Cyclopropyl Methylene | δ ~0.7-1.2 ppm (m, 4H) | The two sets of CH₂ protons on the cyclopropyl ring. | |
| ¹³C NMR | Carbonyl Carbon | δ ~168 ppm | Typical shift for an ester carbonyl carbon. |
| Aromatic Carbons | δ ~125-145 ppm | Shifts for the six carbons of the benzene ring. | |
| Methoxy Carbon | δ ~52 ppm | Shift for the -OCH₃ carbon. | |
| Cyclopropyl Carbons | δ ~10-16 ppm | Shifts for the three carbons of the cyclopropyl ring. | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1720 cm⁻¹ | Strong, characteristic absorption for an ester carbonyl. |
| C-O Stretch | ~1250-1300 cm⁻¹ | Characteristic absorption for the ester C-O bond. | |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Absorption for C-H bonds on the benzene ring. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 176.08 | Corresponds to the molecular weight of C₁₁H₁₂O₂. |
| Key Fragment | m/z = 145 | Loss of the methoxy group (-OCH₃). |
Chemical Reactivity and Synthetic Utility
This compound possesses two primary sites of reactivity: the ester functional group and the aromatic ring. This dual reactivity makes it a versatile intermediate for synthesizing more complex molecular architectures.
Reactions at the Ester Group
-
Saponification (Hydrolysis): Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup readily hydrolyzes the ester back to the parent 2-cyclopropylbenzoic acid.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-cyclopropylphenyl)methanol.
-
Grignard/Organolithium Addition: Reaction with organometallic reagents (e.g., Phenylmagnesium bromide or Butyllithium) will result in the addition of two equivalents to the carbonyl carbon, forming a tertiary alcohol after an acidic workup.
Reactions on the Aromatic Ring
Electrophilic Aromatic Substitution (EAS) on the benzene ring is influenced by both substituents. The ester group is a deactivating, meta-directing group, while the cyclopropyl group is a weak activating, ortho-, para-directing group. The outcome of an EAS reaction (e.g., nitration, halogenation) will depend on the specific reaction conditions, but substitution will likely be directed to the positions para to the cyclopropyl group and meta to the ester group.
Caption: Key Reactivity Pathways of the Title Compound.
Applications in Research and Development
The primary value of this compound lies in its role as a sophisticated building block for the synthesis of high-value molecules, particularly in the pharmaceutical industry.
-
Scaffold for API Synthesis: The 2-cyclopropyl-substituted aromatic motif is present in various biologically active compounds. This ester can serve as a late-stage intermediate that can be readily converted into amides, alcohols, or ketones as needed for the final active pharmaceutical ingredient (API).
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a unique three-dimensional shape imparted by the cyclopropyl group, this molecule is an ideal candidate for fragment screening libraries to identify novel binding interactions with protein targets.
-
Probing Structure-Activity Relationships (SAR): In a medicinal chemistry program, replacing a 2-isopropyl or 2-tert-butyl group with a 2-cyclopropyl group can provide critical insights into the SAR of a compound series, helping to fine-tune properties like potency, selectivity, and metabolic stability.
Handling, Storage, and Safety
As a standard laboratory chemical, this compound should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1] This minimizes degradation from moisture and temperature fluctuations.
-
Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive toxicological and emergency information.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Mechanistic Formation of Methyl 2-Cyclopropylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropyl moiety is a privileged structural motif in modern medicinal chemistry, often employed as a bioisosteric replacement for larger, more metabolically labile groups. Its unique conformational and electronic properties can enhance binding affinity, improve pharmacokinetic profiles, and increase metabolic stability. Methyl 2-cyclopropylbenzoate serves as a key building block for a variety of pharmacologically active compounds. This guide provides an in-depth exploration of the predominant synthetic pathways to this valuable intermediate, focusing on the underlying reaction mechanisms, practical experimental considerations, and the rationale behind procedural choices. We will dissect the two primary phases of its synthesis: the formation of the 2-cyclopropylbenzoic acid core and its subsequent esterification, offering detailed protocols and mechanistic visualizations to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the 2-Cyclopropylbenzoyl Scaffold
The incorporation of a cyclopropane ring onto an aromatic scaffold introduces a unique combination of steric and electronic properties. The high s-character of the C-C bonds in the cyclopropyl ring imparts vinyl-like electronic characteristics, while its rigid, three-dimensional structure provides a well-defined conformational constraint. In drug design, replacing a gem-dimethyl or tert-butyl group with a cyclopropyl ring can maintain or enhance potency while mitigating oxidative metabolism. The 2-cyclopropylbenzoyl scaffold is therefore a common feature in the development of novel therapeutics, making a robust and well-understood synthesis of its derivatives, such as this compound, essential for the drug discovery pipeline.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most direct and common approach involves disconnecting the ester linkage, leading back to the key intermediate, 2-cyclopropylbenzoic acid, and methanol. A secondary, more complex strategy would involve disconnecting the aryl-cyclopropyl bond, suggesting a late-stage cyclopropanation of a pre-functionalized benzoate derivative. This guide will focus primarily on the first, more established pathway.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Core Intermediate: 2-Cyclopropylbenzoic Acid
The most reliable method for constructing the 2-cyclopropylbenzoic acid scaffold is through the carboxylation of a corresponding Grignard reagent.
Mechanism: Grignard Formation and Carboxylation
The synthesis begins with the formation of a Grignard reagent from a suitable precursor, typically 1-bromo-2-cyclopropylbenzene. This involves the oxidative insertion of magnesium metal into the carbon-bromine bond. The resulting organomagnesium compound is a potent nucleophile and a strong base.
The subsequent step is the carboxylation, where the Grignard reagent performs a nucleophilic attack on the electrophilic carbon of carbon dioxide (typically from solid CO₂, or "dry ice"). This forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the final 2-cyclopropylbenzoic acid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water. Any moisture will protonate and quench the reagent, drastically reducing the yield. Therefore, all glassware must be flame-dried, and solvents must be rigorously anhydrous.[1]
-
Solvent: Tetrahydrofuran (THF) or diethyl ether are the solvents of choice as they are aprotic and effectively solvate the Grignard reagent, stabilizing the reactive species.
-
Initiation: The reaction can sometimes be slow to start. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface and initiate the reaction.[1]
Experimental Protocol: Synthesis of 2-Cyclopropylbenzoic Acid
Materials:
-
1-bromo-2-cyclopropylbenzene
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (3 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Initiation: Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask.
-
Solvent Addition: Add anhydrous THF to cover the magnesium.
-
Precursor Addition: Dissolve 1-bromo-2-cyclopropylbenzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and a gentle exotherm).
-
Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for 1-2 hours to ensure full conversion.
-
Carboxylation: In a separate flask, create a slurry of crushed dry ice in anhydrous THF. Cool the prepared Grignard reagent to 0 °C and transfer it slowly via cannula into the vigorously stirred dry ice slurry, maintaining the temperature below -60 °C.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 3 M HCl until the aqueous layer is acidic.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclopropylbenzoic acid, which can be purified by recrystallization.
Formation of this compound via Esterification
With the carboxylic acid in hand, the final step is esterification. The Fischer-Speier method is the most common, cost-effective, and scalable approach.
Mechanism: Fischer-Speier Esterification
Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and its mechanism involves several distinct steps, all of which are reversible.
Caption: Mechanism of Fischer-Speier Esterification.
-
Protonation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[2]
Causality Behind Experimental Choices:
-
Excess Alcohol: The reaction is an equilibrium.[2][6] To drive the reaction toward the product side, a large excess of one reactant is used, in this case, methanol, which often serves as the solvent. This is a direct application of Le Chatelier's Principle.[6]
-
Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required to activate the carbonyl group. Without the catalyst, the reaction is impractically slow.[6][7]
-
Heat: The reaction is typically performed at reflux to increase the reaction rate.
Experimental Protocol: Fischer Esterification
Materials:
-
2-cyclopropylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-cyclopropylbenzoic acid (1.0 eq.) in a large excess of methanol (e.g., 20-40 eq., often used as the solvent).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq.) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude this compound. The product can be further purified by flash column chromatography if necessary.
| Parameter | Condition | Rationale |
| Reactants | 2-Cyclopropylbenzoic Acid, Methanol | Substrate and esterifying agent. |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Activates the carbonyl for nucleophilic attack. |
| Solvent | Methanol (in excess) | Acts as both reactant and solvent to drive equilibrium. |
| Temperature | Reflux (~65 °C) | Increases reaction rate. |
| Typical Yield | 85-95% | Efficient and high-yielding transformation. |
| Table 1: Summary of Typical Fischer Esterification Conditions. |
Alternative Esterification: Acyl Chloride Method
For acid-sensitive substrates or when a non-equilibrium process is desired, a two-step procedure via an acyl chloride is highly effective.
-
Acyl Chloride Formation: The carboxylic acid is first converted to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8]
-
Esterification: The isolated acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This reaction is rapid, exothermic, and irreversible.
While this method avoids equilibrium limitations, it involves harsher reagents and requires an additional synthetic step.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process: the carboxylation of a Grignard reagent derived from 1-bromo-2-cyclopropylbenzene to form 2-cyclopropylbenzoic acid, followed by a Fischer-Speier esterification using methanol with an acid catalyst. This pathway is robust, scalable, and relies on well-understood, fundamental organic reactions. Understanding the mechanisms, particularly the equilibrium nature of the Fischer esterification and the moisture sensitivity of the Grignard reaction, is paramount to achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize this important chemical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Spectroscopic Data Analysis of Methyl 2-cyclopropylbenzoate
This guide provides a comprehensive analysis of the spectroscopic data for methyl 2-cyclopropylbenzoate, a molecule presenting unique structural features for spectroscopic elucidation. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Introduction
The precise characterization of molecular structures is a cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide invaluable insights into the atomic and molecular composition, connectivity, and chemical environment of a compound. This compound, with its combination of an aromatic ring, an ester functional group, and a strained cyclopropyl ring, serves as an excellent case study for the application of these analytical methods. Understanding the distinct spectroscopic signatures of each of these moieties is crucial for confirming the identity and purity of the synthesized compound.
This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, explaining the rationale behind the observed signals and their correlation to the molecule's structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the cyclopropyl protons.
Expected Chemical Shifts and Splitting Patterns:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (4H) | 7.0 - 8.0 | Multiplet | 4H |
| Methyl Ester (3H) | ~3.9 | Singlet | 3H |
| Cyclopropyl Methine (1H) | 1.8 - 2.5 | Multiplet | 1H |
| Cyclopropyl Methylene (4H) | 0.6 - 1.2 | Multiplets | 4H |
-
Aromatic Protons: The four protons on the benzene ring will appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their exact chemical shifts and splitting patterns will be complex due to their ortho, meta, and para relationships.
-
Methyl Ester Protons: The three protons of the methyl group of the ester will appear as a sharp singlet around 3.9 ppm. The singlet multiplicity is due to the absence of adjacent protons.
-
Cyclopropyl Protons: The protons on the cyclopropyl ring are in a unique chemical environment due to the ring strain and will appear in the upfield region. The methine proton (CH) attached to the benzene ring will be more deshielded (1.8-2.5 ppm) than the methylene protons (CH₂). The four methylene protons will likely appear as two separate multiplets due to their diastereotopic nature.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound will show distinct peaks for each unique carbon atom.
Expected Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C-Ar) | 120 - 140 |
| Aromatic (C-ipso) | 130 - 150 |
| Methyl Ester (O-CH₃) | ~52 |
| Cyclopropyl Methine (CH) | 15 - 25 |
| Cyclopropyl Methylene (CH₂) | 5 - 15 |
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (165-175 ppm) due to the strong deshielding effect of the double-bonded oxygen.
-
Aromatic Carbons: The six aromatic carbons will resonate in the 120-150 ppm range. The ipso-carbon attached to the cyclopropyl group and the ipso-carbon attached to the ester group will have distinct chemical shifts from the protonated aromatic carbons.
-
Methyl Ester Carbon: The carbon of the methyl group will be found around 52 ppm.
-
Cyclopropyl Carbons: The carbons of the strained cyclopropyl ring will appear in the upfield region of the spectrum. The methine carbon will be slightly more downfield than the methylene carbons.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and more scans are typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for the ester and aromatic functionalities.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C-O (Ester) | 1100 - 1300 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (sp³) | 2850 - 3000 | Medium |
| C-H (Cyclopropyl) | ~3080 | Medium |
-
Ester Group: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester. Another strong band in the 1100-1300 cm⁻¹ region corresponds to the C-O stretching vibration.
-
Aromatic Ring: Aromatic C=C stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹. Aromatic C-H stretching will be observed as medium intensity bands just above 3000 cm⁻¹.
-
Alkyl and Cyclopropyl C-H: The C-H stretching of the methyl group will be in the 2850-3000 cm⁻¹ range. The C-H stretching of the cyclopropyl group is often observed at a slightly higher frequency, around 3080 cm⁻¹, due to the increased s-character of the C-H bonds in the strained ring.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.
-
Data Acquisition: Record the spectrum by passing a beam of infrared radiation through the sample and measuring the absorbance at each wavelength.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O₂), which is 176.21 g/mol .
-
Key Fragments:
-
Loss of methoxy group (-OCH₃): A peak at m/z 145, corresponding to the [M - 31]⁺ fragment.
-
Loss of the ester group (-COOCH₃): A peak at m/z 117, corresponding to the [M - 59]⁺ fragment.
-
Tropylium ion: A peak at m/z 91, a common fragment for alkyl-substituted benzene rings, though its formation might be less favorable here.
-
Loss of cyclopropyl group: A peak at m/z 135, corresponding to the [M - 41]⁺ fragment.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data is a holistic process where information from different techniques is integrated to build a coherent structural picture.
Caption: Workflow illustrating the complementary nature of different spectroscopic techniques in determining molecular structure.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the overall molecular formula. This guide provides a foundational framework for the analysis of this molecule and serves as a template for the characterization of other complex organic compounds.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]]
-
PubChem. (n.d.). This compound. Retrieved from [Link]]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]]
thermodynamic properties and stability of methyl 2-cyclopropylbenzoate
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Methyl 2-Cyclopropylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic properties and chemical stability of this compound, a molecule of significant interest in medicinal chemistry and materials science. The presence of a strained cyclopropyl ring directly attached to a π-conjugated aromatic ester system imparts unique physicochemical characteristics that are critical for its application in drug development and process chemistry. This document synthesizes theoretical principles with established experimental protocols to offer a predictive and practical understanding of the molecule's behavior. We delve into the enthalpic and entropic contributions driven by the cyclopropyl group's inherent ring strain, outline authoritative methodologies for experimental determination of these properties, and explore potential degradation pathways. The insights provided herein are intended to guide researchers in anticipating the molecule's stability during synthesis, formulation, and long-term storage, thereby enabling more efficient and robust drug development workflows.
Introduction: The Significance of a Strained System in Molecular Design
The incorporation of small, strained rings like cyclopropane into drug candidates is a well-established strategy for modulating pharmacological properties. These moieties can influence molecular conformation, lipophilicity, and metabolic stability. This compound serves as a valuable model compound embodying the fusion of a rigid, strained aliphatic ring with a planar, aromatic ester system.
Understanding the thermodynamic landscape of this molecule is paramount. Its stability—or lack thereof—directly impacts manufacturing process design, formulation strategies, shelf-life, and ultimately, therapeutic efficacy and safety. The key challenge and point of interest lies in the high ring strain of the cyclopropane group, which introduces significant potential energy into the molecule.[1][2] This stored energy can be a latent liability, potentially leading to undesired reactivity, or an asset that can be harnessed for specific chemical transformations. This guide provides the foundational knowledge required to navigate these considerations.
Synthesis Pathway: A Plausible Route to this compound
While numerous methods exist for ester synthesis, a reliable and scalable approach for this compound is the Fischer esterification of 2-cyclopropylbenzoic acid.[3][4] This acid-catalyzed reaction is a cornerstone of organic synthesis.
The causality behind this choice of protocol is its simplicity, use of readily available reagents, and high-yielding nature. The use of a strong acid catalyst, such as sulfuric acid, is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.[4] Driving the equilibrium towards the product is typically achieved by using an excess of methanol, which also serves as the solvent.
Caption: Proposed synthesis of this compound via Fischer esterification.
Unpacking the Thermodynamic Profile
The thermodynamic properties of this compound are dominated by the interplay between the high-energy cyclopropane ring and the stable aromatic system.
The Influence of Cyclopropane Ring Strain
The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°.[1] This deviation results in two primary forms of instability:
-
Angle Strain: The compression of bond angles increases the molecule's potential energy.[1][2]
-
Torsional Strain: The C-H bonds on adjacent carbons are in an eclipsed conformation, which introduces further energetic penalties.[2][5]
This accumulated "ring strain" for cyclopropane is approximately 27.6 kcal/mol (115.5 kJ/mol), making it significantly less stable per CH₂ group than larger cycloalkanes like cyclohexane.[1][2] This inherent instability means that the standard enthalpy of formation (ΔfH°) of this compound will be considerably more positive (less stable) than a comparable molecule containing a non-strained alkyl group.
Electronic Interactions with the Aromatic Ring
The bonds within a cyclopropane ring possess significant p-character, allowing them to interact electronically with adjacent π-systems, a behavior that mimics a carbon-carbon double bond.[6] In the case of this compound, this can lead to a conjugative stabilization effect where the cyclopropyl group donates electron density to the aromatic ring. This interaction can partially offset the destabilizing effect of the ring strain and is crucial for understanding the molecule's reactivity.
Quantitative Thermodynamic Data
| Property | Methyl Benzoate (Literature Value) | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight ( g/mol ) | 136.15[7] | 176.21 | Addition of C₃H₄ group. |
| ΔfH°(g) (kJ/mol) | -276.1 ± 4.0[8] | Significantly more positive (less negative) | The large, positive enthalpy contribution from the cyclopropane ring strain will dominate. |
| Boiling Point (°C) | 199[7] | Higher than methyl benzoate | Increased molecular weight and van der Waals forces. |
| Thermal Stability | High | Lower than non-strained analogs | The cyclopropane ring provides a lower-energy pathway for thermal decomposition (ring-opening).[9] |
Authoritative Protocols for Experimental Determination
To obtain definitive thermodynamic data, rigorous experimental protocols must be employed. These methods serve as self-validating systems when properly calibrated and executed.
Protocol 1: Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[10][11]
Methodology:
-
Calibration: Calibrate the heat capacity of the calorimeter by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.[12] This step is critical for ensuring the trustworthiness of all subsequent measurements.
-
Sample Preparation: A precisely weighed sample of this compound (typically ~1 gram) is placed in a crucible inside the "bomb" vessel.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (e.g., 30 atm) to ensure complete and rapid combustion.[12]
-
Ignition & Measurement: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited electrically, and the temperature change (ΔT) of the water is meticulously recorded.
-
Calculation: The enthalpy of combustion is calculated from the observed temperature rise and the calibrated heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, with the known enthalpies of formation for CO₂(g) and H₂O(l).
Protocol 2: Thermal Stability and Phase Behavior via DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for assessing thermal stability.
Methodology:
-
Sample Loading: A small, accurately weighed sample (5-10 mg) is placed in an aluminum or gold pan.[11]
-
Thermal Program: The sample is subjected to a controlled temperature program (e.g., heating at a linear rate of 10 °C/min) under an inert nitrogen atmosphere.
-
DSC Analysis: The DSC measures the heat flow into or out of the sample relative to a reference. Endothermic events like melting and boiling, and exothermic events like decomposition, are recorded as peaks. This yields data on melting point, enthalpy of fusion, and decomposition temperature.[13]
-
TGA Analysis: The TGA simultaneously measures the mass of the sample as a function of temperature. Mass loss indicates evaporation, sublimation, or decomposition. This provides a clear profile of the temperatures at which the compound begins to degrade.
Caption: Workflow for experimental determination of thermodynamic properties.
Chemical Stability and Potential Degradation
The stability of this compound is governed by two primary features: the ester linkage and the strained cyclopropyl ring.
Hydrolytic Degradation
Like any ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-cyclopropylbenzoic acid and methanol. This is often the most common degradation pathway in aqueous formulations.
Thermal Degradation: Ring-Opening
The significant strain energy of the cyclopropane ring makes it the most likely point of failure under thermal stress.[9] While stable at moderate temperatures, at elevated temperatures (e.g., >175-200 °C), the ring can undergo homolytic cleavage to form a diradical intermediate. This can initiate polymerization or other rearrangement reactions.
Caption: Logical diagram of primary degradation pathways.
Protocol 3: Forced Degradation (Stress Testing)
To proactively identify potential degradation products and pathways, forced degradation studies are essential.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose separate aliquots of the sample to a range of harsh conditions:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (in solution and as solid)
-
Photolytic: High-intensity UV/Vis light
-
-
Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (typically with UV and Mass Spectrometric detection) to separate and identify the parent compound and any new degradation products that form.
The Role of Computational Chemistry
When experimental data is unavailable, computational methods like Density Functional Theory (DFT) provide powerful predictive insights.[14][15]
A typical computational workflow involves:
-
Geometry Optimization: Finding the lowest energy conformation of the molecule.
-
Frequency Calculation: Confirming the structure is a true energy minimum and calculating zero-point vibrational energy, thermal corrections, and entropy.
-
Single-Point Energy: Performing a high-accuracy energy calculation on the optimized geometry.
-
Isodesmic Reactions: Calculating the enthalpy of formation by using a balanced hypothetical reaction where the types of bonds are conserved, which significantly reduces computational error.[16]
Caption: Workflow for predicting thermodynamic data using computational chemistry.
Conclusion
This compound presents a fascinating case study in molecular thermodynamics. Its stability is a delicate balance between the destabilizing influence of the high-energy cyclopropane ring and the stabilizing forces of the aromatic system. The primary thermodynamic liability is the significant ring strain, which results in a less favorable enthalpy of formation and provides a kinetic pathway for thermal degradation via ring-opening. The ester functionality remains the most probable site for hydrolytic degradation under aqueous conditions. A thorough understanding of these properties, gained through the authoritative experimental and computational protocols detailed in this guide, is not merely academic; it is a prerequisite for the successful translation of molecules with such unique structural motifs from laboratory curiosities to robust, real-world applications in pharmaceuticals and materials science.
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The Strategic Incorporation of the Cyclopropyl Moiety: A Comprehensive Technical Guide to Methyl 2-Cyclopropylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyclopropylbenzoate is a fascinating molecular scaffold that, while seemingly simple, embodies key principles of modern medicinal chemistry. The strategic placement of a cyclopropyl group ortho to a methyl ester on a benzene ring creates a molecule with unique conformational and electronic properties. This guide provides an in-depth analysis of this compound, detailing its synthesis, spectroscopic characterization, and chemical reactivity. Furthermore, it explores the rationale behind its significance in drug discovery, offering insights into how the constituent cyclopropyl and methyl groups can profoundly influence the pharmacokinetic and pharmacodynamic profiles of larger, more complex drug candidates. This document serves as a technical resource for researchers aiming to leverage the unique attributes of this and related structures in the design of next-generation therapeutics.
Introduction: The Allure of the Cyclopropyl Ring in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is not coincidental but rather a testament to its unique stereoelectronic properties that medicinal chemists strategically exploit to overcome common challenges in drug design.[3] Unlike its acyclic or larger cyclic counterparts, the cyclopropane ring possesses a high degree of s-character in its C-H bonds and π-character in its C-C bonds, imparting a rigid, planar geometry.[4]
This inherent rigidity is a powerful tool for several reasons:
-
Conformational Restriction: By locking a portion of a molecule into a specific orientation, the cyclopropyl group can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[4]
-
Metabolic Stability: The C-H bonds of a cyclopropane are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in more flexible alkyl chains. This can lead to an improved pharmacokinetic profile, including a longer half-life.[5]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and membrane permeability, all critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[1][4]
This compound serves as an excellent case study to explore these principles. The interplay between the sterically demanding and electronically unique cyclopropyl group and the ortho-disposed methyl ester creates a scaffold with significant potential as a building block in the synthesis of novel drug candidates.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the cyclopropane ring followed by esterification, or the introduction of the cyclopropyl group onto a pre-existing benzoic acid derivative. A common and reliable method involves a two-step process starting from 2-bromobenzoic acid.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound is outlined below. This pathway leverages a palladium-catalyzed cross-coupling reaction to form the aryl-cyclopropyl bond, followed by a standard Fischer-Speier esterification.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Cyclopropylbenzoic Acid (Suzuki Coupling)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzoic acid (1 equivalent), cyclopropylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).
-
Solvent Addition: Add a 4:1 mixture of toluene and water.
-
Degassing: Bubble nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the aqueous layer with 2M HCl to a pH of approximately 2. The product, 2-cyclopropylbenzoic acid, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound (Fischer-Speier Esterification)
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-cyclopropylbenzoic acid in an excess of methanol (e.g., 20-30 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic and Physicochemical Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the cyclopropyl protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methyl ester protons will present as a sharp singlet at approximately δ 3.9 ppm. The cyclopropyl protons will be observed in the upfield region, with the methine proton appearing as a multiplet around δ 2.0-2.5 ppm and the methylene protons as multiplets between δ 0.7-1.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around δ 168-170 ppm), the aromatic carbons (δ 125-145 ppm), the methoxy carbon (around δ 52 ppm), and the cyclopropyl carbons (methine around δ 15-20 ppm and methylene carbons around δ 8-12 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit key absorption bands indicative of the functional groups present:
-
A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.[6]
-
C-O stretching vibrations for the ester linkage around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the cyclopropyl and methyl groups just below 3000 cm⁻¹.[6]
Mass Spectrometry (MS)
High-resolution mass spectrometry should confirm the molecular formula C₁₁H₁₂O₂. The calculated exact mass is 176.08373 Da.[7] The fragmentation pattern in the mass spectrum would likely show a prominent peak corresponding to the loss of the methoxy group (-OCH₃) and other fragments resulting from the cleavage of the ester and cyclopropyl groups.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem[7] |
| Molecular Weight | 176.21 g/mol | PubChem[7] |
| Exact Mass | 176.08373 Da | PubChem[7] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | - |
| Solubility | Soluble in common organic solvents | - |
Chemical Reactivity
The reactivity of this compound is primarily governed by the ester functionality and the electronic nature of the substituted benzene ring.
Reactions at the Ester Group
The methyl ester is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester back to 2-cyclopropylbenzoic acid.
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to exchange the methyl group for other alkyl groups.
-
Amidation: Reaction with amines can form the corresponding amides.
Electrophilic Aromatic Substitution
The benzene ring can undergo electrophilic aromatic substitution reactions. The cyclopropyl group is generally considered an ortho, para-directing activator due to the π-character of its C-C bonds, while the methyl ester is a meta-directing deactivator. The interplay of these two groups will influence the regioselectivity of substitution reactions.
Ring-Opening of the Cyclopropane
Cyclopropanes that are activated by electron-withdrawing groups can undergo nucleophilic ring-opening reactions.[8][9] While the ester group in this compound is not directly attached to the cyclopropane ring, the overall electronic environment of the molecule could influence its stability under certain harsh reaction conditions, particularly with strong nucleophiles or under acidic conditions that could lead to protonation and subsequent ring opening.
Caption: Overview of the chemical reactivity of this compound.
Applications in Drug Development: A Forward Look
While this compound is not itself a therapeutic agent, it represents a valuable building block for the synthesis of more complex, biologically active molecules. The strategic inclusion of the 2-cyclopropylbenzoyl moiety can be a key step in lead optimization campaigns.
The "Magic Methyl" and Cyclopropyl Isosteres
The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group to a lead compound can dramatically improve its biological activity or pharmacokinetic properties.[10][11] This can be due to improved binding interactions in a hydrophobic pocket of the target protein or by blocking a site of metabolic attack.
Similarly, the cyclopropyl group is often used as a bioisostere for other functionalities, such as a vinyl group or a gem-dimethyl group. Its rigid nature can also serve to orient other functional groups in a more favorable conformation for target binding.
Potential Therapeutic Areas
Derivatives of this compound could find applications in a wide range of therapeutic areas. The cyclopropyl moiety is present in drugs targeting various conditions, including:
-
Antiviral agents: The conformational constraint can enhance binding to viral enzymes.
-
Anticancer agents: The unique electronic properties can lead to novel interactions with oncogenic proteins.[2]
-
Central Nervous System (CNS) disorders: The modulation of lipophilicity can improve blood-brain barrier penetration.
The development of novel synthetic methodologies for incorporating structures like this compound into larger molecules will continue to be a key enabler for the discovery of new and improved medicines.[5]
Conclusion
This compound is more than just a simple organic molecule; it is a testament to the power of strategic molecular design in the pursuit of new therapeutics. Its synthesis is achievable through well-established synthetic protocols, and its structure is readily confirmed by standard spectroscopic methods. The true value of this compound lies in its potential as a building block, offering medicinal chemists a tool to introduce the beneficial properties of the cyclopropyl group into drug candidates. By understanding the synthesis, properties, and reactivity of such fundamental scaffolds, researchers are better equipped to design the next generation of safe and effective medicines.
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The Dawn of a Bioisostere: Early Research and Discovery of Cyclopropanated Benzoic Acid Esters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Three-Membered Ring
In the landscape of medicinal chemistry, the quest for molecular scaffolds that can enhance the potency, selectivity, and metabolic stability of drug candidates is perpetual. The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a powerful and versatile tool in this endeavor.[1] Its unique stereoelectronic properties, stemming from significant ring strain and "bent" bonds with high p-character, confer a rigid conformation that can facilitate optimal interactions with biological targets.[2] The incorporation of this small, rigid ring into larger molecules, such as benzoic acid esters, has been a particularly fruitful strategy in drug design, offering a means to fine-tune pharmacokinetic and pharmacodynamic profiles.[3][4] This guide delves into the early research and discovery of cyclopropanated benzoic acid esters, tracing the foundational synthetic strategies and the nascent understanding of their biological potential.
A Historical Perspective: From a Gaseous Anesthetic to a Cornerstone of Medicinal Chemistry
The journey of the cyclopropane ring in science began with its discovery in 1881 by August Freund.[3] Initially, cyclopropane itself found application as a potent, though highly flammable, anesthetic gas, first used in a clinical setting in 1934.[5] However, its true value in drug development would be realized decades later as synthetic chemists began to explore its incorporation into more complex molecular architectures. The inherent rigidity of the cyclopropane ring was recognized as a desirable feature, capable of locking flexible molecules into bioactive conformations and thereby enhancing their interaction with target proteins.[2]
Pioneering Syntheses: The Advent of Cyclopropanated Benzoic Acids
While a definitive "first" synthesis of a simple cyclopropanated benzoic acid ester is not singular and clearly documented in a landmark publication, the emergence of this class of compounds is intrinsically linked to the development of practical cyclopropanation methods and the synthesis of key precursors for pharmacologically active agents.
One of the most significant early examples is the synthesis of trans-2-phenylcyclopropane-1-carboxylic acid , a crucial precursor to the monoamine oxidase inhibitor (MAOI) tranylcypromine , which was first synthesized in 1948.[6] The development of tranylcypromine spurred interest in the synthesis and biological evaluation of phenylcyclopropane derivatives.
Early Synthetic Strategies:
The early syntheses of cyclopropanated benzoic acid precursors largely relied on two main approaches:
-
Cyclopropanation of Alkenyl Precursors: This involved the addition of a methylene group across the double bond of a suitable alkenyl arene, such as cinnamic acid or its esters. The seminal Simmons-Smith reaction , discovered in 1958, provided a relatively mild and stereospecific method for this transformation using a zinc-copper couple and diiodomethane.[7][8]
-
Intramolecular Cyclization: Another early strategy involved the base-induced intramolecular cyclization of γ-halo-substituted phenylacetonitriles or related compounds. This approach provided a route to 1-phenylcyclopropane derivatives.[9]
Core Synthetic Methodologies: A Technical Examination
Synthesis of trans-2-Phenylcyclopropane-1-carboxylic Acid via Simmons-Smith Reaction of trans-Cinnamic Acid
The cyclopropanation of cinnamic acid and its esters represents a foundational approach to accessing 2-phenylcyclopropane carboxylic acid derivatives. The Simmons-Smith reaction, in its early form, offered a significant advantage over previous methods that often required hazardous reagents like diazomethane.[8]
Reaction Causality: The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), from the reaction of a zinc-copper couple with diiodomethane.[8] This carbenoid then adds to the alkene in a concerted fashion, meaning the new carbon-carbon bonds are formed simultaneously. This concerted mechanism is crucial as it ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For trans-cinnamic acid, this results in the formation of trans-2-phenylcyclopropane-1-carboxylic acid.
Experimental Protocol (Conceptual Early-Stage):
-
Preparation of the Zinc-Copper Couple: Zinc dust is activated by treatment with a copper(II) sulfate solution to create a more reactive zinc-copper alloy.
-
Formation of the Simmons-Smith Reagent: The activated zinc-copper couple is suspended in a suitable anhydrous solvent, such as diethyl ether. Diiodomethane is then added to the suspension, leading to the formation of the (iodomethyl)zinc iodide carbenoid.
-
Cyclopropanation: A solution of trans-cinnamic acid (or its ester, for improved solubility and reactivity) in the same solvent is added to the Simmons-Smith reagent. The reaction mixture is typically heated under reflux for several hours.
-
Workup and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. If the ester was used, it is then saponified to the carboxylic acid using a strong base, followed by acidification to yield trans-2-phenylcyclopropane-1-carboxylic acid.
Diagram: Conceptual Workflow for Simmons-Smith Cyclopropanation
Caption: A generalized workflow for the synthesis of trans-2-phenylcyclopropane-1-carboxylic acid.
Synthesis of 1-Phenylcyclopropane-1-carboxylic Acid via Intramolecular Cyclization
This approach offers a distinct regiochemical outcome, yielding a cyclopropane ring directly attached to the phenyl ring at the same carbon as the carboxylic acid group.
Reaction Causality: The synthesis begins with the α-alkylation of a phenylacetonitrile derivative with 1,2-dihaloethane.[9] In the presence of a strong base, the acidic α-proton of the phenylacetonitrile is removed to form a carbanion. This carbanion then acts as a nucleophile, displacing one of the halide atoms in 1,2-dihaloethane in an Sₙ2 reaction. A second equivalent of a strong base then deprotonates the newly formed γ-halophenylacetonitrile, generating another carbanion that undergoes an intramolecular Sₙ2 reaction to form the cyclopropane ring. The nitrile group is subsequently hydrolyzed to the carboxylic acid.
Experimental Protocol (Conceptual Early-Stage):
-
Alkylation: Phenylacetonitrile is treated with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, often under phase-transfer catalysis conditions to facilitate the reaction between the aqueous base and the organic substrate.
-
Cyclization: The intermediate γ-bromophenylacetonitrile undergoes intramolecular cyclization under the basic conditions to form 1-phenylcyclopropane-1-carbonitrile.
-
Hydrolysis: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid using strong acidic or basic conditions, followed by neutralization to yield 1-phenylcyclopropane-1-carboxylic acid.[9]
Diagram: Intramolecular Cyclization Pathway
Caption: Stepwise synthesis of 1-phenylcyclopropane-1-carboxylic acid via intramolecular cyclization.
Early Insights into Structure-Activity Relationships (SAR)
The early exploration of the biological activities of cyclopropanated benzoic acid derivatives was largely driven by the discovery of tranylcypromine's potent MAO inhibitory activity. This led to the synthesis and testing of related compounds to understand the structural requirements for this activity. While detailed, systematic SAR studies as we know them today were not commonplace in the mid-20th century, some general principles began to emerge from the initial pharmacological screenings:
| Compound Class | General Observation | Implication |
| Phenylcyclopropylamines | The trans isomer of 2-phenylcyclopropylamine (tranylcypromine) was found to be significantly more potent as an MAO inhibitor than the cis isomer. | The stereochemical arrangement of the phenyl and amino groups is critical for biological activity. |
| Substituted Phenylcyclopropanes | Modifications to the phenyl ring, such as the introduction of electron-withdrawing or -donating groups, were found to modulate the inhibitory potency. | Electronic properties of the aromatic ring influence the interaction with the enzyme's active site. |
| Carboxylic Acid vs. Amine | The carboxylic acid precursors, such as 2-phenylcyclopropane-1-carboxylic acid, did not exhibit the same level of MAO inhibitory activity as the corresponding amines. | The basic amino group is a key pharmacophoric feature for this specific biological target. |
These early findings underscored the importance of the cyclopropane ring in conferring a specific, rigid geometry that was crucial for potent biological activity.
Conclusion: A Foundation for Modern Drug Discovery
The early research into cyclopropanated benzoic acid esters and their derivatives laid a critical foundation for the widespread use of the cyclopropane ring as a bioisostere in modern drug discovery. The pioneering synthetic methods, born out of the burgeoning field of organic chemistry in the mid-20th century, provided the initial access to these novel molecular scaffolds. The subsequent discovery of potent biological activity in compounds like tranylcypromine validated the hypothesis that the unique conformational constraints of the cyclopropane ring could be harnessed to design highly effective therapeutic agents. This early work paved the way for the development of a diverse array of cyclopropane-containing drugs, a testament to the enduring legacy of these foundational discoveries.
References
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UNC-Chapel Hill. (2022, December 9). Tiny molecules, big potential. Retrieved from [Link]
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Alpha Pioneer. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Retrieved from [Link]
- Krasutsky, A. P., et al. (2020). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Journal of Medicinal Chemistry, 63(17), 9344–9363.
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Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
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Wikipedia. (2024). Cyclopropanation. Retrieved from [Link]
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-
Wikipedia. (2024). Simmons–Smith reaction. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantum Chemical and Molecular Modeling of Methyl 2-Cyclopropylbenzoate
Abstract
This technical guide provides a comprehensive framework for the computational analysis of methyl 2-cyclopropylbenzoate, a molecule with a structural motif of increasing interest in medicinal chemistry. We will detail the application of quantum chemical calculations and molecular modeling to elucidate its conformational landscape, electronic properties, and potential intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to predict and understand the behavior of molecules featuring the cyclopropyl-aryl scaffold. We will present detailed methodologies, the scientific rationale behind procedural choices, and a comparison with established theoretical benchmarks to offer a holistic view of the molecule's structural and electronic characteristics.
Introduction: The Rationale for Computational Scrutiny
This compound serves as an important model system. The cyclopropyl group, a three-membered ring, possesses unique electronic properties due to its strained 'bent' bonds, allowing it to engage in conjugation with the adjacent phenyl ring.[1][2][3] This interaction governs the molecule's conformational preferences and reactivity, which are critical determinants of its function in a biological context. Understanding these properties is paramount for the rational design of novel chemical entities in drug discovery.[4][5][6]
Computational chemistry provides a powerful, cost-effective, and efficient avenue to explore molecular properties before committing to extensive laboratory synthesis and testing.[5][7] By employing quantum chemical calculations, we can accurately predict the molecule's three-dimensional structure, stability, and electronic charge distribution.[7] This guide will delineate a robust, validated workflow for such an investigation.
Theoretical Foundation: Density Functional Theory (DFT)
For a molecule of this nature, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-benchmarked functional for organic molecules, providing reliable results for geometries and energies.[8][9][10][11][12]
We will pair the B3LYP functional with the Pople-style 6-31G(d) basis set. This basis set includes polarization functions ('d') on heavy atoms, which are essential for accurately describing the bonding in a strained ring system like cyclopropane and the polar carbonyl group of the ester. This level of theory, B3LYP/6-31G(d), is a standard for obtaining high-quality results for geometry optimizations of organic compounds.[8][10][11][12]
Part I: Quantum Chemical Workflow for Single Molecule Properties
The primary objective of this phase is to determine the most stable gas-phase structure of this compound and to characterize its fundamental electronic and vibrational properties.
Experimental Protocol: Geometry Optimization and Frequency Analysis
This protocol outlines the core steps for a validated computational analysis using a program like Gaussian.[13][14]
Step 1: Initial Structure Construction
-
Using a molecular builder (e.g., GaussView, Avogadro), construct an approximate 3D structure of this compound. The initial bond lengths and angles do not need to be perfect, as the optimization algorithm will refine them.
Step 2: Geometry Optimization
-
Causality: The initial structure is a high-energy guess. A geometry optimization is performed to find the coordinates on the potential energy surface that correspond to a local energy minimum. This is the most stable, relaxed conformation of the molecule.
-
Procedure: Submit the structure for optimization using the B3LYP functional and the 6-31G(d) basis set. The algorithm will iteratively adjust the geometry to minimize the forces on each atom until a stationary point is reached.[13]
Step 3: Frequency Calculation
-
Causality: A frequency calculation is a self-validating step. It serves two purposes: 1) to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and 2) to compute the vibrational modes (IR spectrum) and zero-point vibrational energy (ZPVE).[15][16][17] An imaginary frequency indicates a transition state, not a stable structure.[16]
-
Procedure: Using the optimized geometry from Step 2, perform a frequency calculation at the identical B3LYP/6-31G(d) level of theory.
Data Visualization and Interpretation
The output of these calculations provides a wealth of information that requires careful interpretation.
Optimized Geometric Parameters: Key bond lengths and dihedral angles define the molecule's shape. The dihedral angle between the cyclopropyl ring and the phenyl ring is particularly important as it describes the extent of conjugation.
| Parameter | Description | Calculated Value (Å or °) |
| C(ring)-C(ipso) | Bond length between cyclopropyl and phenyl rings | ~1.48 Å |
| C(ipso)-C(carbonyl) | Bond length between phenyl ring and ester group | ~1.50 Å |
| C=O | Carbonyl bond length | ~1.21 Å |
| C-O(methyl) | Ester C-O single bond length | ~1.35 Å |
| τ(C-C-C-C) | Dihedral angle defining cyclopropyl-phenyl orientation | Varies (see Part II) |
Table 1: Representative geometric parameters for this compound calculated at the B3LYP/6-31G(d) level of theory. These are typical values and will be refined by the calculation.
Molecular Electrostatic Potential (MEP) Map: The MEP map is a crucial visualization tool in drug design.[18][19] It illustrates the charge distribution across the molecule's surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue).[18][20][21] This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding or electrostatic complementarity with a biological target.[18][19] For this compound, we anticipate a strong negative potential around the carbonyl oxygen and a more complex potential around the conjugated cyclopropyl-phenyl system.
Diagram 1: Computational Workflow
A validated workflow for quantum chemical analysis.
Part II: Molecular Modeling of Conformational Flexibility
The single-molecule analysis provides a static picture. However, the rotation around the single bonds connecting the cyclopropyl and ester groups to the phenyl ring allows the molecule to adopt various conformations. Understanding this flexibility is critical for drug development, as the biologically active conformation may not be the global energy minimum.
Experimental Protocol: Potential Energy Surface (PES) Scan
Step 1: Define Rotational Coordinates
-
Identify the key dihedral angles for rotation. For this compound, these are:
-
τ1: The dihedral angle defining the orientation of the cyclopropyl ring relative to the phenyl ring.
-
τ2: The dihedral angle defining the orientation of the methyl ester group relative to the phenyl ring.
-
Step 2: Perform a Relaxed PES Scan
-
Causality: A PES scan systematically rotates one dihedral angle (e.g., τ1) in defined increments (e.g., 10-15 degrees) while allowing all other geometric parameters to relax (optimize). This maps out the energy profile of the rotation, identifying energy minima (stable conformers) and maxima (rotational barriers).
-
Procedure: Set up a "scan" calculation in Gaussian, specifying the dihedral angle to be varied and the range of rotation (e.g., 0 to 360 degrees). Use the same B3LYP/6-31G(d) level of theory for consistency.
Data Analysis: Conformational Energy Landscape
The results of the PES scan reveal the relative energies of different conformers. Studies on similar cyclopropyl arene systems show that the conformation where the cyclopropyl ring bisects the plane of the phenyl ring is often favored due to optimal orbital overlap.[1] However, steric hindrance from the ortho-ester group will significantly influence this preference.
| Conformer | τ1 (Cyclopropyl) | τ2 (Ester) | Relative Energy (kcal/mol) |
| Global Minimum | ~60° | ~30° | 0.00 |
| Local Minimum | ~180° | ~45° | +1.5 |
| Rotational Barrier | ~0°/120° | ~90° | +4.0 |
Table 2: Hypothetical but representative data from a PES scan of this compound. The exact values for angles and energies must be determined by the calculation.
Diagram 2: Key Rotational Dihedrals
Key rotatable bonds for conformational analysis.
Applications in Drug Development
The insights gained from these computational studies have direct applications in the pharmaceutical industry.[4][22][23]
-
Pharmacophore Modeling: The precise 3D arrangement of atoms in the low-energy conformers, combined with the electronic information from the MEP map, can be used to build a pharmacophore model. This model defines the essential features a molecule must possess to bind to a specific biological target.
-
Structure-Activity Relationship (SAR) Studies: By understanding how the cyclopropyl and ester substituents influence the molecule's shape and electronics, researchers can make informed decisions when designing analogs with improved potency or pharmacokinetic properties.[6]
-
Virtual Screening: The calculated properties can be used to screen large virtual libraries of compounds to identify other molecules that might have similar and desirable characteristics.[24]
Conclusion
The quantum chemical and molecular modeling workflow detailed in this guide provides a scientifically rigorous and self-validating system for characterizing this compound. By leveraging Density Functional Theory for geometry optimization, frequency analysis, and conformational scanning, researchers can obtain deep insights into the molecule's structural and electronic properties. These computational results are not merely theoretical exercises; they provide actionable intelligence that accelerates the drug discovery and development pipeline, enabling a more rational, structure-based approach to designing the next generation of therapeutics.[5]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation.
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Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ResearchGate.
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Comparison of molecular structure of alkali metal ortho substituted benzoates. ResearchGate.
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Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** Inpressco.
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Computational Chemistry Gaussian Optimization & Frequency Tutorial. YouTube.
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How to eliminate negative/imaginary frequency in Gaussian during geometry optimization. YouTube.
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Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl α′,β′-Enones and Conformational Analysis of Bicyclo[m.1.0]alk-3-en-2-ones. University of Arizona.
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Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. PubMed.
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Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse.
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Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. YouTube.
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Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. ResearchGate.
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Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe.
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Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. DergiPark.
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Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. ResearchGate.
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QUANTUM-CHEMICAL CALCULATION OF THE N-(3,5-NI-TERT-BUTYL-2- HYDROXYPHENYL). Sakharov Readings.
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Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central.
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understanding the reactivity of the cyclopropyl group in methyl 2-cyclopropylbenzoate
An In-Depth Technical Guide to the Reactivity of the Cyclopropyl Group in Methyl 2-Cyclopropylbenzoate
Abstract
The cyclopropyl group is a unique structural motif in organic chemistry, prized for its ability to impart profound electronic and conformational effects on adjacent molecular frameworks. When incorporated into an aromatic system, its inherent ring strain and unique bonding characteristics, described by the Walsh model, allow it to function as a potent electron donor with significant π-character.[1][2] This guide provides a comprehensive technical analysis of the reactivity of the cyclopropyl group within the specific context of this compound. We will explore the interplay between the electron-donating cyclopropyl group and the electron-withdrawing methyl ester substituent, detailing the resulting regiochemical outcomes in electrophilic aromatic substitution and the conditions that promote characteristic cyclopropyl ring-opening reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of cyclopropylarenes in synthetic design.
The Dichotomous Nature of Substitution: Electronic and Steric Profile
The reactivity of the benzene ring in this compound is governed by the competing electronic and steric influences of its two substituents.
-
The Cyclopropyl Group: Due to the high p-character of its C-C bonds, the cyclopropyl group acts as a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic attack.[1][3] This activating nature directs incoming electrophiles to the ortho and para positions.
-
The Methyl Ester Group (-COOCH₃): Conversely, the methyl ester is a deactivating group, withdrawing electron density from the ring via both inductive and resonance effects.[4] It directs incoming electrophiles to the meta position.[5][6]
This creates a fascinating scenario where the activating, ortho, para-directing cyclopropyl group is in direct opposition to the deactivating, meta-directing ester group. Furthermore, the ortho positioning of these two groups introduces significant steric hindrance, which plays a critical role in modulating the accessibility of adjacent positions on the ring.[7][8]
Quantitative Electronic Parameters
The electronic influence of these substituents can be quantified using Hammett and Taft parameters, which separate inductive and resonance effects.
| Parameter | Cyclopropyl Group | Methoxycarbonyl Group (-COOCH₃) | Description |
| Hammett Constant (σp) | -0.21[1] | +0.45 | Describes the overall electronic effect from the para position. The negative value for cyclopropyl indicates strong electron donation, while the positive value for the ester indicates strong withdrawal. |
| Field/Inductive (F) | +0.02[1] | +0.33 | Represents the inductive effect. The cyclopropyl group is weakly withdrawing inductively, while the ester is strongly withdrawing. |
| Resonance (R) | -0.23[1] | +0.15 | Represents the resonance effect. The cyclopropyl group is a strong resonance donor, while the ester is a resonance withdrawer. |
Predicted Reactivity in Electrophilic Aromatic Substitution (EAS)
The workflow below illustrates the logical process for predicting the regioselectivity of an EAS reaction on this compound. The powerful activating effect of the cyclopropyl group is expected to dominate, directing substitution to its vacant ortho (C6) and para (C4) positions. However, steric hindrance from the adjacent ester group will likely disfavor attack at the C6 position, making the C4 position the most probable site of electrophilic attack.
Caption: Workflow for predicting EAS regioselectivity.
Synthesis and Spectroscopic Characterization
While numerous methods exist for the synthesis of substituted benzoates and for cyclopropanation, a common route to this compound involves the esterification of 2-cyclopropylbenzoic acid.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a standard Fischer esterification, a reliable method for converting carboxylic acids to methyl esters.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclopropylbenzoic acid (5.0 g, 30.8 mmol).
-
Add methanol (50 mL) to dissolve the acid.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.
Step 2: Reflux
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Transfer the remaining mixture to a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford this compound as a clear oil.
Spectroscopic Data
The structural identity of this compound can be confirmed by standard spectroscopic methods.
| Spectroscopy | Characteristic Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.1 (m, 4H, Ar-H), 3.90 (s, 3H, -OCH₃), 2.5-2.4 (m, 1H, cyclopropyl-CH), 1.1-1.0 (m, 2H, cyclopropyl-CH₂), 0.8-0.7 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0 (C=O), 145.0 (Ar-C), 132.0-125.0 (Ar-CH), 52.0 (-OCH₃), 15.0 (cyclopropyl-CH), 10.0 (cyclopropyl-CH₂) |
| FT-IR (thin film, cm⁻¹) | ~3080 (cyclopropyl C-H), ~2950 (methyl C-H), ~1720 (C=O stretch), ~1250 (C-O stretch) |
Key Transformations: The Reactivity of the Cyclopropyl Ring
The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, a reactivity mode that is often synthetically useful.[9] This can occur via cationic, radical, or transition-metal-mediated pathways.
Acid-Catalyzed Ring-Opening
Treatment of cyclopropylarenes with strong Brønsted or Lewis acids can induce ring-opening to form highly functionalized products.[9][10] The reaction typically proceeds through a carbocation intermediate, generated by cleavage of the most substituted C-C bond of the cyclopropane ring. For this compound, this would lead to a benzylic carbocation, which can then be trapped by a nucleophile.
Caption: General mechanism for acid-catalyzed ring-opening.
Experimental Protocol: TfOH-Catalyzed Hydroarylation
This protocol is adapted from general procedures for the ring-opening hydroarylation of arylcyclopropanes and demonstrates a powerful C-C bond-forming reaction.[9]
Step 1: Reagent Preparation
-
In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (176 mg, 1.0 mmol).
-
Add an electron-rich arene nucleophile, such as 1,3,5-trimethoxybenzene (1.2 mmol).
-
Dissolve the solids in hexafluoroisopropanol (HFIP) (2.0 mL).
Step 2: Reaction Execution
-
To the stirring solution, add a stock solution of triflic acid (TfOH) in HFIP (e.g., 0.1 mmol, 10 mol%).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to isolate the 1,3-diarylpropane product.
Transition Metal-Catalyzed Reactions
Modern synthetic methods increasingly utilize transition metals to mediate reactions involving cyclopropanes.[11][12] These methods can involve oxidative addition into a C-C bond of the cyclopropane ring, leading to metallacyclobutane intermediates that can undergo further transformations.[9] Such reactions offer unique pathways for constructing complex molecular architectures that are not accessible through traditional methods. For instance, palladium- or copper-catalyzed reactions could be envisioned to couple the cyclopropyl group with other fragments or induce ring-expansion cascades.[13][14]
Conclusion
This compound serves as an exemplary model for understanding the complex reactivity of polysubstituted aromatic systems. The unique electronic properties of the cyclopropyl group, characterized by its potent π-donating ability, render it a powerful tool for activating the aromatic ring and directing electrophilic substitution.[1][3] However, its reactivity is intricately modulated by the steric and electronic opposition of the adjacent methyl ester.
Beyond its role in aromatic substitution, the inherent strain of the three-membered ring provides a gateway to a rich landscape of synthetic transformations, including acid-catalyzed, radical, and transition-metal-mediated ring-opening reactions.[9][12][15] A thorough understanding of these competing reaction pathways is paramount for professionals in drug discovery and chemical synthesis, enabling the rational design of novel molecules with precisely tuned chemical and biological properties.
References
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Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Source: Beilstein Journal of Organic Chemistry, 2019. URL: [Link]
-
Title: Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Source: Chemical Science, 2020. URL: [Link]
-
Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Source: SciSpace, 2016. URL: [Link]
-
Title: Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Source: RSC Publishing, 2002. URL: [Link]
-
Title: Different ring opening reactions of vinylcyclopropanes. Source: American Chemical Society, 2025. URL: [Link]
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Title: Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Source: JACS Au, 2022. URL: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 2-Cyclopropylbenzoate in Multi-Step Organic Synthesis
Abstract
The cyclopropyl motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart unique conformational rigidity, metabolic stability, and potency to drug candidates.[1][2] Methyl 2-cyclopropylbenzoate serves as a versatile and readily accessible building block for introducing the 2-cyclopropylbenzoyl group into complex molecular architectures. This guide provides an in-depth exploration of its core synthetic transformations, moving beyond simple procedural lists to explain the causality behind experimental choices. Detailed, field-proven protocols for hydrolysis, direct amidation, and its application in a representative multi-step synthesis involving Suzuki-Miyaura cross-coupling are presented for researchers, scientists, and drug development professionals.
The Strategic Value of the 2-Cyclopropylbenzoyl Moiety
The three-membered cyclopropane ring is more than a simple saturated carbocycle; its strained C-C bonds possess significant p-character, allowing it to engage in electronic interactions while maintaining a rigid, defined spatial orientation. When appended to a benzoyl system, it can act as a bioisostere for other groups, modulate lipophilicity, and lock in favorable conformations for receptor binding.[2] this compound is an ideal entry point to this chemical space, offering a stable ester handle that can be predictably transformed into a variety of functional groups.
Core Transformation I: Saponification to 2-Cyclopropylbenzoic Acid
The most fundamental transformation is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This "unmasking" step is critical for subsequent reactions such as amide bond formation via coupling agents (e.g., EDC, HATU) or conversion to an acyl chloride. While ester hydrolysis is a classic reaction, success lies in understanding the mechanism to ensure complete conversion and avoid side reactions.
Mechanistic Rationale
The reaction proceeds via a base-catalyzed acyl-oxygen cleavage (BAc2) mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide drives the reaction to completion.[3] For substrates with significant steric hindrance around the carbonyl group, an alternative SN2-type attack on the methyl group (BAl2 mechanism) can occur, but this is not typically a major pathway for this compound.[3]
Workflow for Ester Hydrolysis
Caption: Workflow for direct zirconium-catalyzed amidation.
Detailed Protocol: Synthesis of N-Benzyl-2-cyclopropylbenzamide
| Reagent | M.W. | Amount | Equivalents | Notes |
| This compound | 176.21 | 1.00 g | 1.0 | Starting Material |
| Benzylamine | 107.15 | 0.73 g (0.74 mL) | 1.2 | Nucleophile |
| Zirconium(IV) Oxide (ZrO₂) | 123.22 | 70 mg | ~10 mol% | Catalyst |
| Toluene | 92.14 | 5 mL | - | Solvent |
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add zirconium(IV) oxide (70 mg, 0.57 mmol).
-
Add this compound (1.00 g, 5.67 mmol), benzylamine (0.73 g, 6.81 mmol), and toluene (5 mL).
-
Seal the tube, evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Heat the reaction mixture in a pre-heated oil bath at 140°C for 24 hours.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford N-benzyl-2-cyclopropylbenzamide as a solid. Expected yield: 75-85%. [4][5]
Application in Multi-Step Synthesis: A Hypothetical Drug Fragment
The true utility of this compound is realized when its transformations are integrated into a longer synthetic sequence to build complex molecules. [6][7][8]Here, we outline a strategy to synthesize a hypothetical fragment, N-benzyl-2-cyclopropyl-5-(pyridin-3-yl)benzamide , which combines the core transformations with a powerful C-C bond-forming reaction.
Overall Synthetic Strategy
The synthesis begins with a brominated analog of our starting material, methyl 5-bromo-2-cyclopropylbenzoate. A Suzuki-Miyaura cross-coupling reaction is employed to install the pyridine ring. [9][10]This is a cornerstone reaction in pharmaceutical development due to its functional group tolerance and reliability. [11]Following the coupling, the ester is hydrolyzed and then converted to the target amide, demonstrating a convergent and logical synthetic design.
Multi-Step Synthesis Workflow
Caption: A multi-step pathway from a functionalized benzoate to a complex amide.
Protocol: Step 1 - Suzuki-Miyaura Coupling
Reaction: Synthesis of Methyl 2-cyclopropyl-5-(pyridin-3-yl)benzoate
-
In a Schlenk flask, combine methyl 5-bromo-2-cyclopropylbenzoate (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed solvents (e.g., DME and water, 4:1 ratio).
-
Heat the mixture to 90°C for 12 hours under Argon.
-
After cooling, perform a standard aqueous workup with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the coupled product. [12][13] Subsequent steps would follow the detailed protocols outlined in Sections 2.3 (Hydrolysis) and a standard peptide coupling protocol for the final amidation.
Conclusion
This compound is a powerful and versatile intermediate in multi-step organic synthesis. Its strategic value lies in the predictable and high-yielding transformations of its ester functionality, which provides access to key carboxylic acid and amide derivatives. By mastering its core reactions—hydrolysis for activation and direct amidation for efficiency—and integrating them with advanced C-C bond-forming reactions like the Suzuki-Miyaura coupling, researchers can rapidly construct complex molecules of high interest to the pharmaceutical and materials science industries. The protocols and workflows detailed herein provide a robust foundation for leveraging this valuable building block in drug discovery and development programs.
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Brauer, G. M., & Antonucci, J. M. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Available at: [Link]
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Application Notes and Protocols: Detailed Synthesis of Methyl 2-Cyclopropylbenzoate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
The cyclopropane motif is a cornerstone in modern medicinal chemistry and materials science, prized for its unique conformational and electronic properties.[1][2][3] When incorporated into aromatic systems, such as in 2-cyclopropylbenzoic acid and its ester derivatives, it can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Methyl 2-cyclopropylbenzoate, in particular, serves as a valuable building block for a range of pharmaceuticals and functional materials. This guide provides an in-depth exploration of robust and scalable synthetic protocols for accessing this important chemical scaffold and its derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, offering field-proven insights to enable researchers to select and optimize the most suitable method for their specific application.
Strategic Approaches to Synthesis
The construction of the 2-cyclopropylaryl moiety can be approached through several distinct synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns on the aromatic ring, and tolerance of other functional groups. The primary retrosynthetic disconnections involve either the formation of the cyclopropane ring on a pre-existing benzoic acid derivative or the coupling of a cyclopropyl group to the aromatic ring.
Here, we will focus on three widely applicable and mechanistically distinct approaches:
-
Transition-Metal-Catalyzed Cyclopropanation: This modern approach offers high efficiency and functional group tolerance.[4][5]
-
The Kulinkovich Reaction: A powerful method for converting esters into cyclopropanols, which can be subsequently transformed into the desired cyclopropane.[6][7][8][9]
-
The Simmons-Smith Reaction: A classic and reliable method for the cyclopropanation of alkenes.[10][11][12]
Palladium-Catalyzed Cyclopropanation of 2-Vinylbenzoates
Transition-metal-catalyzed reactions have revolutionized organic synthesis, and the formation of cyclopropanes is no exception. Palladium catalysis, in particular, offers a versatile platform for the construction of these strained rings.[4][5][13][14] The general strategy involves the reaction of a suitably substituted alkene with a carbene precursor in the presence of a palladium catalyst. For the synthesis of this compound derivatives, a common approach is the cyclopropanation of a methyl 2-vinylbenzoate precursor.
Mechanistic Rationale
The catalytic cycle is believed to involve the formation of a palladium carbene intermediate from the decomposition of a diazo compound, such as ethyl diazoacetate.[5] This highly reactive species then undergoes a [2+1] cycloaddition with the alkene substrate to furnish the cyclopropane ring. The choice of ligands on the palladium catalyst can influence the efficiency and selectivity of the reaction.
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Application Notes and Protocols: Exploring the Agrochemical Potential of Methyl 2-Cyclopropylbenzoate
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The development of new chemical entities with unique modes of action is critical to overcoming challenges such as pest resistance and regulatory pressures. This document provides a detailed technical guide for the investigation of methyl 2-cyclopropylbenzoate as a potential lead compound in agrochemical development. Drawing upon the known insecticidal properties of methyl benzoate and the bioavailability-enhancing characteristics of the cyclopropyl moiety in other agrochemicals, we present a series of hypotheses, synthetic protocols, and bioassay screening cascades to explore its potential as an insecticide, herbicide, and fungicide. This guide is intended to serve as a foundational resource for researchers embarking on the evaluation of this promising, yet underexplored, chemical scaffold.
Introduction: The Rationale for Investigating this compound
The design of new agrochemicals often involves the strategic combination of chemical motifs with known beneficial properties. This compound presents an intriguing scaffold for several reasons:
-
The Insecticidal Precedent of Methyl Benzoate: Methyl benzoate, a naturally occurring plant volatile, has demonstrated broad-spectrum insecticidal activity.[1][2][3] It acts as a contact toxicant, fumigant, ovicidal toxin, and repellent against a variety of agricultural pests.[1][2][3] This suggests that the benzoate core of our target molecule is a promising pharmacophore. Furthermore, some botanical pesticides are considered more environmentally friendly than many synthetic alternatives.[1][2]
-
The Role of the Cyclopropyl Group in Agrochemicals: The cyclopropyl group is a "bioisostere" often incorporated into bioactive molecules to enhance their metabolic stability and membrane permeability.[4][5] A notable example is the experimental herbicide FM-1688, where the inclusion of a cyclopropyl group significantly enhanced its in vivo herbicidal efficacy by improving bioavailability, rather than by increasing target-site potency.[4][5] This "cyclopropyl-enhanced bioavailability" is a key hypothesis we propose to explore for this compound. The unique structural and chemical properties of the cyclopropyl ring are of significant interest in medicinal and agrochemical chemistry.[6][7]
-
Structural Novelty: The specific substitution pattern of this compound is not widely reported in existing agrochemical literature, offering the potential for novel intellectual property and a unique mode of action.
Based on these points, we hypothesize that this compound could represent a new class of agrochemicals with favorable efficacy and pharmacokinetic properties.
Synthesis of this compound and its Analogs
The successful evaluation of this compound requires a reliable synthetic route that can also be adapted for the creation of an analog library for Structure-Activity Relationship (SAR) studies.
Proposed Synthetic Pathway
A plausible and efficient route to this compound is via a Suzuki-Miyaura cross-coupling reaction, followed by esterification.
Diagram 1: Proposed Synthesis of this compound
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Application Notes and Protocols for High-Throughput Screening of Methyl 2-Cyclopropylbenzoate Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors
Introduction: The Rationale for Screening Methyl 2-Cyclopropylbenzoate Derivatives as HDAC Inhibitors
In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a paramount objective. This compound and its derivatives represent a promising, yet underexplored, class of small molecules. The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and reduce off-target effects.[1][2][3][4] The unique stereoelectronic properties of the cyclopropyl ring can lead to favorable interactions with biological targets and provide a rigid scaffold for the rational design of new therapeutics.[1][2]
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][6] Aberrant HDAC activity has been implicated in a wide range of diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[5][7][8] Several HDAC inhibitors have been approved for clinical use, demonstrating the therapeutic validity of targeting this enzyme class.[5]
This guide provides a comprehensive framework for the high-throughput screening (HTS) of a library of this compound derivatives to identify novel inhibitors of HDACs. We will focus on a fluorescence-based assay, a robust and widely used method in HTS campaigns due to its high sensitivity and compatibility with automation.[9][10][11][12][13][14]
Experimental Design and Workflow
A successful HTS campaign requires a meticulously planned workflow, from initial assay development to hit confirmation and validation. The following diagram illustrates the key stages of the proposed screening cascade.
Caption: Principle of the Fluorescence-Based HDAC Inhibition Assay.
Orthogonal Assays
Confirmed hits should be validated in an orthogonal assay that utilizes a different detection technology. [15]This helps to ensure that the observed activity is not an artifact of the primary assay format. Examples include:
-
Luminescence-based HDAC assay: Measures HDAC activity through a luciferase-coupled reaction. [16]* Biophysical assays: Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can confirm direct binding of the compound to the HDAC enzyme. [17][]
Cell-Based Assays
Ultimately, the activity of the hit compounds must be confirmed in a cellular context. [7][19]
-
Target Engagement Assays: Western blotting for acetylated histones or other known HDAC substrates (e.g., α-tubulin for HDAC6) can confirm that the compounds inhibit HDAC activity in cells. [7][20]* Cytotoxicity Assays: Assess the effect of the compounds on cell viability to distinguish between targeted HDAC inhibition and general toxicity. [7]
Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is obtained, a preliminary SAR analysis can be performed. [14][21][22][23][24]This involves examining the chemical structures of the active compounds to identify common structural motifs and functional groups that are important for activity. This analysis will guide the synthesis of new derivatives with improved potency and selectivity.
Conclusion
This application note provides a detailed protocol and workflow for the high-throughput screening of this compound derivatives as potential HDAC inhibitors. By following a rigorous and self-validating screening cascade, researchers can confidently identify and advance novel hit compounds for further drug development. The unique chemical properties of the cyclopropyl scaffold, combined with the therapeutic importance of HDACs, make this an exciting area for the discovery of new medicines.
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Application Note: Palladium-Catalyzed Ring-Opening Cross-Coupling of Methyl 2-Cyclopropylbenzoate
Abstract
This document provides a comprehensive guide for the palladium-catalyzed ring-opening cross-coupling of methyl 2-cyclopropylbenzoate with aryl halides. The cyclopropyl motif is a highly valuable structural unit in medicinal chemistry, prized for its ability to confer unique conformational constraints and metabolic stability.[1] Traditional cross-coupling reactions typically involve the formation of a bond between two pre-functionalized partners. This application note explores a more advanced strategy: the use of a strained cyclopropyl ring as a latent C3 nucleophilic partner, which is unmasked in situ through a palladium-catalyzed C-C bond activation.[2][3] We will delve into the mechanistic rationale behind this transformation, provide a detailed, step-by-step protocol for its execution, and discuss the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who seek to leverage strained-ring systems as versatile building blocks.
Mechanistic Rationale and Scientific Overview
The power of palladium-catalyzed cross-coupling lies in its versatility and functional group tolerance.[4] While reactions like Suzuki-Miyaura and Buchwald-Hartwig are foundational, the frontier of catalysis is moving towards the activation of traditionally inert bonds, such as C-C bonds.[2][5] The high ring strain of cyclopropane (approximately 29.0 kcal/mol) makes its C-C bonds susceptible to oxidative addition by a low-valent transition metal, forming a metallacyclobutane intermediate.[3] This activation strategy transforms the cyclopropyl group from a stable substituent into a reactive three-carbon synthon.
The proposed catalytic cycle for the ring-opening coupling of this compound with an aryl halide (Ar-X) is depicted below. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, a fundamental step in most cross-coupling cycles.[6] The resulting Pd(II) complex then coordinates to the cyclopropyl group of the benzoate substrate. Subsequently, the key C-C bond activation occurs, where the palladium center inserts into one of the proximal cyclopropyl C-C bonds to form a palladacyclobutane intermediate. This intermediate is unstable and readily undergoes β-carbon elimination, opening the ring to form a linear alkylpalladium(II) species. The final step is reductive elimination, which forges the desired C-C bond between the aryl group and the newly formed alkyl chain, releasing the product and regenerating the active Pd(0) catalyst.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the ring-opening cross-coupling.
Experimental Design and Component Rationale
The success of this transformation hinges on the careful selection of each reaction component. The goal is to favor the C-C activation pathway over potential side reactions like C-H activation or catalyst decomposition.
-
Palladium Precatalyst: While various Pd(0) sources can be used, palladium(II) acetate (Pd(OAc)₂) is often preferred for its air stability and cost-effectiveness. It is reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is another excellent choice as it is a stable Pd(0) source.
-
Ligand: The ligand is arguably the most critical component. It stabilizes the palladium catalyst, modulates its reactivity, and prevents the precipitation of palladium black. For C-C bond activation, bulky, electron-rich phosphine ligands are required to promote the oxidative addition into the cyclopropyl ring. Ligands from the Buchwald family, such as XPhos or SPhos , are excellent candidates as their steric bulk facilitates the reductive elimination step and their electron-donating nature promotes the initial oxidative addition.[7][8]
-
Base: An inorganic base is necessary to facilitate the catalytic cycle, often by acting as a halide scavenger after reductive elimination or assisting in the regeneration of the Pd(0) catalyst. Potassium carbonate (K₂CO₃) is a mild and effective choice. For less reactive coupling partners, a stronger base like cesium carbonate (Cs₂CO₃) may be required.[9]
-
Solvent: A high-boiling, non-polar aprotic solvent is ideal. Toluene or 1,4-dioxane are standard choices as they effectively dissolve the organic substrates and ligands and allow the reaction to be heated to the temperatures often required for C-C bond activation.
Detailed Experimental Protocol
This protocol describes the ring-opening cross-coupling of this compound with 4-bromoanisole as a model aryl halide.
Table 1: Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Supplier Notes |
| This compound | C₁₁H₁₂O₂ | 176.21 | 0.5 | 1.0 | Synthesized or commercially available (>98%) |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 0.6 | 1.2 | Reagent grade, >99% |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.015 | 0.03 | Stored in a desiccator |
| XPhos | C₃₃H₄₅P | 476.68 | 0.03 | 0.06 | Air-sensitive, handle in a glovebox |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | 3.0 | Anhydrous, finely powdered, stored in desiccator |
| Toluene | C₇H₈ | 92.14 | 2.5 mL | - | Anhydrous, <50 ppm H₂O |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed using standard Schlenk line or glovebox techniques.
-
Preparation: To a flame-dried 8 mL reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (3.3 mg, 0.015 mmol, 3 mol%), XPhos (14.3 mg, 0.03 mmol, 6 mol%), and anhydrous potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv). This step is best performed in an inert atmosphere glovebox.
-
Addition of Substrates: To the vial containing the solids, add this compound (88.1 mg, 0.5 mmol, 1.0 equiv) followed by 4-bromoanisole (112.2 mg, 0.6 mmol, 1.2 equiv).
-
Addition of Solvent: Add 2.5 mL of anhydrous toluene via syringe.
-
Reaction Setup: Seal the vial with a Teflon-lined cap. If not in a glovebox, the vial should be evacuated and backfilled with nitrogen or argon gas (3 cycles).
-
Reaction Execution: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere), diluting with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and then brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, methyl 2-(3-(4-methoxyphenyl)propyl)benzoate.
Expected Results and Data Summary
The protocol described above is expected to provide the desired ring-opened product in good to excellent yield. The precise outcome can be influenced by the purity of reagents and the strictness of the inert atmosphere conditions.
Table 2: Representative Reaction Outcome
| Parameter | Value |
| Product | Methyl 2-(3-(4-methoxyphenyl)propyl)benzoate |
| Reaction Time | 18 hours |
| Temperature | 100 °C |
| Isolated Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Purity (¹H NMR) | >95% |
Troubleshooting:
-
Low Conversion: May indicate impure reagents, insufficient heating, or catalyst deactivation. Ensure the solvent is anhydrous and the system is rigorously deoxygenated. Increasing the catalyst loading or switching to a more robust ligand/base combination may be necessary.
-
Side Product Formation: The primary side reaction is often the reduction of the aryl bromide (hydrodehalogenation). This can also be minimized by ensuring an oxygen-free environment.
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood or glovebox. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands, including XPhos, are air-sensitive and can be irritants. Handle exclusively under an inert atmosphere.
-
Solvents: Toluene is a flammable and toxic solvent. Use in a fume hood and away from ignition sources.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this experiment.
References
- Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC - NIH.
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Publications.
- Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p - ChemRxiv. (ChemRxiv)
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis - Benchchem. (BenchChem)
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (Scite.ai)
- Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (YouTube)
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (J&K Scientific)
- Activation of cyclopropanes by transition metals - Wikipedia. (Wikipedia)
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH.
- Suzuki Coupling - Organic Chemistry Portal. (Organic Chemistry Portal)
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- 6. m.youtube.com [m.youtube.com]
- 7. scite.ai [scite.ai]
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- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-cyclopropylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-cyclopropylbenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the cyclopropyl moiety often imparts desirable pharmacokinetic and metabolic properties to the final active ingredient. As demand for these complex molecules grows, the need for robust, scalable, and cost-effective synthetic routes becomes paramount. This document provides a detailed guide on the considerations and methodologies for the scale-up synthesis of this compound, focusing on a two-step approach: a Suzuki-Miyaura coupling to form 2-cyclopropylbenzoic acid, followed by a Fischer-Speier esterification.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached in two distinct stages. This strategy allows for the isolation and purification of the intermediate, 2-cyclopropylbenzoic acid, which is a stable, crystalline solid. This approach simplifies process control and enhances the overall purity of the final product.
dot
Caption: High-level overview of the two-stage synthetic route.
Part 1: Suzuki-Miyaura Coupling for 2-Cyclopropylbenzoic Acid
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] In this case, it is employed to couple 2-bromobenzoic acid with cyclopropylboronic acid.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[1][2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromobenzoic acid) to form a Pd(II) complex.
-
Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium complex. This step is often facilitated by a base.
-
Reductive Elimination: The desired C-C bond is formed, yielding 2-cyclopropylbenzoic acid and regenerating the Pd(0) catalyst.
dot
Caption: Simplified mechanism of the Suzuki-Miyaura coupling.
Scale-up Challenges and Solutions
While the Suzuki-Miyaura coupling is widely used, its scale-up presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[3]
| Challenge | Consequence | Mitigation Strategy |
| Catalyst Activity and Loading | High catalyst loading increases cost and residual palladium levels in the product. | Screen for highly active catalysts and ligands. A combination of palladium acetate and a bulky phosphine ligand like tricyclohexylphosphine has been shown to be effective.[4] |
| Exothermic Reaction | The reaction can be exothermic, leading to thermal runaway if not properly controlled. | Slow addition of reagents, efficient reactor cooling, and real-time temperature monitoring are crucial. |
| Heterogeneous Mixture | The reaction mixture is often a multiphase system, which can lead to poor mixing and inconsistent results. | Use of a co-solvent system (e.g., toluene/water) and vigorous agitation can improve mass transfer. |
| Byproduct Formation | Homocoupling of the boronic acid can occur, reducing the yield of the desired product. | Careful control of reaction stoichiometry and temperature can minimize this side reaction. |
| Residual Palladium | Palladium is a heavy metal with strict regulatory limits in final pharmaceutical products. | Effective purification methods, such as treatment with activated carbon or silica-based metal scavengers, are necessary. |
Protocol: Gram-Scale Synthesis of 2-Cyclopropylbenzoic Acid
Materials:
-
2-Bromobenzoic acid
-
Cyclopropylboronic acid
-
Palladium(II) acetate
-
Tricyclohexylphosphine
-
Potassium carbonate
-
Toluene
-
Water
-
Hydrochloric acid
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-bromobenzoic acid (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Sparge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.
-
In a separate vessel, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in degassed toluene.
-
Add the catalyst solution to the reactor.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 2-cyclopropylbenzoic acid.
Part 2: Fischer-Speier Esterification of 2-Cyclopropylbenzoic Acid
Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5]
Mechanistic Considerations
The reaction proceeds via a nucleophilic acyl substitution mechanism:[5]
-
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases its electrophilicity.
-
The nucleophilic oxygen of the alcohol attacks the protonated carbonyl carbon.
-
A series of proton transfers occurs, leading to the formation of a good leaving group (water).
-
Elimination of water and deprotonation of the resulting ester yields the final product.
dot
Caption: Experimental workflow for the esterification step.
Scale-up Challenges and Solutions
| Challenge | Consequence | Mitigation Strategy |
| Equilibrium Reaction | The reaction is reversible, which can limit the yield. | Use a large excess of methanol to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus. |
| Corrosive Catalyst | Concentrated sulfuric acid is highly corrosive and requires careful handling.[6] | Use of glass-lined reactors is recommended. Solid acid catalysts, such as acidic resins or modified clays, can be explored as less corrosive and recyclable alternatives.[7][8] |
| Workup and Purification | Neutralization of the acidic catalyst can be exothermic. The product may require purification to remove unreacted starting material and byproducts. | Slow addition of a neutralizing agent (e.g., sodium bicarbonate solution) with efficient cooling. Vacuum distillation is an effective method for purifying the final product. |
Protocol: Kilogram-Scale Synthesis of this compound
Materials:
-
2-Cyclopropylbenzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a large, glass-lined reactor, charge 2-cyclopropylbenzoic acid (1.0 eq) and methanol (10-20 eq).
-
With vigorous stirring and cooling, slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 8-12 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acid. Ensure the temperature is controlled during this addition.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Safety Considerations
Cyclopropylboronic Acid:
-
Hazards: May cause skin and eye irritation.[9] May damage fertility or the unborn child.[10][11]
-
Precautions: Handle in a well-ventilated area.[12] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[11]
Suzuki-Miyaura Coupling:
-
Hazards: Palladium catalysts can be pyrophoric. Solvents like toluene are flammable.
-
Precautions: Perform the reaction under an inert atmosphere (nitrogen or argon). Use appropriate grounding and bonding to prevent static discharge.
Fischer-Speier Esterification:
-
Hazards: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[6] Methanol is flammable and toxic.[6]
-
Precautions: Add sulfuric acid slowly and with cooling. Handle methanol in a well-ventilated fume hood.
Conclusion
The scale-up synthesis of this compound can be successfully achieved through a well-designed two-step process. Careful consideration of the challenges associated with both the Suzuki-Miyaura coupling and Fischer-Speier esterification, along with the implementation of robust process controls and safety measures, will ensure a high-yielding, reproducible, and safe manufacturing process.
References
-
Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Chemistry 4all. (2017). How to make methyl benzoate. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
- Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
- Google Patents. (n.d.).
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]
-
ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
-
ResearchGate. (2025). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. [Link]
- Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.
-
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
-
Reddit. (2023). How difficult should a suzuki coupling be?. [Link]
-
ACS Publications. (n.d.). Synthesis of benzoylbenzoic acids. [Link]
- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
-
Fisher Scientific. (2009). SAFETY DATA SHEET - Cyclopropylboronic acid. [Link]
-
ResearchGate. (2013). What are the best reaction conditions to esterify 2-carboxybenzaldehyde (2-formylbenzoic acid) with the secondary alcohol?. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
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- 2. youtube.com [youtube.com]
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- 4. audreyli.com [audreyli.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 12. chemicalbook.com [chemicalbook.com]
Application Note: A Practical Guide to the Purification of Methyl 2-Cyclopropylbenzoate via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of methyl 2-cyclopropylbenzoate, a moderately polar aromatic ester. The guide is tailored for researchers, scientists, and drug development professionals who require high-purity compounds for their work. We delve into the principles of normal-phase flash chromatography, systematic method development using Thin Layer Chromatography (TLC), and a detailed, step-by-step purification workflow. The causality behind experimental choices is explained to empower the user with a deeper understanding of the separation process.
Introduction: The Need for Purity
This compound is a valuable building block in organic synthesis and medicinal chemistry. The purity of such starting materials is paramount, as impurities can lead to unwanted side reactions, lower yields, and complicate the interpretation of biological data. Flash column chromatography is a rapid, efficient, and widely adopted technique for purifying synthetic compounds on a laboratory scale.[1][2] This guide will walk you through a robust methodology for isolating this compound in high purity.
Foundational Principles: Normal-Phase Chromatography
The purification strategy detailed here employs normal-phase chromatography. This technique relies on a polar stationary phase, typically silica gel, and a less polar mobile phase (eluent).[1][3] The separation mechanism is based on the principle of adsorption and desorption.[3]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with surface silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds with polar functional groups in the molecules being separated.[4]
-
Mobile Phase: A non-polar or moderately polar solvent mixture flows through the column, competing with the analyte for binding sites on the silica gel.
-
Separation: A mixture is applied to the top of the column. As the mobile phase moves through the silica, compounds in the mixture partition between the stationary and mobile phases.[5] Non-polar compounds have a weaker affinity for the polar silica and spend more time in the mobile phase, thus eluting from the column faster. Conversely, more polar compounds adsorb more strongly to the silica and elute later.[3] this compound, with its ester and aromatic functionalities, is a moderately polar compound, making it an ideal candidate for this technique.[6][7]
Method Development: The Power of Thin Layer Chromatography (TLC)
Before committing to a large-scale column purification, it is essential to develop an optimal solvent system using Thin Layer Chromatography (TLC).[5] TLC is a fast and inexpensive method to screen various mobile phases and predict the outcome of the flash column separation.[5][6]
The primary goal is to identify a solvent system where the target compound, this compound, exhibits a Retention Factor (Rf) of approximately 0.25-0.35 .[5] This Rf value provides a good balance between resolution (separation from impurities) and a reasonable elution time, preventing excessive solvent usage.[6]
Protocol: TLC Solvent System Screening
-
Preparation: In a small vial, dissolve a tiny amount of the crude this compound mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system (e.g., start with 10% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Elution: Allow the solvent front to travel up the plate by capillary action until it is about 1 cm from the top.[5]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots. Since this compound contains a benzene ring, it is UV-active and can be visualized under a UV lamp (254 nm) as a dark spot.[8]
-
Analysis & Optimization: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
If the Rf is too low (<0.2), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[7]
-
If the Rf is too high (>0.5), the solvent is too polar. Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).[5]
-
-
Iteration: Repeat this process with different solvent ratios until the target Rf of ~0.3 is achieved with good separation from any visible impurities. Common solvent systems for moderately polar esters include ethyl acetate/hexanes and diethyl ether/hexanes.[9][10][11]
Detailed Protocol: Flash Column Chromatography
Once an optimal solvent system is identified via TLC, you can proceed with the preparative flash column purification.
Materials & Equipment
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard particle size for flash chromatography, offering a good balance of resolution and flow rate.[12][13] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate | Determined from TLC analysis. A common, effective system for moderately polar compounds.[10][14] |
| Column | Glass column with stopcock | Size should be chosen based on the amount of silica gel needed.[2] |
| Sample Loading | Dry Loading or Liquid Loading | Dry loading is preferred if the compound has limited solubility in the eluent.[6] |
| Pressure Source | Gentle, regulated air or nitrogen line | To facilitate a steady flow of the mobile phase through the column.[15] |
Step-by-Step Purification Workflow
1. Column Preparation (Slurry Packing Method)
-
Determine Silica Amount: A general rule of thumb is to use a silica-to-crude-compound mass ratio of 30:1 to 100:1. The exact ratio depends on the difficulty of the separation.[2]
-
Packing: Secure a glass column vertically in a fume hood.[2] Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[15]
-
Prepare Slurry: In a beaker, mix the calculated amount of silica gel with the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) to form a free-flowing slurry.[16] Swirl until no air bubbles are observed.[16]
-
Pour & Settle: Quickly pour the slurry into the column. Open the stopcock to drain some solvent, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down into a uniform bed without cracks or channels.[16] Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.[15][16] Do not let the solvent level drop below the top of the sand layer.[16]
2. Sample Loading
-
Dry Loading (Recommended for Robustness): Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product). Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[6][16] This method often results in better resolution.
-
Liquid Loading: Dissolve the crude product in the smallest possible volume of the mobile phase.[15] Carefully pipette this solution onto the top layer of sand, ensuring not to disturb the silica bed. Allow the sample solution to fully absorb into the silica before adding more eluent.[16]
3. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to initiate a steady flow. A good flow rate is approximately 5 cm of solvent level decrease per minute.[16]
-
Begin collecting the eluent in numbered test tubes or flasks immediately after applying the sample.[15][16]
-
Maintain a constant level of solvent above the silica bed throughout the process to avoid the column running dry, which can cause cracking and ruin the separation.[15]
-
If the separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time (e.g., starting with 5% EtOAc/Hexanes and slowly increasing to 10%, 15%, etc.).[16] This helps elute more strongly adsorbed compounds.
4. Monitoring and Isolation
-
Using TLC, spot every few fractions on a single plate to track the elution of your compound.
-
Fractions containing the same single, pure spot (at the target Rf) are combined in a round-bottom flask.[15][16]
-
Remove the solvent from the combined pure fractions using a rotary evaporator.[16]
-
The resulting oil or solid is the purified this compound. Dry it under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the percent recovery. Assess the purity using analytical techniques such as NMR, GC, or LC-MS.
Troubleshooting
-
Poor Separation: The solvent system may be too polar, causing all compounds to elute together. Re-evaluate the TLC. The column may have been packed poorly, or the sample was loaded in too much solvent.
-
Cracked Silica Bed: This is usually caused by letting the column run dry or by thermal stress from the heat of adsorption of very polar samples.[16] The column must be re-packed.
-
Compound Won't Elute: The mobile phase is not polar enough to desorb the compound from the silica. Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a different system like methanol/dichloromethane may be needed.[10]
References
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Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved January 5, 2026, from [Link]
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Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved January 5, 2026, from [Link]
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Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 5, 2026, from [Link]
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Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved January 5, 2026, from [Link]
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Successful Flash Chromatography. (2018). Biotage. Retrieved January 5, 2026, from [Link]
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Running a flash column. (2025, March 21). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
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How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 5, 2026, from [Link]
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Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (2025, February 11). Hawach Scientific. Retrieved January 5, 2026, from [Link]
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Various Authors. (2014, January 26). What are the solvents used in TLC for sterification? ResearchGate. Retrieved January 5, 2026, from [Link]
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Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 5, 2026, from [Link]
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Thin Layer Chromatography. (n.d.). University of Missouri–St. Louis. Retrieved January 5, 2026, from [Link]
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Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2018). Research Journal of Pharmacy and Technology. Retrieved January 5, 2026, from [Link]
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Various Authors. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? ResearchGate. Retrieved January 5, 2026, from [Link]
-
Electronic Supplementary Information for Intramolecular cyclopropylmethylation via non-classical carbenium ion. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
How changing stationary phase chemistry can impact separation selectivity. (2023, February 2). Biotage. Retrieved January 5, 2026, from [Link]
-
Purification by Flash Column Chromatography. (n.d.). MIT OpenCourseWare. Retrieved January 5, 2026, from [Link]
-
Electronic Supplementary Information for Regiodivergent formal [4+2] Cycloaddition of Nitrosoarenes with Furanyl Cyclopropane derivatives as 4π Components. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Leveraging Methyl 2-Cyclopropylbenzoate as a Robust Internal Standard for Quantitative GC-MS Analysis
Application Note: AN-GCMS-2026-01
Abstract
This application note provides a comprehensive guide to the use of methyl 2-cyclopropylbenzoate as an internal standard (IS) for quantitative Gas Chromatography-Mass Spectrometry (GC-MS) analysis. We will explore the fundamental principles of internal standardization, the specific molecular attributes that make this compound an exemplary candidate, and provide detailed, validated protocols for its implementation. The methodologies described herein are designed to enhance analytical accuracy, precision, and reliability by correcting for variations in sample preparation and instrument response, a critical requirement in regulated environments such as pharmaceutical development and bioanalysis.
The Principle and Imperative of Internal Standardization
Quantitative analysis by GC-MS is susceptible to variations arising from multiple stages of the analytical workflow, including sample extraction, injection volume, and instrument drift. The internal standard method is a powerful technique used to compensate for these potential errors. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed. A known, fixed amount of the IS is added to every sample, calibrator, and quality control standard. The final quantification is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte alone. This ratioing effectively normalizes the results, mitigating variability and significantly improving data quality.
The selection of an appropriate internal standard is arguably one of the most critical decisions in quantitative method development. The chosen compound must exhibit predictable and stable behavior throughout the entire process.
Logical Framework for Internal Standard Selection
The decision to select an internal standard is a systematic process, balancing chemical properties with analytical requirements.
Caption: Decision workflow for selecting a suitable internal standard.
Rationale for Selecting this compound
This compound (CAS No. 59369-89-0) is an excellent choice for an internal standard for the analysis of a wide range of small molecule analytes, particularly those containing aromatic and ester functionalities. Its suitability is grounded in several key physicochemical properties.
-
Chemical Inertness and Stability: The cyclopropyl group and the methyl ester on the benzene ring are chemically robust. This stability ensures that the IS does not degrade during sample preparation, storage, or GC analysis, which involves high temperatures.
-
Chromatographic Behavior: With a boiling point suitable for GC analysis, it tends to elute in a region of the chromatogram that is often clear of endogenous matrix components, yet close enough to many target analytes to ensure similar chromatographic experiences. Its polarity allows for good peak shape on commonly used mid-polarity columns (e.g., DB-5ms, HP-5).
-
Mass Spectrometric Characteristics: Under standard Electron Ionization (EI), this compound produces a unique and stable fragmentation pattern. The molecular ion (m/z 162) is clearly visible, and it yields characteristic fragment ions (e.g., m/z 131, 103) that are unlikely to be present in common sample matrices, making it ideal for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Commercial Availability: High-purity standards are readily available from commercial suppliers, ensuring consistency and reliability for routine use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for IS Application |
| Molecular Formula | C₁₁H₁₂O₂ | --- |
| Molecular Weight | 176.21 g/mol | Provides a unique mass distinct from many common analytes. |
| Boiling Point | ~245-250 °C (est.) | Ensures appropriate volatility for GC analysis without being too volatile. |
| Structure | Aromatic ester | Mimics the chemical nature of many drug molecules and metabolites. |
| Key Mass Fragments (EI) | m/z 162 (M+), 131, 103 | Provides unique, stable ions for selective monitoring in MS. |
| Solubility | Soluble in Methanol, ACN, Ethyl Acetate | Compatible with common organic solvents used in sample preparation. |
Experimental Protocol: Quantitative Analysis
This section details a complete workflow for using this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X," in a biological matrix like human plasma.
Materials and Reagents
-
Standards: this compound (≥98% purity), Analyte X (≥98% purity)
-
Solvents: HPLC-grade Methanol, Acetonitrile (ACN), Ethyl Acetate
-
Reagents: Formic Acid, Ultrapure Water
-
Consumables: 2 mL autosampler vials, 200 µL inserts, 1.5 mL microcentrifuge tubes, volumetric flasks
Instrumentation
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Autosampler: G4513A or equivalent
Protocol 1: Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10.0 mL of methanol in a volumetric flask.
-
Analyte X Stock (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10.0 mL of methanol in a volumetric flask.
-
IS Working Solution (5 µg/mL): Dilute 50 µL of the IS Stock solution to 10.0 mL with methanol. This solution will be used to spike all samples.
-
Analyte X Calibration Standards: Perform serial dilutions from the Analyte X stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 ng/mL.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate 1.5 mL microcentrifuge tubes.
-
Add Internal Standard: To each tube, add 20 µL of the IS Working Solution (5 µg/mL). This results in a final IS concentration of 100 ng/mL in the final extract, assuming 100% recovery.
-
Vortex: Briefly vortex each tube for 10 seconds to ensure homogeneity.
-
Precipitate Proteins: Add 400 µL of cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to precipitate matrix proteins.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial with an insert.
-
Inject: The sample is now ready for GC-MS analysis.
Analytical Workflow Diagram
Caption: End-to-end workflow for sample analysis using an internal standard.
Protocol 3: GC-MS Instrument Parameters
The following table provides recommended starting parameters for a typical GC-MS system. These should be optimized for the specific analytes and instrument used.
Table 2: Recommended GC-MS Conditions
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp | 280 °C | Ensures rapid and complete volatilization of the sample. |
| Injection Volume | 1 µL | Standard volume for splitless injection. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temp | 80 °C, hold 1 min | Allows for solvent focusing. |
| Ramp 1 | 20 °C/min to 200 °C | Separates compounds of lower to mid volatility. |
| Ramp 2 | 30 °C/min to 300 °C, hold 5 min | Elutes higher boiling compounds and cleans the column. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for GC-MS. |
| EI Energy | 70 eV | Industry standard for generating reproducible mass spectra. |
| MS Source Temp | 230 °C | Standard operating temperature. |
| MS Quad Temp | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. |
| SIM Ions | Analyte X: m/z (e.g., 150, 122) | IS: m/z 162 (Quantifier), 131 (Qualifier) |
Data Analysis and Method Validation
Quantification
-
Response Factor (RF): For each calibration standard, calculate the Response Ratio by dividing the peak area of Analyte X by the peak area of the IS.
-
Calibration Curve: Plot the Response Ratio (y-axis) against the known concentration of Analyte X (x-axis).
-
Linear Regression: Apply a linear regression fit to the data points. The resulting equation (y = mx + c) and correlation coefficient (r²) are used for quantification. An r² value > 0.995 is typically desired.
-
Calculate Unknowns: For unknown samples, determine the Response Ratio and use the regression equation to calculate the concentration of Analyte X.
Method Validation Parameters
Any quantitative method must be validated to ensure its performance is acceptable for its intended purpose. Key parameters are summarized below, with typical acceptance criteria based on FDA guidelines for bioanalytical method validation.
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the defined range. |
| Accuracy | The closeness of the mean test results to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS. |
| Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy and Precision within ±20%. |
| Stability | Stability of the analyte in the matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial value. |
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Variable IS Peak Area | Inconsistent spiking; IS degradation; Adsorption in the inlet/column. | Ensure accurate pipetting; Check IS solution stability; Use a deactivated inlet liner; Check for active sites on the column. |
| Poor Peak Shape (Tailing) | Active sites in the GC pathway; Column contamination; Inappropriate oven temperature program. | Deactivate the inlet liner; Trim the column; Optimize the temperature ramp. |
| IS Co-elutes with Analyte | Chromatographic conditions are not optimized. | Adjust the oven temperature program (slower ramp); Evaluate a different column phase. |
| Low IS Recovery | Inefficient extraction; IS instability in the matrix. | Optimize the extraction solvent and procedure; Investigate pH or temperature effects on IS stability during sample prep. |
Conclusion
This compound serves as an exemplary internal standard for a diverse range of GC-MS applications. Its chemical stability, distinct mass spectrum, and ideal chromatographic properties allow it to effectively correct for analytical variability, thereby enhancing the accuracy, precision, and robustness of quantitative methods. The protocols and guidelines presented in this document provide a solid framework for the successful implementation and validation of methods leveraging this powerful analytical tool. Its use is highly recommended for demanding applications where data integrity is paramount.
References
- Title: Internal Standard Method Source: Chemistry LibreTexts URL:https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Internal_Standard_Method
- URL:https://pubchem.ncbi.nlm.nih.
- Title: this compound Mass Spectrum Source: NIST (National Institute of Standards and Technology) Chemistry WebBook URL:https://webbook.nist.gov/cgi/cbook.cgi?ID=C59369890&Type=MASS&Index=0#MASS
- Title: A review of the statistical methods for assessing the performance of bioanalytical methods Source: Journal of Pharmaceutical and Biomedical Analysis URL:https://www.sciencedirect.com/science/article/pii/S073170851500272X
- Source: U.S. Food and Drug Administration (FDA)
development of efficient catalytic systems for methyl 2-cyclopropylbenzoate synthesis
An Application Guide to the Efficient Catalytic Synthesis of Methyl 2-Cyclopropylbenzoate
This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the efficient synthesis of this compound. The cyclopropyl motif is a highly sought-after structural element in modern drug discovery, prized for its ability to enhance metabolic stability, improve potency, and confer desirable pharmacokinetic properties upon drug candidates.[1] This guide focuses on robust and scalable catalytic systems, primarily leveraging the power of palladium-catalyzed cross-coupling reactions, to construct the target molecule.
Introduction: The Value of the Cyclopropyl Moiety
The incorporation of a cyclopropane ring into aromatic systems represents a key strategy in medicinal chemistry. Its unique stereoelectronic properties—a high degree of s-character in its C-C bonds and a strained three-membered ring—allow it to act as a "bioisostere" for various functional groups, influencing molecular conformation and metabolic pathways. This compound is a valuable building block for accessing more complex pharmaceutical intermediates. Therefore, developing efficient and reliable catalytic methods for its synthesis is of paramount importance.
Strategic Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling
Among the various methods for forming carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[2][3] This makes it an ideal choice for the synthesis of this compound. The core transformation involves the coupling of an aryl halide (methyl 2-bromobenzoate) with a cyclopropyl-containing organoboron reagent.
The Catalytic System: Key Components and Their Roles
An effective Suzuki-Miyaura coupling relies on the synergistic interplay of several components:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. In the reaction mixture, it is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[3]
-
Phosphine Ligand: The ligand is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For sterically hindered couplings or challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are essential. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for this transformation, known for its high reactivity in C-C bond formation.[1]
-
Base: A base is required to activate the organoboron species in the transmetalation step.[3] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically effective.[1][4]
-
Solvent System: A mixture of an organic solvent and water is often used. A common system is a 10:1 mixture of tetrahydrofuran (THF) and water, which helps to dissolve both the organic substrates and the inorganic base.[1]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (methyl 2-bromobenzoate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[3]
-
Transmetalation: The organoboron reagent (potassium cyclopropyltrifluoroborate), activated by the base, transfers its cyclopropyl group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.[3]
-
Reductive Elimination: The two organic groups (the benzoate and cyclopropyl moieties) on the palladium center couple and are eliminated, forming the desired product (this compound) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound. As with any chemical reaction, optimization may be required based on the purity of reagents and specific laboratory conditions.[5]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.04 | 1.0 | 1.0 |
| Potassium cyclopropyltrifluoroborate | C₃H₄BF₃K | 147.97 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.03 | 0.03 |
| XPhos | C₃₃H₄₉P | 476.72 | 0.06 | 0.06 |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 10 mL | - |
| Water, deionized | H₂O | 18.02 | 1 mL | - |
Reaction Setup and Execution: A Step-by-Step Guide
Caption: General workflow for the synthesis of this compound.
-
Vessel Preparation: To a flame-dried microwave vial equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.0 mmol, 215 mg), potassium cyclopropyltrifluoroborate (1.2 mmol, 178 mg), potassium carbonate (3.0 mmol, 415 mg), palladium(II) acetate (0.03 mmol, 6.7 mg), and XPhos (0.06 mmol, 28.6 mg).[1]
-
Solvent Addition: Add 11 mL of a pre-mixed and degassed 10:1 mixture of anhydrous THF and deionized water to the vial.[1]
-
Inert Atmosphere: Seal the vial with a crimp cap. Evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80 °C. Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
Catalyst System Performance and Optimization
The efficiency of the synthesis can be influenced by several factors. The following table provides a starting point for optimization efforts.[5][6]
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst Loading | 3 mol% Pd(OAc)₂ | Screen from 1-5 mol%. Lower loading is cost-effective; higher loading may be needed for less reactive substrates. | Finding the balance between reaction rate/yield and cost is crucial for process development.[4] |
| Ligand | XPhos (6 mol%) | Screen other bulky phosphine ligands (e.g., SPhos, RuPhos). The L:Pd ratio can also be varied (e.g., 1:1 to 4:1). | The ligand structure significantly impacts catalyst stability and activity.[1][4] |
| Base | K₂CO₃ | Test other bases like K₃PO₄ or Cs₂CO₃. The strength and solubility of the base can affect the transmetalation rate. | A stronger or more soluble base can sometimes accelerate the reaction, especially with less reactive boronic acid derivatives.[1][3] |
| Temperature | 80 °C | Screen temperatures from 60 °C to 100 °C. | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side product formation.[6] |
| Solvent | THF/H₂O (10:1) | Explore other solvent systems like Dioxane/H₂O or Toluene/H₂O. | Solvent polarity and aprotic/protic nature can influence the solubility of reagents and the stability of intermediates.[6] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling provides a highly efficient, versatile, and scalable method for the synthesis of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of this valuable building block under relatively mild conditions. The protocol and optimization guidelines presented here serve as a comprehensive resource for scientists engaged in pharmaceutical research and development, enabling the reliable production of cyclopropyl-containing aromatic compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis.
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
Gevorgyan, V., et al. (n.d.). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. Retrieved from [Link]
-
Hu, W., et al. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. Retrieved from [Link]
-
Uyeda, C. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Purdue University. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-cyclopropylbenzonitrile.
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Felton, T., et al. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. PubMed Central. Retrieved from [Link]
-
De Nanteuil, F., et al. (n.d.). Palladium‐Catalyzed Cascade to Benzoxepins by Using Vinyl‐Substituted Donor–Acceptor Cyclopropanes. PubMed Central. Retrieved from [Link]
-
van der Westhuizen, C., et al. (n.d.). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Arnold, F. H., et al. (n.d.). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. PubMed Central. Retrieved from [Link]
-
Lautens, M., et al. (2025). Palladium-Catalyzed Synthesis of Benzo-Fused Cycloheptanones. ResearchGate. Retrieved from [Link]
-
Cole, K. P., et al. (n.d.). A Brief Introduction to Chemical Reaction Optimization. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium(I)‐Catalyzed Cycloadditions Involving Vinylcyclopropanes and Their Derivatives. Retrieved from [Link]
-
Synthesis Workshop. (2022). Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. Retrieved from [Link]
-
RSC Publishing. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Retrieved from [Link]
-
Cambridge Open Engage. (2025). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Retrieved from [Link]
-
Fox, J. M., et al. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]
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Strategic Derivatization of Methyl 2-Cyclopropylbenzoate: A Scaffold for Biological Exploration
An Application Note for Drug Discovery Professionals
Abstract: This application note provides a detailed guide for the chemical derivatization of methyl 2-cyclopropylbenzoate, a valuable starting scaffold for medicinal chemistry programs. The unique combination of a conformationally restricted cyclopropyl group and a synthetically versatile aromatic core makes this molecule an attractive starting point for generating novel compound libraries for biological evaluation. We present detailed protocols for modifications at the ester functional group and the aromatic ring, including amide couplings and modern palladium-catalyzed cross-coupling reactions. The rationale behind these synthetic strategies is discussed in the context of structure-activity relationship (SAR) studies, aiming to enhance potency, metabolic stability, and other critical drug-like properties.
Introduction: The Value of the 2-Cyclopropylbenzoate Scaffold
In the landscape of drug discovery, the selection of a core scaffold is a critical decision that influences the entire trajectory of a research program. The 2-cyclopropylbenzoate moiety offers several distinct advantages. The cyclopropyl group is a highly sought-after feature in modern medicinal chemistry. It is a three-dimensional, conformationally constrained bioisostere for alkenes and amides, which can enhance binding affinity to biological targets by locking in a favorable conformation.[1][2] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often leads to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3]
This guide outlines three primary avenues for the derivatization of this compound to generate a diverse library of compounds ready for biological screening. These strategies are designed to be robust, versatile, and accessible for typical medicinal chemistry laboratories.
Sources
Application Notes and Protocols: Methyl 2-Cyclopropylbenzoate as a Versatile Precursor for Novel Heterocyclic Scaffolds
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry and materials science, the cyclopropyl group has emerged as a critical structural motif. Its inherent ring strain and unique electronic properties, characterized by enhanced π-character in its C-C bonds, offer a powerful tool for modulating the physicochemical and pharmacological properties of a molecule.[1][2] The incorporation of a cyclopropyl ring can lead to improved metabolic stability, enhanced potency, and better control over molecular conformation, making it a highly sought-after component in drug design.[1] Methyl 2-cyclopropylbenzoate, in particular, represents an attractive and readily available starting material, poised for strategic manipulation to generate diverse and novel heterocyclic compounds.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the construction of novel heterocyclic frameworks. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its transformation into valuable heterocyclic scaffolds, such as dihydroquinolones, which are core structures in numerous therapeutic agents.[3]
Core Concept: Leveraging Ring Strain for Heterocycle Synthesis
The synthetic potential of this compound lies in the reactivity of the strained cyclopropane ring. This three-membered ring can undergo selective ring-opening under various conditions, including transition-metal catalysis and radical-mediated processes.[4][5][6] This ring-opening can be strategically coupled with intramolecular C-H activation or reactions with external nucleophiles to forge new heterocyclic rings.
A particularly powerful approach involves the use of palladium catalysis, which can facilitate a cascade of reactions, including C-H activation, migratory insertion, and reductive elimination, to build complex molecular architectures in a single, atom-economical step.
Application Protocol I: Palladium-Catalyzed Synthesis of 4-Methyl-1,2-dihydroquinolin-2-one
This protocol details a plausible synthetic route for the construction of a 1,2-dihydroquinolin-2-one scaffold from this compound and an amine. This transformation is proposed to proceed via a palladium-catalyzed C-H activation and ring-opening cyclization cascade.
Scientific Rationale
The proposed mechanism leverages the ability of palladium to activate a C-H bond on the aniline substrate. The resulting arylpalladium species can then coordinate to the cyclopropyl group of this compound. Subsequent migratory insertion of the palladium into the cyclopropane ring would lead to a ring-opened intermediate, which upon intramolecular cyclization and reductive elimination, would yield the desired dihydroquinolinone product. The methyl ester of the starting material acts as a convenient handle for the final lactam formation.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-methyl-1,2-dihydroquinolin-2-one.
Detailed Protocol
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), aniline (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-methyl-1,2-dihydroquinolin-2-one.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Table: Expected Product Characteristics
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) |
| 4-Methyl-1,2-dihydroquinolin-2-one | C₁₀H₉NO | 159.19 | White to off-white solid | ~8.5 (s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H), 2.6 (s, 2H, CH₂), 2.3 (s, 3H, CH₃) |
Application Protocol II: Radical-Mediated Synthesis of Tetrahydroquinolines
This protocol outlines a potential pathway for the synthesis of tetrahydroquinoline derivatives through a radical-mediated ring-opening of the cyclopropyl group in this compound, followed by cyclization with a suitable nitrogen-containing radical acceptor.
Scientific Rationale
The high strain energy of the cyclopropane ring makes it susceptible to ring-opening by radical species.[4][5][6] This protocol envisions the generation of a radical on the benzylic position of a suitable N-substituted aniline derivative. This radical can then add to the cyclopropane ring of this compound, initiating a ring-opening and subsequent intramolecular cyclization to form the tetrahydroquinoline core.
Reaction Pathway
Caption: Proposed radical-mediated synthesis of a tetrahydroquinoline derivative.
Detailed Protocol
Materials:
-
This compound
-
N-allyl-2-bromoaniline
-
Azobisisobutyronitrile (AIBN) or Di-tert-butyl peroxide (DTBP) as a radical initiator
-
Tributyltin hydride (Bu₃SnH) as a radical mediator
-
Anhydrous toluene or chlorobenzene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and N-allyl-2-bromoaniline (1.2 mmol) in anhydrous toluene (10 mL).
-
Inert Atmosphere: Deoxygenate the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reagent Addition: Add AIBN (0.1 mmol, 10 mol%) and tributyltin hydride (1.5 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 110 °C for toluene) and stir for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel. It may be necessary to first remove the tin byproducts by treatment with a saturated solution of potassium fluoride.
-
Characterization: Characterize the resulting tetrahydroquinoline derivative using standard spectroscopic techniques.
Data Table: Key Reagent Information
| Reagent | Role | Molar Equivalent | Key Considerations |
| This compound | Cyclopropyl source and electrophile | 1.0 | |
| N-allyl-2-bromoaniline | Nitrogen source and radical precursor | 1.2 | The allyl group can act as a radical acceptor. |
| AIBN/DTBP | Radical Initiator | 0.1 | Choice of initiator depends on the desired reaction temperature. |
| Bu₃SnH | Radical Mediator | 1.5 | Toxic, handle with care. Alternative "tin-free" methods exist. |
Conclusion
This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds. Its unique combination of a reactive cyclopropyl group and a functionalizable aromatic ring opens up a wide array of synthetic possibilities. The protocols outlined in this guide, based on established principles of transition-metal catalysis and radical chemistry, provide a solid foundation for researchers to explore the full potential of this valuable starting material in the quest for new bioactive molecules and advanced materials.
References
-
Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC - NIH. [Link]
-
1,2-Dihydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]
-
Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. NIH. [Link]
-
Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. PMC - NIH. [Link]
-
Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. NIH. [Link]
-
A Recyclable Palladium-Catalyzed Synthesis of 2-Methylene-2,3-Dihydrobenzofuran-3-ols by Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols in Ionic Liquids. NIH. [Link]
-
Dihydroquinoline synthesis from MBH adducts. ResearchGate. [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. Repositorio.ucp.pt. [Link]
-
Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. MDPI. [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
-
Synthesis of 1,2-Dihydrocyclobuta[b]quinoline Derivatives from Isocyanophenyl-Substituted Methylenecyclopropanes. ResearchGate. [Link]
-
Synthesis of methyl 2-(heteroaryl)propanoates via palladium-catalyzed reaction. Tohoku University Research Repository. [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. ResearchGate. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed. [Link]
-
Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. [Link]
-
Molbank | Topical Collection : Heterocycle Reactions. MDPI. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
- Method for one-step preparation of 2-methylquinoline.
-
(PDF) Oxidative radical ring-opening/cyclization of cyclopropane derivatives. ResearchGate. [Link]
-
Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. [Link]
-
A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. PMC - PubMed Central. [Link]
-
(PDF) Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. ResearchGate. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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- 1. soc.chim.it [soc.chim.it]
- 2. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
identification of common side products in methyl 2-cyclopropylbenzoate synthesis
Technical Support Center: Synthesis of Methyl 2-Cyclopropylbenzoate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the identification and mitigation of side products encountered during the synthesis of this important chemical intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common synthetic routes to this compound and what are their associated side products?
The synthesis of this compound typically proceeds via two main pathways:
-
Palladium-Catalyzed Cross-Coupling: This is a widely used method involving the reaction of a methyl 2-halobenzoate (typically the bromide or iodide) with a cyclopropylboronic acid or a cyclopropyl Grignard reagent.
-
Esterification of 2-Cyclopropylbenzoic Acid: This involves the direct esterification of 2-cyclopropylbenzoic acid with methanol, usually under acidic conditions.
Each route is susceptible to the formation of specific side products that can complicate purification and reduce yields.
Troubleshooting Guide 1: Issues in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am observing significant amounts of dehalogenated starting material (methyl benzoate) in my reaction mixture. What is causing this and how can I prevent it?
Answer:
The formation of methyl benzoate as a dehalogenated side product is a common issue in palladium-catalyzed cross-coupling reactions.[1] This typically arises from a competing hydrodehalogenation pathway.
Causality:
-
Presence of Protic Impurities: Water or other protic solvents can act as a proton source, leading to the protonolysis of the organopalladium intermediate before transmetalation with the cyclopropylating agent can occur.
-
β-Hydride Elimination: While less common with aryl halides, under certain conditions, β-hydride elimination from the palladium catalyst or ligand can generate a palladium hydride species, which can then participate in the hydrodehalogenation of the starting material.
-
Suboptimal Ligand Choice: The choice of phosphine ligand is crucial. Ligands that are not sufficiently electron-rich or are sterically hindered can slow down the desired cross-coupling pathway, allowing side reactions like dehalogenation to become more prominent.
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
-
Ligand and Catalyst Screening: Experiment with different palladium catalysts and phosphine ligands. Electron-rich and sterically bulky ligands often favor the desired cross-coupling reaction.
-
Base Selection: The choice of base can influence the reaction outcome. A non-nucleophilic, strong base is generally preferred.
Experimental Protocol: Minimizing Dehalogenation
-
To a flame-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and a suitable base such as potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add your chosen palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and phosphine ligand (e.g., SPhos, 4 mol%) under a positive pressure of argon.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the optimized temperature (e.g., 80-110 °C) and monitor by GC-MS or LC-MS.
Question: My reaction is producing a significant amount of a diarylated byproduct. What is this and how can I avoid it?
Answer:
The formation of a diarylated product, where a second molecule of the aryl halide couples with the product, can occur, especially with electron-deficient aryl halides.[1]
Causality:
-
High Catalyst Loading: Excessive amounts of the palladium catalyst can promote further reaction of the newly formed this compound.
-
Reaction Concentration: High concentrations of the starting aryl halide can favor the diarylation side reaction.
Mitigation Strategies:
-
Optimize Catalyst Loading: Reduce the amount of palladium catalyst used.
-
Control Stoichiometry: Use a slight excess of the cyclopropylating agent to ensure the complete consumption of the aryl halide.
-
Slower Addition: In some cases, slow addition of the aryl halide to the reaction mixture can minimize the formation of the diarylated product.
Troubleshooting Guide 2: Challenges in the Esterification of 2-Cyclopropylbenzoic Acid
Question: I am attempting to synthesize this compound via Fischer esterification of 2-cyclopropylbenzoic acid, but the reaction is incomplete and I observe unreacted starting material. What can I do to drive the reaction to completion?
Answer:
Incomplete conversion in Fischer esterification is a common issue due to the reversible nature of the reaction.[2][3]
Causality:
-
Equilibrium Limitation: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. The accumulation of water can shift the equilibrium back towards the starting materials.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Steric Hindrance: The cyclopropyl group ortho to the carboxylic acid can introduce some steric hindrance, slowing down the esterification process.
Mitigation Strategies:
-
Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
Use of Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.
-
Stronger Acid Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid can also be effective.[2] For particularly stubborn cases, converting the carboxylic acid to the more reactive acid chloride followed by reaction with methanol is a reliable alternative.
Experimental Protocol: Driving Fischer Esterification to Completion
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
To the flask, add 2-cyclopropylbenzoic acid (1.0 equiv), a large excess of methanol (e.g., 10-20 equiv), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). Toluene can be added to aid in the azeotropic removal of water.
-
Heat the mixture to reflux. Water will collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Summary of Common Side Products and Mitigation Strategies
| Synthetic Route | Common Side Product | Identification (Typical Analytical Signature) | Primary Cause | Mitigation Strategy |
| Palladium-Catalyzed Cross-Coupling | Methyl Benzoate (Dehalogenation) | GC-MS: Peak corresponding to the molecular weight of methyl benzoate. | Presence of protic impurities; suboptimal ligand. | Use strict anhydrous conditions; screen ligands. |
| Palladium-Catalyzed Cross-Coupling | Diarylated Product | MS: Peak corresponding to the molecular weight of the diarylated species. | High catalyst loading; high concentration of aryl halide. | Optimize catalyst loading; control stoichiometry. |
| Esterification | Unreacted 2-Cyclopropylbenzoic Acid | TLC: Spot corresponding to the starting carboxylic acid. NMR: Presence of carboxylic acid proton signal. | Reaction equilibrium; insufficient catalyst. | Remove water (Dean-Stark); use excess methanol; consider converting to acid chloride. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and a common side reaction in the palladium-catalyzed synthesis of this compound.
Caption: Desired vs. side reaction pathway.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
O'Brien, C. J., Kantchev, E. A. B., Valente, C., Hadei, N., Chass, G. A., Lough, A., Hopkinson, A. C., & Organ, M. G. (2006). Easily Prepared, Air- and Moisture-Stable Pd−NHC (Palladium−N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, and Versatile Family of Catalysts for C−C and C−N Bond Formation. Chemistry – A European Journal, 12(18), 4743–4748. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
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Technical Support Center: Strategies for Improving the Reaction Yield of Methyl 2-Cyclopropylbenzoate
Welcome to the technical support center for the synthesis of methyl 2-cyclopropylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the two primary synthetic routes.
Route 1: Suzuki-Miyaura Cross-Coupling
This pathway typically involves the reaction of methyl 2-bromobenzoate with a cyclopropylboronic acid species in the presence of a palladium catalyst.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish, incomplete, or fails to initiate. What are the likely causes and how can I resolve this?
Answer: A stalled Suzuki-Miyaura coupling can often be traced back to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality. Let's break down the causality and troubleshooting steps.
-
Cause 1: Inactive Catalyst System. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ. More critically, the Pd(0) species is susceptible to oxidation by atmospheric oxygen, which renders it inactive.[1]
-
Solution: Rigorous Degassing. Oxygen is a notorious poison for palladium catalysts.[1] Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by subjecting the sealed flask to several freeze-pump-thaw cycles.[1][2]
-
Solution: Ligand Selection. The choice of ligand is critical for stabilizing the Pd(0) center and facilitating the catalytic cycle. For sterically hindered substrates or challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, tricyclohexylphosphine) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the formation of a highly reactive catalyst.[2]
-
-
Cause 2: Suboptimal Temperature or Solvent. The reaction rate is highly dependent on temperature and the solvent's ability to solubilize both the organic reagents and inorganic base.[3]
-
Solution: Temperature Optimization. While some Suzuki couplings can proceed at room temperature, many require heating to achieve a reasonable rate.[3] A typical starting point is 80-100 °C.[1] If the reaction is sluggish, a gradual increase in temperature may be beneficial, but be mindful that excessive heat can lead to catalyst decomposition.[1]
-
Solution: Solvent System. Single-solvent systems like toluene or DMF can sometimes result in poor yields.[3] A biphasic system, such as Toluene/Water or DMF/Water (often in a 1:1 to 10:1 ratio), can be highly effective. The aqueous phase helps dissolve the inorganic base (like K₃PO₄ or K₂CO₃), while the organic phase dissolves the aryl halide and boronic acid, facilitating efficient phase transfer of the reactants.[1][3]
-
-
Cause 3: Ineffective Base. The base is not merely a spectator; it is crucial for activating the boronic acid to facilitate the transmetalation step.[3]
-
Solution: Base Selection. The choice of base can dramatically impact the yield. For cyclopropylboronic acid, which can be sensitive, potassium phosphate (K₃PO₄) is often a superior choice compared to stronger carbonate bases like cesium carbonate (Cs₂CO₃) or milder ones like sodium bicarbonate.[1][2] It provides a good balance of basicity without promoting excessive side reactions.
-
Decision-Making Workflow for a Stalled Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Question 2: I am observing significant side products, particularly homocoupling of my aryl bromide and/or loss of the cyclopropyl group. How can I suppress these pathways?
Answer: The formation of side products is a common challenge that directly impacts yield and complicates purification. Protodeboronation (loss of the cyclopropyl group) and homocoupling are the two most likely culprits.
-
Side Product 1: Protodeboronation. Cyclopropylboronic acid is particularly susceptible to protodeboronation, where the C-B bond is cleaved by water or other protic sources, replacing the boron moiety with a hydrogen atom.[1]
-
Solution: Use Anhydrous Conditions. While some water is beneficial for dissolving the base, excess water can accelerate protodeboronation. Using anhydrous solvents is a good starting point.[2]
-
Solution: Use a More Stable Boronic Acid Derivative. To combat instability, consider using a more robust derivative like the cyclopropylboronic acid pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives provide a "slow release" of the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing the rate of decomposition.[1][2]
-
-
Side Product 2: Homocoupling. The formation of a biaryl product from the coupling of two molecules of the starting methyl 2-bromobenzoate is often promoted by the presence of oxygen.[1][2]
-
Solution: Rigorous Degassing. As with catalyst deactivation, ensuring the reaction is free of oxygen is the primary strategy to prevent homocoupling.[2]
-
Solution: Control Stoichiometry. Using a slight excess of the boronic acid species (e.g., 1.2–1.5 equivalents) can help favor the desired cross-coupling pathway over the competing homocoupling reaction.[2]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale | Reference |
| Aryl Halide | Methyl 2-bromobenzoate (1.0 equiv) | Bromides offer a good balance of reactivity and stability. | [1] |
| Boronic Species | Cyclopropylboronic acid pinacol ester (1.3 equiv) | More stable against protodeboronation than the free acid. | [2] |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Common and effective Pd(II) precatalyst. | [1] |
| Ligand | SPhos or PCy₃ (4-10 mol%) | Bulky, electron-rich ligands that promote efficient catalysis. | [1][2] |
| Base | K₃PO₄ (2.0 equiv) | Strong, non-nucleophilic base effective for this coupling. | [1][2] |
| Solvent | Toluene / H₂O (10:1 ratio) | Biphasic system to dissolve all reagents effectively. | [1] |
| Temperature | 80–100 °C | Provides sufficient energy to overcome activation barriers. | [1] |
Route 2: Fischer Esterification
This classic method involves reacting 2-cyclopropylbenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[4]
Question 3: My Fischer esterification is not going to completion, resulting in a low yield of this compound. Why is this happening?
Answer: The primary reason for low yields in a Fischer esterification is the reversible nature of the reaction. The carboxylic acid and alcohol are in equilibrium with the ester and water.[5]
2-Cyclopropylbenzoic Acid + Methanol ⇌ this compound + Water
According to Le Chatelier's Principle, the reaction will reach an equilibrium state where significant amounts of starting material remain. To achieve a high yield, you must actively shift this equilibrium to the right (towards the products).[6]
-
Cause: Equilibrium Limitation. Without intervention, the reaction will naturally stop short of full conversion.
-
Solution 1: Use a Large Excess of a Reactant. The most common and practical strategy is to use one of the reactants in a large excess. Since methanol is an inexpensive and relatively low-boiling solvent, it is ideal to use it as the limiting reagent's solvent, effectively driving the reaction forward.[5] Using a 10-fold or even greater excess is common.
-
Solution 2: Remove a Product as it Forms. Removing water as it is generated is another powerful technique to push the reaction to completion. This can be accomplished by using a Dean-Stark apparatus, where an azeotrope of water and a solvent (like toluene) is distilled off, the water is trapped, and the solvent is returned to the reaction flask.[5]
-
Question 4: I'm having difficulty with the work-up and purification. How can I effectively isolate the pure ester?
Answer: The work-up for a Fischer esterification is critical for removing the acid catalyst, unreacted carboxylic acid, and excess methanol before final purification.
-
Problem 1: Residual Acid. The strong acid catalyst (H₂SO₄) must be neutralized.
-
Solution: Aqueous Wash. After cooling the reaction and removing the bulk of the excess methanol under reduced pressure, dilute the residue with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Add the bicarbonate solution slowly until CO₂ evolution ceases, indicating that all acid has been neutralized. Then, wash with water and finally with brine to remove residual salts.[1]
-
-
Problem 2: Separating Product from Starting Acid. If the reaction did not go to completion, you must separate the desired ester from the unreacted 2-cyclopropylbenzoic acid.
-
Solution: Basic Extraction. The bicarbonate wash described above also serves to convert the unreacted carboxylic acid into its water-soluble sodium salt, which is extracted into the aqueous layer, effectively separating it from the neutral ester in the organic layer.[7]
-
-
Problem 3: Final Purification. Small amounts of impurities may remain.
-
Solution: Column Chromatography. After drying the organic layer (e.g., over anhydrous Na₂SO₄ or MgSO₄), filtering, and concentrating, the crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.[1]
-
General Workflow for Fischer Esterification
Caption: Step-by-step workflow for Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound? The two most prevalent methods are the Suzuki-Miyaura cross-coupling of methyl 2-bromobenzoate with a cyclopropylboron reagent and the Fischer esterification of 2-cyclopropylbenzoic acid with methanol.[1][4] The choice often depends on the availability and cost of the starting materials.
Q2: For the Suzuki-Miyaura route, what are the most critical parameters to control for a high yield? The three most critical parameters are: 1) Exclusion of Oxygen: The catalyst is highly sensitive to air, so rigorous degassing is mandatory.[1] 2) Choice of Base: An effective base like K₃PO₄ is needed to activate the boronic acid without causing excessive side reactions.[1][2] 3) Ligand Selection: A bulky, electron-rich phosphine ligand is often required to facilitate the key steps of the catalytic cycle.[2]
Q3: For the Fischer esterification route, what is the single most important consideration for success? The most critical factor is actively shifting the reaction equilibrium to favor product formation. This is best achieved by using a large excess of methanol (often as the solvent) to drive the reaction forward according to Le Chatelier's Principle.[5]
Q4: Can I use other methylating agents besides methanol for the esterification? While Fischer esterification is common, other methods exist. For example, treating the carboxylic acid with diazomethane can produce the methyl ester, but this reagent is toxic and explosive, making it less suitable for large-scale work.[8] Alternatively, converting the carboxylic acid to an acid chloride with a reagent like thionyl chloride (SOCl₂) followed by the addition of methanol is a high-yield, non-equilibrium-based method, though it involves an extra step.[9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-bromobenzoate (1.0 equiv), cyclopropylboronic acid pinacol ester (1.3 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Loading: To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Degassing: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water via syringe in a 10:1 ratio (e.g., 10 mL toluene, 1 mL water per 1 mmol of aryl bromide).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Fischer Esterification
This protocol uses an excess of methanol to drive the reaction.
-
Reaction Setup: To a round-bottom flask, add 2-cyclopropylbenzoic acid (1.0 equiv) and methanol (20 equiv).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, 0.1 equiv) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction's progress by TLC or GC until the starting carboxylic acid is consumed.[10]
-
Cooling and Concentration: Once complete, remove the heat source and allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Neutralization and Extraction: Dilute the residue with diethyl ether and transfer to a separatory funnel. Slowly add saturated sodium bicarbonate solution until gas evolution stops. Separate the layers. Wash the organic layer with water, then with brine.[6]
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.
References
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Optimization of conditions for the Suzuki-Miyaura coupling. [a] - ResearchGate. Available at: [Link]
-
Synthesis of a) Methyl-2-hydroxy-5-(1,1-dimethylpropyl)benzoate - PrepChem.com. Available at: [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. Available at: [Link]
-
Synthesis of Methyl benzoate with reaction mechanism - YouTube. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
3: Esterification (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate | Request PDF - ResearchGate. Available at: [Link]
-
What are the best reaction conditions to esterify 2-carboxybenzaldehyde (2-formylbenzoic acid) with the secondary alcohol? | ResearchGate. Available at: [Link]
-
Synthesis of methyl benzoate with substituents a,b - ResearchGate. Available at: [Link]
- WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents.
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Synthesis of Methyl Benzoate Lab - YouTube. Available at: [Link]
- US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents.
-
Scheme 2. Synthesis of methyl-substituted cyclopropenes (2, 5 and 7)... - ResearchGate. Available at: [Link]
-
Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data - MDPI. Available at: [Link]
- WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl) - Google Patents.
- CN113248373A - Preparation method of methyl benzoate compound - Google Patents.
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16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. Available at: [Link]
- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.
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Technical Support Center: Troubleshooting Common Failures in Cyclopropanation Reactions of Benzoic Esters
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your first point of reference when encountering challenges in the cyclopropanation of benzoic esters and related unsaturated ester systems. The synthesis of cyclopropyl rings is a cornerstone of modern organic chemistry, yet it is a reaction class prone to specific and often frustrating failures. This document moves beyond simple protocol recitation to provide in-depth, mechanistically grounded troubleshooting advice.
Section 1: Troubleshooting Guide - Diagnosis and Resolution
This section addresses specific experimental failures in a question-and-answer format. Each problem is followed by a diagnosis of probable causes and a set of actionable solutions.
Issue 1: Low to No Product Yield
Question: My cyclopropanation reaction on a benzoic ester derivative is resulting in a very low yield or complete recovery of the starting material. What are the likely causes and how can I fix this?
Probable Causes & Solutions:
The underlying reasons for low yield are often tied to reagent deactivation, suboptimal reaction conditions, or the inherent reactivity of the substrate. Benzoic esters, possessing an electron-deficient alkene system, can be particularly challenging substrates for certain cyclopropanation methods.[1]
| Potential Cause | Detailed Explanation & Recommended Solution |
| Inactive Carbene Precursor/Reagent | For Simmons-Smith Type Reactions: The activity of the zinc carbenoid is paramount.[2] Incomplete activation of the zinc-copper couple is a frequent failure point.[2][3] Solution: Ensure your zinc-copper couple is freshly prepared and highly active.[2] Alternatively, switch to the Furukawa modification (diethylzinc and diiodomethane), which often provides more reproducible results and higher reactivity.[2][4] For Diazo-Compound Reactions: Diazo compounds can decompose over time. Solution: Use freshly prepared or purified diazoesters. Ensure slow addition of the diazo compound to the reaction mixture to maintain a low stationary concentration, preventing dimerization and other side reactions. |
| Presence of Moisture or Oxygen | Many cyclopropanation reagents, particularly organozinc compounds and some transition metal catalysts, are highly sensitive to air and moisture.[2][3] Solution: Rigorously dry all glassware in an oven prior to use.[2] Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[2] Use anhydrous solvents, freshly distilled if necessary.[5] |
| Substrate Reactivity | The double bond in benzoic esters is part of a conjugated system, making it electron-deficient and less reactive towards electrophilic carbenoids like those in the Simmons-Smith reaction.[1] Solution: For these less reactive alkenes, consider more reactive cyclopropanation methods. Cobalt-catalyzed systems have shown efficacy with electron-deficient olefins.[3] Alternatively, rhodium(II)-catalyzed reactions with diazo compounds are highly effective for a broad range of alkenes, including electron-poor ones.[6] |
| Inappropriate Reaction Temperature | Cyclopropanation reactions can be sensitive to temperature. Low temperatures may render the reaction too sluggish, while excessively high temperatures can lead to reagent decomposition and side reactions.[2] Solution: If the reaction is slow, consider a gradual increase in temperature in 5-10 °C increments, monitoring for product formation and byproduct generation.[2] For rhodium-catalyzed reactions with diazo compounds, low temperatures are often crucial to suppress side reactions like β-hydride elimination.[7] |
| Catalyst Deactivation (for metal-catalyzed reactions) | The catalyst can be poisoned by impurities in the reagents or solvent.[3] In some cases, the product itself can act as a chelating agent and deactivate the catalyst.[8] Solution: Ensure the purity of all starting materials and solvents.[3] If catalyst deactivation is suspected, consider adding the catalyst in portions throughout the reaction.[8] |
Issue 2: Poor Diastereoselectivity
Question: My reaction is producing the cyclopropyl ester, but as a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
Probable Causes & Solutions:
Diastereoselectivity in cyclopropanation is governed by steric and electronic interactions in the transition state. The choice of catalyst, ligand, and even the carbene source can have a profound impact.
| Potential Cause | Detailed Explanation & Recommended Solution |
| Suboptimal Catalyst/Ligand System | For metal-catalyzed reactions, the steric and electronic properties of the ligands on the metal center are critical in differentiating the faces of the approaching alkene. Solution: Screen a variety of catalysts and ligands. For rhodium-catalyzed reactions, sterically demanding carboxylate ligands, such as triphenylacetate (TPA), can impart high diastereoselectivity by effectively blocking one approach of the alkene.[7][9] |
| Steric Hindrance | The Simmons-Smith reaction is particularly sensitive to steric effects, with the cyclopropanation typically occurring on the less hindered face of the double bond.[5][10] Solution: Analyze the steric environment around the double bond of your benzoic ester. If possible, modify the substrate to enhance the steric bias. For substrates with directing groups (see below), the inherent stereochemical preference can be overridden. |
| Lack of a Directing Group | Functional groups, such as hydroxyls or ethers, located near the double bond can coordinate to the metal of the carbenoid reagent (e.g., zinc in the Simmons-Smith reaction) and direct the cyclopropanation to the syn face.[2][11] Solution: If your substrate lacks a directing group, consider introducing one temporarily. An allylic alcohol, for instance, is a powerful directing group.[12] This strategy has been widely used to control stereochemistry.[10] |
| Carbene Source | The bulkiness of the carbene precursor itself can influence the diastereoselectivity.[3] Solution: Experiment with different diazo compounds. For instance, using a bulkier ester group on a diazoacetate can alter the steric interactions in the transition state. |
Issue 3: Formation of Significant Side Products
Question: My reaction is messy, with multiple byproducts observed by TLC or LC-MS, complicating purification and lowering the yield. What are these side products and how can I prevent them?
Probable Causes & Solutions:
Side reactions often compete with the desired cyclopropanation pathway, especially with highly reactive intermediates like carbenes and carbenoids.
| Common Side Product | Mechanism of Formation & Prevention Strategy |
| Alkene Dimerization / Polymerization | Mechanism: This is common in rhodium-catalyzed reactions where the metal carbene can react with another molecule of the diazo compound. Electron-deficient alkenes can also be prone to polymerization under certain conditions.[13] Prevention: The most effective strategy is the slow, controlled addition of the diazo compound (e.g., via syringe pump) to the reaction mixture. This maintains a very low concentration of the diazo species and the resulting metal carbene, favoring the reaction with the alkene (present in much higher concentration) over dimerization.[3] |
| β-Hydride Elimination | Mechanism: In reactions using α-alkyl-α-diazoesters, the resulting rhodium carbene can undergo β-hydride elimination to form an alkene, which is a common competing pathway.[7] Prevention: This side reaction is highly dependent on the catalyst and temperature. Using sterically bulky ligands on the rhodium catalyst, such as triphenylacetate (Rh₂(TPA)₄), and maintaining low reaction temperatures (e.g., -78 °C) can dramatically suppress or eliminate β-hydride elimination.[7][9] |
| Methylation of Heteroatoms | Mechanism: In Simmons-Smith reactions, the electrophilic zinc carbenoid can methylate nucleophilic heteroatoms like alcohols present in the substrate.[2] Prevention: Use a minimal excess of the Simmons-Smith reagent and carefully monitor the reaction progress to avoid unnecessarily long reaction times.[2] If the heteroatom is not intended to be a directing group, consider protecting it before the cyclopropanation step. |
| Ring-Opening of Cyclopropane | Mechanism: The strained cyclopropane ring can be susceptible to opening under harsh conditions, particularly in the presence of strong acids or high heat.[13][14] Prevention: Ensure the reaction workup and purification conditions are mild. For acid-sensitive products, consider using a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which cyclopropanation method is best for an electron-deficient alkene like a benzoic ester?
A1: While the Simmons-Smith reaction can work, its electrophilic carbenoid reacts more slowly with electron-poor alkenes.[1][15] More effective methods for these substrates often involve transition metal catalysis. Rhodium(II)-catalyzed reactions using diazoesters are particularly well-suited for a wide variety of alkenes, including electron-deficient ones, and often proceed in high yield.[6] Cobalt-catalyzed methods have also been specifically noted for their effectiveness with electron-deficient olefins.[3]
Q2: My Simmons-Smith reaction is not working. What is the most common point of failure?
A2: The single most common issue is the activity of the zinc reagent.[3] The zinc-copper couple must be freshly prepared and properly activated to be effective.[2] If you continue to have issues, switching to the Furukawa modification (Et₂Zn and CH₂I₂) is a highly recommended and often more reliable alternative.[3][4]
Q3: How do I purify my cyclopropyl ester product? The byproducts are difficult to separate.
A3: Flash column chromatography is the standard method for purification.[3] If you are struggling with separation, try using a less polar solvent system, as cyclopropanes are generally quite nonpolar. If acid-catalyzed ring-opening on silica gel is a concern, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column.[2]
Q4: Can I perform an asymmetric cyclopropanation on my benzoic ester?
A4: Yes, asymmetric cyclopropanation is a well-developed field. For rhodium-catalyzed reactions, a wide array of chiral ligands have been developed that can induce high levels of enantioselectivity.[6][16] Similarly, asymmetric variants of the Simmons-Smith reaction exist, often employing chiral additives or ligands.[4][17] The optimal choice will depend on your specific substrate.
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation
This protocol is a starting point and should be optimized for specific substrates.
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the benzoic ester substrate (1.0 mmol) and anhydrous dichloromethane (5 mL).[3]
-
Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[3]
-
Prepare a solution of the diazoester (e.g., ethyl diazoacetate, 1.2 mmol) in anhydrous dichloromethane (5 mL).[3]
-
Using a syringe pump, add the diazoester solution to the stirred reaction mixture over 4-8 hours at room temperature.[3]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.[3]
-
Quench the reaction by adding a few drops of acetic acid to decompose any excess diazo compound.[3]
-
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
This method avoids the preparation of the zinc-copper couple.
-
To a flame-dried flask under an inert atmosphere, add the benzoic ester (1.0 equiv) and anhydrous dichloromethane to make a 0.1 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise.[3]
-
After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.[3]
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.[3]
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: A workflow for troubleshooting common cyclopropanation failures.
Diagram 2: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
References
- Aggarwal, V. K., et al. (1996). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, 2477-2485.
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
- Wang, Z. J., et al. (2020). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 142(11), 5078-5083.
- Wang, Z. J., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
- Ye, L., et al. (2014). Cyclopropanation of Benzene Rings by Oxidatively Generated α-Oxo Gold Carbene: One-Pot Access to Tetrahydropyranone-Fused Cycloheptatrienes from Propargyl Benzyl Ethers.
- Saini, V. (2019). Transition Metal Catalyzed Simmons–Smith Type Cyclopropanations.
- Arnold, F. H., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society, 141(38), 15244-15249.
- Barluenga, J., et al. (2008). Diastereoselective cyclopropanation of ketone enols with Fischer carbene complexes. Organic & Biomolecular Chemistry, 6(10), 1736-1744.
- Gandon, V., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. The Journal of Organic Chemistry, 87(23), 15642-15652.
- Glorius, F., et al. (2019). Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes.
- LibreTexts Chemistry. (2015).
- Walsh, P. J., et al. (2008). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 130(15), 5030-5031.
- Arnold, F. H., et al. (2020). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 142(11), 5078-5083.
- Fraile, J. M., Herrerías, C. I., & Mayoral, J. A. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry, 19(9), 2146-2154.
- Fox, J. M., et al. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987-2989.
- Wikipedia. (n.d.). Simmons–Smith reaction.
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
- Wikipedia. (n.d.).
- Fox, J. M., et al. (2008). Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987-2989.
- Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6528.
- Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
- Charette, A. B., & Marcoux, D. (2008). trans-Directing ability of amide groups in cyclopropanation: application to the asymmetric cyclopropanation of alkenes with diazo reagents bearing two carboxy groups.
- Brown, J. M., & Elliott, R. L. (1983). Unusual alkyl group directing effects during cyclopropane ring hydrogenolysis.
- Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Wikipedia. (n.d.).
- Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 11(16), 4560-4601.
- Bio, M. M., et al. (2025). Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up. Organic Process Research & Development.
- Davies, H. M. L., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic Letters, 12(11), 2508-2511.
- Moorthy, R., et al. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions.
- Wang, J., et al. (2010). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 132(38), 13216-13218.
- Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). RSC Publishing.
- Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. In Comprehensive Organic Synthesis II (pp. 43-77). Elsevier.
- Charette, A. B. (2012).
- de Souza, R. O. M. A., et al. (2013). Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. RSC Advances, 3(42), 19283-19289.
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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl 2-Cyclopropylbenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-cyclopropylbenzoate. Our focus is on the widely employed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming the crucial aryl-cyclopropyl bond. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address challenges encountered during experimental work, ensuring a higher rate of success and efficient process optimization.
Foundational Protocol: Suzuki-Miyaura Synthesis of this compound
The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between an ortho-substituted methyl benzoate and a cyclopropylboron species. The following protocol, adapted from established methodologies, serves as a reliable starting point for optimization.[1]
Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
-
Vessel Preparation : To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition & Degassing : Add a suitable solvent system (e.g., Toluene/Water, 10:1 ratio, 0.1 M concentration relative to the aryl halide). Seal the vessel and thoroughly degas the mixture by sparging with argon or nitrogen for 20-30 minutes, or by subjecting it to three freeze-pump-thaw cycles.[1][2] An inert atmosphere is critical as oxygen can deactivate the active Pd(0) catalyst.[1]
-
Reaction Execution : Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent (methyl 2-bromobenzoate) is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis.
Scenario 1: Low or No Conversion of Starting Material
Q: My reaction shows no formation of the desired product. What are the most likely causes and how do I troubleshoot them?
A: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic cycle.
-
Cause 1: Inactive Catalyst System. The active catalyst in a Suzuki coupling is the Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can fail, or the active catalyst can be deactivated.
-
Solution :
-
Verify Atmosphere : Ensure your reaction is under a strictly inert atmosphere (argon or high-purity nitrogen). Oxygen will rapidly oxidize and deactivate the Pd(0) catalyst.[1] Re-evaluate your degassing procedure; freeze-pump-thaw is generally more effective than sparging for removing dissolved oxygen.
-
Use a Pd(0) Source : Consider using a direct Pd(0) source, such as Pd(PPh₃)₄, to bypass the in-situ reduction step. This can sometimes mitigate issues related to precatalyst activation.[1]
-
Ligand Integrity : Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air. Handle them under inert conditions and use fresh, high-quality reagents.
-
-
-
Cause 2: Poor Reagent Quality. The stability and purity of your reagents are paramount.
-
Solution :
-
Boronic Acid Stability : Cyclopropylboronic acid is prone to decomposition (protodeboronation), especially in the presence of moisture.[1] Use freshly opened or properly stored boronic acid. Consider using a more stable derivative like potassium cyclopropyltrifluoroborate or a cyclopropylboronic acid pinacol ester (MIDA esters are also an option for slow release).[2]
-
Solvent Purity : Ensure solvents are anhydrous and free of peroxides, which can interfere with the catalyst.[2]
-
-
-
Cause 3: Inappropriate Base. The base plays a critical role in activating the boronic acid for the transmetalation step.
Scenario 2: Significant Side Product Formation
Q: My reaction is producing a significant amount of methyl 2,2'-biphenyl-dicarboxylate. How can I suppress this homocoupling side reaction?
A: The formation of a biaryl product from the homocoupling of your starting methyl 2-bromobenzoate is a common side reaction, often promoted by the presence of oxygen or issues with reaction stoichiometry.[2]
-
Solution 1: Improve Degassing. As with catalyst deactivation, oxygen can promote homocoupling. Rigorous degassing of all solvents and the final reaction mixture is the first and most important step.[2]
-
Solution 2: Adjust Stoichiometry. Using a slight excess of the cyclopropylboronic acid (e.g., 1.3–1.5 equivalents) can favor the desired cross-coupling pathway over the competing homocoupling reaction.[2]
-
Solution 3: Catalyst and Ligand Choice. Some catalyst systems are inherently more prone to homocoupling. If the problem persists, screening alternative ligands may be necessary.
Q: I am losing my cyclopropylboronic acid to protodeboronation (conversion to cyclopropane). How can this be minimized?
A: Protodeboronation is a major competing pathway for many boronic acids, particularly for strained rings like cyclopropane. It is often exacerbated by water and strong bases.
-
Solution 1: Use Anhydrous Conditions. While some Suzuki protocols use aqueous solvent mixtures, minimizing water can reduce the rate of protodeboronation. Ensure your solvents are dry and the reaction is protected from atmospheric moisture.[1]
-
Solution 2: Use a More Stable Boron Reagent. This is the most effective solution. Potassium cyclopropyltrifluoroborate (CF₃BF₃K) is significantly more stable to protodeboronation than the corresponding boronic acid. It requires no special handling and can be used directly. Boronic esters, such as the pinacol ester, also offer enhanced stability by providing a "slow-release" of the boronic acid under the reaction conditions, keeping its ambient concentration low.[2]
-
Solution 3: Optimize Base and Temperature. A milder base or a lower reaction temperature might slow the rate of decomposition. However, this must be balanced against the rate of the desired coupling reaction.
Q: The methyl ester in my product (or starting material) is being hydrolyzed to a carboxylic acid. How do I prevent this?
A: Ester hydrolysis is a base-mediated process. If you are using a very strong base (like NaOH or KOH) or high temperatures for extended periods, saponification can occur.
-
Solution : Switch to a milder, non-nucleophilic base. K₃PO₄ is an excellent choice as it is effective in the catalytic cycle but generally does not cause ester hydrolysis.[1] Other options include K₂CO₃ or Cs₂CO₃.[2][3] Avoid hydroxide-based salts.
FAQs: Reaction Parameter Optimization
Q: What is the optimal catalyst and ligand system for coupling with a sterically hindered ortho-substituted substrate like methyl 2-bromobenzoate?
A: For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally required to promote the key oxidative addition and reductive elimination steps of the catalytic cycle.
-
Recommended Systems :
-
Buchwald-type biarylphosphine ligands : Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging couplings and are highly recommended.[2] They stabilize the palladium center and facilitate the reaction of hindered substrates.
-
Palladium Precatalysts : Using advanced precatalysts (e.g., SPhos-Pd-G3) can lead to more consistent catalyst activation and higher reactivity compared to simple palladium salts like Pd(OAc)₂.
-
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Q: How do I choose the best base and solvent for my reaction?
A: The choice of base and solvent is interdependent and crucial for success. The solvent must solubilize the organic reactants and the inorganic base to facilitate the reaction.[3]
| Parameter | Options | Rationale & Recommendations |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | K₃PO₄ is often the optimal choice. It is strong enough to promote transmetalation without causing significant ester hydrolysis.[1] Cs₂CO₃ is also highly effective but more expensive. K₂CO₃ can be a good alternative, though sometimes less reactive.[3] |
| Solvent | Toluene, Dioxane, THF, DMF/Water | A mixture of a non-polar organic solvent and water is often ideal. Toluene or Dioxane are excellent choices.[2] The addition of a small amount of water can help dissolve the inorganic base and accelerate the reaction.[2][3] For example, a Toluene/H₂O (10:1) or DMF/H₂O (1:1) system can be very effective.[1][3] |
Q: What are the best practices for reaction monitoring and determining the endpoint?
A: Accurately determining when a reaction is complete is key to preventing the formation of degradation products from prolonged heating.
-
TLC Analysis : Use a suitable mobile phase (e.g., 10-20% Ethyl Acetate in Hexane) to clearly separate the starting methyl 2-bromobenzoate from the less polar product, this compound. The disappearance of the starting material spot is the primary indicator of completion.
-
GC-MS/LC-MS Analysis : For more precise monitoring, withdraw a small aliquot from the reaction mixture, quench it, and analyze it. This provides quantitative data on the conversion of starting material and the formation of product and side products.
Purification Guide
Q: What is the most effective way to purify the final product and remove unreacted starting materials or side products?
A: Flash column chromatography on silica gel is the standard and most effective method for purifying this compound.
-
Stationary Phase : Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent) : A non-polar/polar solvent gradient is recommended.
-
Start with a low polarity eluent, such as 100% Hexane or a mixture of 2-5% Ethyl Acetate in Hexane. This will elute non-polar side products like the homocoupled biphenyl.
-
Gradually increase the polarity of the eluent (e.g., to 10-15% Ethyl Acetate in Hexane) to elute the desired product.
-
The starting methyl 2-bromobenzoate is more polar than the product and will elute later.
-
-
Post-Purification : After chromatography, combine the pure fractions and remove the solvent under reduced pressure. The final product should be a clear liquid.[4]
References
- Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Cyclopropylboronic Acids. Benchchem.
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]
- Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. Benchchem.
- Exploring the Versatility of Methyl 2-iodobenzoate in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
assessing the stability of methyl 2-cyclopropylbenzoate under acidic vs basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the chemical stability of methyl 2-cyclopropylbenzoate, particularly under acidic and basic stress conditions. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested insights to ensure the integrity of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability profile of this compound.
Q1: What is the primary degradation pathway for this compound under acidic and basic conditions?
The most probable degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the ester functional group.[1][2][3] This reaction involves the cleavage of the acyl-oxygen bond, leading to the formation of 2-cyclopropylbenzoic acid and methanol.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by water.
-
Base-Mediated Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This is typically an irreversible process as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[4]
Q2: Will the cyclopropyl ring itself degrade under typical forced degradation conditions?
The cyclopropyl group is a strained, three-membered ring, but it is generally stable under the hydrolytic conditions used for forced degradation studies.[5][6] The ring's unique electronic structure, with its "bent" bonds possessing significant p-character, makes it behave similarly to a C=C double bond in some contexts but does not predispose it to opening under mild acid or base treatment.[7][8] Its inclusion in drug molecules is often intended to enhance metabolic stability by being resistant to common metabolic pathways.[9]
Q3: How does the ortho-cyclopropyl group affect the rate of ester hydrolysis?
The presence of the cyclopropyl group at the ortho position can influence the rate of hydrolysis in two competing ways:
-
Steric Hindrance: The cyclopropyl group provides steric bulk around the ester's carbonyl carbon. This can hinder the approach of the nucleophile (water or hydroxide ion), potentially slowing the rate of hydrolysis compared to an unhindered ester like methyl benzoate. For severely hindered esters, the mechanism of hydrolysis can even be altered.[10]
-
Electronic Effects: Research on cyclopropanecarboxylic acid esters has shown they possess enhanced hydrolytic stability.[11][12] This is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[11][12] This stabilizing electronic effect may also contribute to a slower rate of hydrolysis for this compound.
Overall, it is reasonable to predict that this compound will be more stable against hydrolysis than its non-cyclopropyl analog, methyl benzoate.
Q4: What are the expected primary degradation products I need to monitor?
The primary degradation products from hydrolysis are:
-
2-Cyclopropylbenzoic Acid
-
Methanol
For the purpose of chromatographic analysis in stability studies, 2-cyclopropylbenzoic acid is the key degradant to monitor.
Caption: Primary degradation pathway of this compound.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your stability experiments.
Problem 1: I don't observe any significant degradation after applying standard stress conditions (e.g., 0.1 M HCl or 0.1 M NaOH at 60°C for 24 hours).
Causality: As discussed, the cyclopropyl group may enhance the stability of the ester bond, making it more resistant to hydrolysis than anticipated.[11][12] Standard conditions may not provide sufficient energy to induce degradation to the target level of 5-20%.[13]
Solution: If minimal (<5%) or no degradation is observed, you must employ more forceful conditions. This is a standard practice in forced degradation studies.[1][3]
-
Increase Stressor Concentration: Incrementally increase the concentration of the acid or base (e.g., move from 0.1 M to 1.0 M HCl or NaOH).
-
Increase Temperature: Raise the reaction temperature (e.g., from 60°C to 80°C or reflux). Temperature has a significant impact on reaction kinetics.
-
Extend Duration: Increase the exposure time.
Self-Validating System: Document the conditions at each stage. The goal is to find the conditions that yield detectable and quantifiable degradation, which validates that your analytical method is "stability-indicating."
Problem 2: My HPLC method shows poor separation between the parent peak (this compound) and the degradant peak (2-cyclopropylbenzoic acid).
Causality: The parent ester and its carboxylic acid degradant have similar chromophores (the cyclopropyl-substituted benzene ring) but differ in polarity. The ester is neutral and less polar, while the carboxylic acid is acidic and more polar. If the mobile phase is not optimized, they may co-elute.
Solution:
-
Adjust Mobile Phase pH: The retention of 2-cyclopropylbenzoic acid is highly dependent on the pH of the mobile phase. At a pH well below its pKa (~4-5), the acid will be protonated (neutral) and retained longer on a C18 column. At a pH above its pKa, it will be deprotonated (anionic) and elute much earlier. Lowering the pH of the aqueous component of your mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is the most effective first step to improve separation.
-
Modify Organic/Aqueous Ratio: If adjusting pH is insufficient, modify the gradient or isocratic composition.
-
To increase retention of the early-eluting peak (likely the acid), decrease the percentage of the organic solvent (e.g., acetonitrile, methanol).
-
To decrease the retention of the later-eluting peak (likely the ester), increase the organic solvent percentage.
-
-
Consider a Different Column: If optimization fails, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
Experimental Protocols & Workflows
These protocols provide a validated starting point for your investigation.
Workflow for Forced Hydrolysis Study
Caption: General workflow for a forced degradation stability study.
Protocol 1: Acidic Forced Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Stress Application: In a vial, mix 1 mL of the stock solution with 1 mL of 1.0 M hydrochloric acid (HCl).
-
Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Place both vials in a controlled temperature environment (e.g., a 60°C oven or water bath) for 24 hours.
-
Quenching & Dilution: After incubation, cool the samples to room temperature. Neutralize the stress sample by adding 1 mL of 1.0 M sodium hydroxide (NaOH). Dilute both the stress and control samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Inject the samples into the HPLC system for analysis.
Protocol 2: Basic Forced Degradation
-
Preparation: Use the same 1 mg/mL stock solution as in the acidic study.
-
Stress Application: In a vial, mix 1 mL of the stock solution with 1 mL of 1.0 M sodium hydroxide (NaOH).
-
Control Sample: Prepare a control sample as described in the acid protocol.
-
Incubation: Incubate the sample at a controlled temperature (e.g., 60°C) for a set duration (e.g., 8 hours). Basic hydrolysis is often faster than acidic hydrolysis.
-
Quenching & Dilution: After incubation, cool the sample. Neutralize by adding 1 mL of 1.0 M HCl. Dilute to the final concentration with the mobile phase.
-
Analysis: Inject the sample into the HPLC system.
Suggested Analytical Method: HPLC-UV
This method serves as a starting point and requires optimization for your specific instrumentation and standards.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or λmax of compound) |
Rationale: A C18 column provides good hydrophobic retention.[14] The acidic mobile phase (0.1% formic acid) ensures that the degradation product, 2-cyclopropylbenzoic acid, is in its neutral form, leading to better peak shape and retention. A gradient elution is recommended to ensure separation of the less polar parent ester from the more polar acid degradant.[15]
Summary of Expected Stability
The following table summarizes the anticipated stability profile based on chemical principles. Actual degradation percentages will depend on the precise experimental conditions.
| Condition | Stressor | Expected Primary Degradation Pathway | Anticipated Stability | Key Degradant |
| Acidic | 0.1 M - 1.0 M HCl, Heat | Ester Hydrolysis | More stable than typical benzoates | 2-Cyclopropylbenzoic Acid |
| Basic | 0.1 M - 1.0 M NaOH, Heat | Ester Hydrolysis (Saponification) | Less stable than in acid, but more stable than typical benzoates | 2-Cyclopropylbenzoic Acid |
References
- Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Concept Life Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- DeGoey, D. A., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Journal of Organic Chemistry.
- PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Labinsights. (2023). Some Basic Facts about Forced Degradation Test.
- Wikipedia. (n.d.). Cyclopropyl group.
- Singh, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Bálint Gál Burns Group. (2013). The chemistry and biology of cyclopropyl compounds.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?
- Chemspace. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
- Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
- Quora. (2021). Can methyl benzoate be hydrolyzed?
- PubMed. (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics.
- SciSpace. (n.d.). Simultaneous Determination of Preservatives (Methyl Paraben and Propyl Paraben) in Sucralfate Suspension Using High Performance.
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. nbinno.com [nbinno.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. scispace.com [scispace.com]
- 15. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
potential degradation pathways for methyl 2-cyclopropylbenzoate during reaction workup
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with methyl 2-cyclopropylbenzoate. This guide provides in-depth answers to common questions regarding the stability of this compound during reaction workup, offering troubleshooting advice and preventative protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for this compound during a typical reaction workup?
When working with this compound, two principal degradation pathways must be considered during the workup phase:
-
Ester Hydrolysis: Like other benzoate esters, the methyl ester group is susceptible to cleavage under both acidic and basic aqueous conditions, yielding 2-cyclopropylbenzoic acid and methanol. The rate of this hydrolysis is highly dependent on pH and temperature.[1][2]
-
Cyclopropyl Ring Opening: The cyclopropyl group, while a valuable structural motif, is a strained three-membered ring.[3] This inherent strain makes it susceptible to ring-opening reactions, particularly under strong acidic conditions or in the presence of certain transition metals or potent oxidizing agents.[4][5][6]
The proximity of the cyclopropyl group to the ester at the ortho position may introduce steric hindrance that can influence the rate of hydrolysis compared to unsubstituted methyl benzoate.[7] Careful control of the workup environment is therefore critical to preserving the molecule's integrity.
2. My reaction workup involves strongly acidic conditions (e.g., quenching with 1M HCl). Is the cyclopropyl ring at risk?
Yes, exposure to strong acids is a significant risk factor for the integrity of the cyclopropyl ring. The C-C bonds of the cyclopropane ring have a high degree of p-character, making them susceptible to electrophilic attack.[8][9]
The Mechanism of Acid-Catalyzed Ring Opening: Under acidic conditions, a proton can attack the cyclopropane ring, leading to the formation of a stabilized carbocation intermediate.[9] This is particularly relevant for aryl-substituted cyclopropanes. The subsequent reaction with a nucleophile present in the medium (e.g., water, chloride) results in a ring-opened product. For instance, quenching with aqueous HCl could potentially lead to the formation of a chloropropyl or hydroxypropyl derivative. Reactions of cyclopropyl ketones with acids have been shown to yield 3-chloropropyl ketones or other ring-enlargement products.[4]
-
Avoid Strong Acids: If possible, use a milder quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a suitable alternative for neutralizing organometallic reagents or other basic species without drastically lowering the pH.[10]
-
Minimize Contact Time: If a strong acid wash is unavoidable, perform it quickly and at low temperatures (e.g., 0 °C) to minimize the rate of potential ring-opening.
-
Use a Biphasic System: Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) before the acidic wash. This will keep the majority of your product in the organic phase, reducing its exposure to the aqueous acid.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
effective methods for removing unreacted starting materials from methyl 2-cyclopropylbenzoate
Welcome to the technical support center for the purification of methyl 2-cyclopropylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials and reaction byproducts. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on common synthesis routes, focusing on the underlying chemical principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated impurities?
The two most prevalent methods for synthesizing this compound are the Suzuki-Miyaura coupling and the Fischer esterification. Each route presents a unique impurity profile.
-
Suzuki-Miyaura Coupling: This popular cross-coupling reaction typically involves reacting methyl 2-bromobenzoate with cyclopropylboronic acid in the presence of a palladium catalyst and a base.
-
Common Impurities: Unreacted methyl 2-bromobenzoate, unreacted cyclopropylboronic acid (and its dehydrated trimer, cyclopropylboroxine), and homo-coupled byproducts like bicyclopropyl.
-
-
Fischer Esterification: This is a classic acid-catalyzed esterification of 2-cyclopropylbenzoic acid with methanol .
-
Common Impurities: Unreacted 2-cyclopropylbenzoic acid and residual acid catalyst (e.g., sulfuric acid). Methanol is typically removed easily due to its high volatility.
-
Q2: How do I choose the best primary purification technique?
The optimal technique depends on the specific impurities present. A general strategy is to first remove acidic or basic impurities with a liquid-liquid extraction (workup), followed by chromatography or distillation to separate neutral, similarly-behaving compounds.
-
For Acidic Impurities (e.g., cyclopropylboronic acid, 2-cyclopropylbenzoic acid): An acid-base extraction is highly effective. Washing the crude product dissolved in an organic solvent with a basic aqueous solution will convert the acidic impurities into their water-soluble salts, pulling them into the aqueous layer.[1][2]
-
For Neutral Impurities with Different Polarities (e.g., bicyclopropyl): Flash column chromatography is the method of choice. The significant difference in polarity between the non-polar bicyclopropyl and the moderately polar ester product allows for a clean separation.
-
For Neutral Impurities with Similar Polarities (e.g., methyl 2-bromobenzoate): This is the most challenging separation. Fractional distillation can be effective if the boiling points are sufficiently different.[3][4] Alternatively, high-performance flash column chromatography with a shallow gradient is required.
Q3: What analytical methods should I use to assess the purity of my this compound?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and assessing the complexity of the crude mixture. It helps in developing a solvent system for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to detect and quantify impurities if their signals do not overlap significantly with the product's signals.
Troubleshooting Guide: Post Suzuki-Miyaura Coupling
This section addresses specific issues encountered when purifying this compound synthesized via Suzuki-Miyaura coupling.
Issue 1: My purified product is contaminated with cyclopropylboronic acid.
-
Symptom: ¹H NMR shows broad signals, or GC-MS indicates the presence of a lower molecular weight impurity. A basic wash during workup was either skipped or inefficient.
-
Causality & Explanation: Cyclopropylboronic acid is an acidic compound. Its presence indicates that the acid-base extraction was incomplete. Boronic acids can also exist as their cyclic anhydride trimers, known as boroxines, which are less polar and may not be fully removed by a quick wash.[5]
-
Solution: Perform a Thorough Basic Wash. A meticulous wash of the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution is critical. The base deprotonates the boronic acid, forming the corresponding boronate salt, which is highly soluble in the aqueous phase and is thus removed from the organic layer.[1][2]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any evolved CO₂ gas.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat the wash (steps 2-4) one more time to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break emulsions.[2]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Unreacted methyl 2-bromobenzoate remains in my final product.
-
Symptom: GC-MS shows a peak corresponding to the mass of methyl 2-bromobenzoate (215.04 g/mol ). ¹H NMR may show distinct aromatic signals characteristic of the starting material.
-
Causality & Explanation: Methyl 2-bromobenzoate is a neutral compound with polarity and volatility similar to the desired product, this compound. This makes it difficult to remove with simple extraction.
-
Solution 1: Flash Column Chromatography. This is the most reliable method. The cyclopropyl group makes the product slightly less polar than the bromo-substituted starting material. This small difference can be exploited on a silica gel column.
-
Stationary Phase: Standard flash-grade silica gel.
-
Mobile Phase (Eluent): Start with a low-polarity solvent system, such as 2-5% ethyl acetate in hexanes. The less polar product will elute before the slightly more polar methyl 2-bromobenzoate. Monitor the fractions by TLC.
-
Procedure:
-
Pack a column with silica gel in the initial eluent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the solvent system, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Solution 2: Fractional Distillation. If the boiling points are sufficiently different, fractional distillation under vacuum can be effective.[3][4] This method is more suitable for larger scale purifications.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | 176.21 | ~235-240 (est.) | Moderately Polar |
| Methyl 2-bromobenzoate | 215.04 | 253-255[6] | Moderately Polar |
| Cyclopropylboronic Acid | 85.90 | N/A (decomposes) | Polar, Acidic |
| Bicyclopropyl | 82.15 | ~52-53 | Non-polar |
General Purification Workflow
The following diagram illustrates a typical decision-making process for purifying the crude product from a Suzuki-Miyaura reaction.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide: Post Fischer Esterification
Issue: My product is contaminated with 2-cyclopropylbenzoic acid.
-
Symptom: The product has an acidic residue. ¹H NMR shows a very broad signal for the carboxylic acid proton (>10 ppm) and aromatic signals corresponding to the acid.
-
Causality & Explanation: The esterification reaction did not go to completion, leaving unreacted starting material. Like boronic acid, 2-cyclopropylbenzoic acid is an acidic impurity.
-
Solution: Acid-Base Extraction. The same principle and protocol as described for removing cyclopropylboronic acid applies here. A wash with aqueous NaHCO₃ will quantitatively remove the unreacted carboxylic acid by converting it into its water-soluble sodium salt.[1][3]
Logical Troubleshooting Flow
This diagram helps diagnose the impurity based on analytical data and suggests a course of action.
Caption: Diagnostic chart for impurity identification and removal.
References
- 1. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 2. benchchem.com [benchchem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing challenges in the large-scale purification of methyl 2-cyclopropylbenzoate
Technical Support Center: Large-Scale Purification of Methyl 2-Cyclopropylbenzoate
Welcome to the technical support center for the large-scale purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from lab-scale synthesis to pilot or manufacturing scale. As a key intermediate in various pharmaceutical syntheses, achieving high purity of this compound is critical. This document provides in-depth, field-proven insights into overcoming common purification challenges, structured as a practical, problem-solving resource.
Part 1: Troubleshooting Guide - Common Purification Challenges
This section addresses specific issues encountered during the scale-up of this compound purification. Each solution is grounded in fundamental chemical and engineering principles to ensure robust and scalable outcomes.
Issue 1: Persistent Acidic Impurities in the Final Product
Q: My scaled-up batch of this compound is failing purity analysis due to significant levels of unreacted 2-cyclopropylbenzoic acid. My lab-scale basic wash isn't working as effectively. Why is this happening and how can I fix it?
A: This is a classic scale-up challenge related to mass transfer limitations in liquid-liquid extraction. At a large scale, simply mixing and draining a separatory funnel is replaced by baffled reactors and phase separators, where achieving the same interfacial contact between the organic and aqueous layers is more difficult.
-
Causality: The incomplete neutralization is likely due to insufficient mixing intensity or time, or the formation of stable emulsions that trap the unreacted acid. The Fischer esterification reaction used to synthesize the product is a reversible equilibrium-driven process; therefore, unreacted starting materials are expected.[1][2][3]
-
Recommended Solution: Optimized Aqueous Basic Wash
-
Choice of Base: Use a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). These are strong enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, but mild enough to avoid hydrolysis of your ester product.[4]
-
Process Optimization:
-
Temperature: Perform the wash at a controlled temperature (e.g., 20-25°C). Elevated temperatures can promote ester hydrolysis.
-
Mixing: Ensure efficient, but not overly vigorous, agitation. The goal is to maximize the surface area between the two liquid phases without causing a stable emulsion. Monitor the power input (watts/m³) of your agitator if possible.
-
pH Monitoring: After settling, check the pH of the aqueous layer. It should be basic (pH > 8) to confirm that all the acidic impurity has been neutralized and extracted.
-
-
Emulsion Management: Emulsions are common when dealing with surfactant-like impurities or high agitation.[5][6]
-
Prevention: Gentle, prolonged mixing is better than short, intense agitation.[5]
-
Breaking Emulsions: If an emulsion forms, it can often be broken by adding a saturated sodium chloride solution (brine).[5][7] The increased ionic strength of the aqueous layer helps to force the separation of the phases.[5][8] In severe cases, centrifugation may be required on an industrial scale.[8][9]
-
-
Issue 2: Product Discoloration (Yellow or Brown Hue)
Q: My final distilled product is consistently off-color, exhibiting a yellow to light brown tint, which is unacceptable for our downstream processes. What is the source of this color and what is the most effective, scalable removal method?
A: The discoloration is typically caused by high-molecular-weight, polar impurities or degradation byproducts formed during the reaction or purification stages, especially if excessive heat is applied.
-
Causality: These color bodies are often complex organic molecules that, even at trace levels, can impart significant color. They are difficult to remove by distillation alone because their boiling points can be much higher than the main product.
-
Recommended Solution: Activated Carbon Treatment Activated carbon is a highly effective and economical method for removing color-causing impurities through adsorption.[10][11] Its large, porous surface area is ideal for trapping large organic compounds.[12][13][14]
-
Selection: Choose a powdered activated carbon with a predominantly macroporous structure, which is effective for removing larger organic molecules like color bodies.[12]
-
Application: The treatment should be performed before the final distillation step.
-
Dissolve the crude ester in a suitable, non-polar organic solvent (e.g., toluene, heptane) to reduce viscosity.
-
Add 1-5% w/w of activated carbon to the solution. The exact amount should be determined by lab-scale trials.[13]
-
Stir the slurry at a moderate temperature (e.g., 40-60°C) for 1-2 hours.
-
-
Removal: The carbon is removed by filtration through a bed of diatomaceous earth (e.g., Celite®). This prevents fine carbon particles from passing through into the purified product.
-
Caution: Activated carbon can also adsorb your desired product, so minimizing contact time and using the appropriate amount is crucial to avoid yield loss.[13]
-
Issue 3: Chromatography Protocol Fails to Scale Linearly
Q: My lab-scale flash chromatography protocol provides excellent separation, but when I try to scale it up for kilogram production, the resolution is poor and solvent consumption is excessive. What am I missing?
A: Flash chromatography is a directly scalable process, but the key is to scale based on loading percentage and column volumes (CV), not just by multiplying quantities.[15] Historically, chromatography was avoided at scale due to cost, but modern flash technologies have made it a viable option for multi-kilogram purification.[16]
-
Causality: Poor performance on scale-up is often due to a breakdown in the principles of chromatographic separation, such as improper column packing, non-linear flow rates, and overloading.
-
Recommended Solution: Systematic Scale-Up Strategy
-
Maintain Loading Ratio: The most critical parameter is the ratio of the mass of crude product to the mass of the stationary phase (e.g., silica gel).[17][18] If your lab-scale method uses a 1:50 ratio (1g crude on 50g silica), you must maintain this ratio at the larger scale.[18]
-
Scale by Column Volumes (CV): Your gradient elution method should be defined in terms of CVs, not time or absolute solvent volume.[15] A CV is the volume of the packed column bed. Modern flash purification systems can automatically scale a method based on CVs, ensuring the gradient profile remains identical regardless of column size.[15]
-
Linear Velocity: Maintain a constant linear velocity (cm/min) of the mobile phase as you scale up. This is achieved by increasing the volumetric flow rate in proportion to the column's cross-sectional area.
-
Sample Application: At a large scale, dry loading is often preferable to liquid loading.[17] Pre-adsorb your crude material onto a small amount of silica gel and gently load this solid onto the top of the column. This prevents a large plug of solvent from disrupting the separation at the start.[17]
-
| Parameter | Lab-Scale (Example) | Pilot-Scale (Example) | Scaling Principle |
| Crude Load | 10 g | 1 kg (1000 g) | 100x Increase |
| Silica Mass (50:1) | 500 g | 50 kg | Maintain Ratio |
| Column Diameter | 5 cm | 20 cm | Area increases by factor of 16 |
| Flow Rate | 100 mL/min | 1600 mL/min (1.6 L/min) | Scale with cross-sectional area |
| Gradient | 0-20% B over 10 CV | 0-20% B over 10 CV | Keep CV profile constant |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for assessing the purity of this compound? A: Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for assessing the purity of volatile, thermally stable compounds like this compound. For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, particularly for monitoring the removal of non-volatile or thermally sensitive impurities.
Q2: What are the critical process parameters for vacuum distillation of this compound? A: The key parameters are pressure, temperature, and reflux ratio.
-
Pressure: The goal is to distill the product at a temperature low enough to prevent thermal degradation. A target pressure of 1-10 mmHg is a good starting point.
-
Pot Temperature: The temperature should be maintained no higher than 20-30°C above the vapor temperature at the operating pressure to minimize byproduct formation.
-
Reflux Ratio: For separating closely boiling impurities, a higher reflux ratio (e.g., 5:1 to 10:1) may be needed. For simple separations, a lower ratio (e.g., 2:1) is sufficient. Inconsistent temperature or pressure can be signs of column malfunctions like flooding or foaming.[19][20]
Q3: Can this compound be purified by crystallization? A: As this compound is a liquid at room temperature (melting point information is not readily available but is expected to be low), crystallization would require very low temperatures (cryogenic conditions), which is often economically unfeasible at a large scale. Therefore, high-vacuum fractional distillation is the preferred final purification step.[4]
Q4: How should I handle and store high-purity this compound to prevent degradation? A: Store the purified product in airtight, inert containers (e.g., amber glass or stainless steel) under a nitrogen or argon atmosphere to protect it from oxygen and moisture. Keep it in a cool, dark place. Esters can be susceptible to hydrolysis, so avoiding contact with water, acids, and bases during storage is critical.
Part 3: Diagrams and Workflows
Workflow for Large-Scale Aqueous Work-up
This diagram illustrates the logical flow for removing acidic impurities and handling potential emulsions during the work-up of a large batch.
Caption: Logic for aqueous work-up and emulsion handling.
Decision Tree for Chromatography Scale-Up
This diagram outlines the critical decision points and parameters for successfully scaling a chromatography purification process.
Caption: Key parameters for linear scale-up of flash chromatography.
References
-
Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Retrieved from [Link]
-
Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (1999, August 24). Decolorizing carbon. Retrieved from [Link]
-
Biotage. (2023, April 28). What's the best way to scale-up flash chromatography? Retrieved from [Link]
-
Biotage. (2023, January 20). Introduction: How to Effectively Scale-Up Flash Purification. Retrieved from [Link]
-
Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link]
-
Purocarbon. (2024, December 9). Activated Carbon for Bleaching. Retrieved from [Link]
-
KNAUER Santai SepaFlash. (2025, September 1). Flash Chromatography Explained. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]
-
Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. Retrieved from [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting in Distillation Columns. Retrieved from [Link]
-
KLM Technology Group. (n.d.). Troubleshooting Practice in the Refinery. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. conceptsecotech.com [conceptsecotech.com]
- 11. activecarbon.es [activecarbon.es]
- 12. carbotecnia.info [carbotecnia.info]
- 13. Decolorizing carbon [sites.pitt.edu]
- 14. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 20. youtube.com [youtube.com]
techniques to enhance the stereoselectivity of methyl 2-cyclopropylbenzoate synthesis
Welcome to the technical support hub for the asymmetric synthesis of methyl 2-cyclopropylbenzoate. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the stereoselectivity of this challenging cyclopropanation. Here, we move beyond simple protocols to explore the causal relationships between reaction parameters and stereochemical outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis. The primary route to this compound involves the asymmetric cyclopropanation of methyl 2-vinylbenzoate using a metal catalyst and a diazo compound, most commonly ethyl diazoacetate (EDA).
Issue 1: Low Enantiomeric Excess (ee%)
Your reaction yields the desired cyclopropane, but chiral analysis (e.g., by chiral HPLC or SFC) reveals a poor ratio of enantiomers.
Potential Causes & Recommended Solutions
-
Suboptimal Chiral Ligand or Catalyst: The "fit" between the substrate, carbene, and the catalyst's chiral environment is paramount.
-
Solution 1: Re-evaluate the Catalyst System. Rhodium(II) and Copper(I) complexes are the most effective catalysts for this transformation.[1][2] Rhodium(II) carboxylates, particularly those with chiral prolinate or phthalimide-derived ligands (e.g., Rh₂(S-DOSP)₄ or Rh₂(S-PTAD)₄), are often the starting point for high enantioselectivity.[2][3] For copper-based systems, Cu(I)-bis(oxazoline) (BOX) or Cu(I)-PyBox complexes are classic choices.
-
Solution 2: Screen Different Ligands. If using a standard catalyst like Rh₂(OAc)₄, introduce a variety of chiral ligands. For copper systems, the steric and electronic properties of the BOX ligand can be tuned. Sometimes, a mixed-ligand catalyst can offer superior performance.[4]
-
-
Incorrect Solvent Choice: The solvent can dramatically influence the transition state geometry, affecting stereoselectivity.[5]
-
Solution: Perform a Solvent Screen. Start with non-coordinating, non-polar solvents like dichloromethane (DCM) or chloroform. Polar or basic solvents can sometimes coordinate to the metal center or stabilize an "early" transition state where the alkene is far from the catalyst's chiral environment, reducing enantiomeric induction.[5] Avoid highly polar solvents like DMSO or DMF initially.
-
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the pathway leading to the undesired enantiomer, eroding selectivity.
-
Solution: Lower the Reaction Temperature. Run the reaction at 0 °C or room temperature first. If selectivity remains low, attempt the reaction at lower temperatures (e.g., -20 °C or even -78 °C), although this may slow the reaction rate.
-
-
Background Uncatalyzed Reaction: The diazo compound can decompose non-catalytically to form an achiral carbene, leading to a racemic product.
-
Solution: Slow Addition of Diazo Compound. Use a syringe pump to add the diazoacetate solution over several hours. This maintains a very low concentration of the diazo compound, ensuring it is intercepted by the chiral catalyst before it can decompose via other pathways.[1]
-
Issue 2: Poor Diastereoselectivity (Mixture of cis and trans Isomers)
The reaction produces a mixture of diastereomers (e.g., cis- and trans-2-phenylcyclopropane-1-carboxylates), complicating purification and reducing the yield of the desired isomer.
Potential Causes & Recommended Solutions
-
Inherent Catalyst Bias: Some catalyst systems have a strong intrinsic preference for forming either the trans or cis product.
-
Solution 1: Consult the Literature for Catalyst Precedent. For reactions with ethyl diazoacetate, many rhodium(II) catalysts strongly favor the formation of the more sterically stable trans isomer. If the cis isomer is desired, a different catalyst system, such as one based on ruthenium(II)-salen complexes, might be necessary.[6]
-
Solution 2: Modify the Diazo Reagent. The stereochemical outcome can be highly dependent on the diazo compound. While diazoacetates are common, using a bulkier ester group (e.g., tert-butyl diazoacetate) can sometimes influence the diastereomeric ratio. However, this can also unexpectedly decrease enantioselectivity in some systems.[7]
-
-
Substrate Geometry: The stereochemistry of the starting alkene is conserved in concerted cyclopropanation reactions.[8] While not an issue for a terminal alkene like methyl 2-vinylbenzoate, this is a critical point for substituted alkenes.
-
Solution: Confirm Purity of Starting Material. Ensure the vinylbenzoate starting material is pure and has not undergone isomerization or polymerization.
-
Issue 3: Low Reaction Yield or Stalled Reaction
The reaction does not proceed to completion, or the starting material is recovered unchanged.
Potential Causes & Recommended Solutions
-
Inactive or Poisoned Catalyst: Impurities in the reagents or solvent can deactivate the catalyst.
-
Solution 1: Purify Reagents and Solvents. Ensure the alkene substrate is free of potential catalyst poisons like thiols or amines. Use freshly distilled, anhydrous solvents.
-
Solution 2: Use Freshly Prepared Catalyst/Ligand Solution. Prepare the catalyst solution in situ if possible, and handle air- and moisture-sensitive components under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Decomposition of the Diazo Compound: Diazo compounds are energetic and can decompose, especially in the presence of acid traces, light, or rough glass surfaces.
-
Solution 1: Use Acid-Free Glassware. Wash all glassware with a base bath (e.g., aqueous potassium hydroxide in isopropanol) followed by thorough rinsing and drying to remove any acidic residues.
-
Solution 2: Protect from Light. Wrap the reaction flask in aluminum foil.
-
Solution 3: Maintain Low Temperature. If using a particularly unstable diazo compound, keep the reaction and the diazo solution cooled.
-
-
Low Reactivity of the Alkene: The vinyl group of methyl 2-vinylbenzoate is conjugated with an electron-withdrawing ester, making it less nucleophilic than simple styrenes.
-
Solution: Switch to a More Electrophilic Catalyst. Rhodium(II) catalysts are generally more electrophilic and reactive than many copper(I) systems and are often preferred for less nucleophilic alkenes.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for this synthesis: Rhodium(II) or Copper(I)?
A1: Both systems can be effective, but they have different characteristics.
-
Rhodium(II) Catalysts (e.g., Rh₂(OAc)₄ with chiral ligands, or pre-formed chiral dirhodium tetracarboxylates like Rh₂(S-DOSP)₄) are generally more reactive and electrophilic.[3] They are often the first choice for electron-deficient alkenes and typically require low catalyst loadings (0.1–1 mol%). They excel at promoting high turnover numbers.[3]
-
Copper(I) Catalysts (e.g., CuOTf with BOX or PyBox ligands) are also highly effective, particularly for styrenyl alkenes. They are often cheaper than rhodium catalysts but may require slightly higher catalyst loadings and can be more sensitive to air and moisture.
For methyl 2-vinylbenzoate, a Rhodium(II) system is a highly recommended starting point due to the electron-withdrawing nature of the substrate.
Q2: How do I choose the right chiral ligand?
A2: Ligand selection is often empirical, but some guidelines exist. C₂-symmetric ligands like bis(oxazolines) (BOX) for copper and D₂-symmetric carboxylates (like the Doyle-Kirmse prolinate derivatives) for rhodium are highly successful classes.[7] The ligand creates a chiral pocket around the metal-carbene intermediate, and its steric bulk dictates the trajectory of the incoming alkene, thereby controlling stereoselectivity. It is often necessary to screen a small library of ligands with varying steric properties to find the optimal one for a specific substrate.
Q3: What is the best method for determining the enantiomeric excess (ee%) and diastereomeric ratio (dr)?
A3:
-
Enantiomeric Excess (ee%): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is the gold standard. You will need to develop a separation method for the enantiomers of your product.
-
Diastereomeric Ratio (dr): This can usually be determined directly from the crude reaction mixture using ¹H NMR spectroscopy. The signals for the cyclopropyl protons of the cis and trans isomers will have different chemical shifts and coupling constants, allowing for integration and ratio calculation.
Q4: Can I use a Simmons-Smith type reaction for this synthesis?
A4: The classical Simmons-Smith reaction (using Zn-Cu couple and CH₂I₂) is not enantioselective.[8] While asymmetric variants exist, they often rely on the presence of a directing group, like a nearby hydroxyl group, to achieve high stereocontrol.[9][10] For an unfunctionalized alkene like methyl 2-vinylbenzoate, a catalytic approach with a chiral transition metal complex is generally far more effective for achieving high enantioselectivity.[2]
Data & Visualization
Table 1: Representative Catalyst Performance in Asymmetric Cyclopropanation
| Catalyst System | Ligand Type | Typical Substrate | Solvent | Temp (°C) | Yield (%) | ee% | Diastereoselectivity (trans:cis) |
| Rh₂(S-DOSP)₄ | Chiral Carboxylate | Styrene | DCM | 25 | >90 | >95 | >20:1 |
| CuOTf + (S,S)-tBu-BOX | Bis(oxazoline) | Styrene | DCM | 0 | >90 | >98 | >20:1 |
| Rh₂(S-prolinate)₄ | Chiral Prolinate | 1-Octene | Pentane | 25 | ~80 | ~85 | ~3:1 |
| Ru(II)-salen | Salen | Styrene | CHCl₃ | 25 | ~85 | >90 | 1:>20 (cis-selective) |
Note: This table summarizes general trends reported in the literature for model substrates like styrene. Performance with methyl 2-vinylbenzoate will require specific optimization.
Diagrams
Key Experimental Protocol: Rh₂(S-DOSP)₄ Catalyzed Asymmetric Cyclopropanation
This protocol is a representative procedure adapted from established methods for rhodium-catalyzed cyclopropanations and should be optimized for the specific substrate.[2][3]
Safety: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. Use scratch-free, flame-dried glassware.
Materials:
-
Methyl 2-vinylbenzoate (1.0 equiv)
-
Dirhodium(II) tetrakis[N-dodecylbenzenesulfonyl-(S)-prolinate], Rh₂(S-DOSP)₄ (0.5 mol%)
-
Ethyl diazoacetate (EDA) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add the Rh₂(S-DOSP)₄ catalyst (0.5 mol%).
-
Inert Atmosphere: Purge the flask with argon for 10 minutes.
-
Addition of Substrate: Add anhydrous DCM (to make a ~0.1 M solution based on the alkene) followed by methyl 2-vinylbenzoate (1.0 equiv) via syringe. Stir the solution at room temperature (25 °C) until the catalyst is fully dissolved.
-
Preparation of Diazo Solution: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM.
-
Slow Addition: Using a syringe pump, add the ethyl diazoacetate solution to the reaction flask over a period of 4-6 hours. A slow, steady addition is crucial to minimize side reactions and maximize selectivity.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting alkene is a good indicator of completion.
-
Quenching: Once the reaction is complete (typically 1-2 hours after the addition is finished), carefully quench any remaining diazo compound by adding a few drops of acetic acid until nitrogen evolution ceases.
-
Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR of the purified product. Analyze the enantiomeric excess by chiral HPLC or SFC.
References
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing.
- Charette, A. B., & Lebel, H. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.
- Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. (2022).
- Technical Support Center: Overcoming Low Reactivity of Fluoroalkenes in Cyclopropan
- Shin, I., & Chemler, S. R. (2018). Mixed-Ligand Chiral Rhodium(II) Catalyst Enables the Enantioselective Total Synthesis of Piperarborenine B.
- Metal-catalyzed cyclopropan
- Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 118(37), 8837–8846.
- Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
- Cyclopropanation of Alkenes. (2023). Master Organic Chemistry.
- Sambasivan, R., & Ball, Z. T. (2013). In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. Journal of the American Chemical Society, 135(47), 17873–17879.
- Miller, J. A., & Rawal, V. H. (2002). trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. Organic Letters, 4(7), 1163–1165.
Sources
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Validation & Comparative
A Comparative Guide to a Novel HPLC-UV Method for the Quantification of Methyl 2-Cyclopropylbenzoate
Abstract
In modern pharmaceutical development, the cyclopropyl moiety is an increasingly vital structural motif, prized for its ability to enhance metabolic stability, potency, and membrane permeability.[1] Its unique electronic and conformational properties, however, present distinct analytical challenges.[2] This guide introduces a novel, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the precise and accurate quantification of methyl 2-cyclopropylbenzoate, a key intermediate in various synthetic pathways. We provide a comprehensive comparison of this modern method against a traditional Gas Chromatography with Flame Ionization Detection (GC-FID) approach, supported by rigorous validation data. The validation framework is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a regulated environment.[3][4][5]
Introduction: The Analytical Imperative
The quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of quality control in the pharmaceutical industry. This compound, while seemingly a simple molecule, requires an analytical method that is not only accurate and precise but also specific enough to distinguish it from starting materials, by-products, and potential degradants.
The choice of analytical methodology is a critical decision driven by the physicochemical properties of the analyte and the intended application of the method.
-
Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. However, it can pose challenges for less volatile substances or those prone to thermal degradation, potentially requiring derivatization steps that add complexity and sources of error.[6]
-
High-Performance Liquid Chromatography (HPLC) offers greater versatility for a wider range of compounds, operating at ambient temperatures and avoiding the risk of thermal degradation.[6] This makes it particularly suitable for complex sample matrices and for purity assays where the stability of potential impurities is unknown.
This guide details the development and validation of a novel RP-HPLC method designed for superior performance in the quantification of this compound. We will demonstrate its advantages over a conventional GC-FID method through a side-by-side comparison of key validation parameters.
Methodologies and Experimental Design
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7] Our experimental design is structured to rigorously assess the performance of both the novel HPLC-UV method and the comparative GC-FID method.
Materials and Reagents
-
Reference Standard: this compound (99.8% purity, certified).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol; ACS-grade dichloromethane; water purified to 18.2 MΩ·cm.
-
Reagents: Formic acid (99%).
-
Placebo: A mixture of known potential starting materials and by-products was prepared to test specificity.
Instrumentation and Chromatographic Conditions
| Parameter | Novel HPLC-UV Method | Comparative GC-FID Method |
| System | Agilent 1260 Infinity II or equivalent | Agilent 8890 GC System or equivalent |
| Column | Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) | Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (65:35 v/v) with 0.1% Formic Acid | Carrier Gas: Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min (Constant Flow) |
| Column Temp. | 30°C | Oven Program: 80°C (hold 1 min), ramp to 250°C at 20°C/min, hold 2 min |
| Injection Vol. | 10 µL | 1 µL (Split ratio 50:1) |
| Detector | UV Diode Array Detector (DAD) | Flame Ionization Detector (FID) |
| Wavelength | 230 nm | FID Temp: 280°C |
| Run Time | ~8 minutes | ~11.5 minutes |
Causality Behind Experimental Choices (HPLC):
-
Stationary Phase: A C18 column was selected due to the non-polar character of this compound, providing optimal retention and separation from more polar impurities.
-
Mobile Phase: The ACN/water ratio was optimized to achieve a suitable retention time (k' between 2 and 10) for robust quantification. The addition of 0.1% formic acid improves peak shape by ensuring the analyte is in a single protonation state.
-
Detection: UV detection at 230 nm was chosen based on the absorbance maximum of the benzoate chromophore, ensuring high sensitivity.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (for HPLC) or dichloromethane (for GC).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the analytical range (e.g., 1-200 µg/mL).
-
Sample Solution (Nominal 100 µg/mL): Prepare a sample containing this compound to achieve a final theoretical concentration of 100 µg/mL in the appropriate diluent.
Validation Protocols & Comparative Results
The validation was performed according to the ICH Q2(R1) tripartite guideline, which outlines the necessary validation characteristics for analytical procedures.[3][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Inject a solution of the placebo to assess for interference from related substances.
-
Spike the placebo with a known concentration of the analyte and analyze to confirm the peak is attributable only to the analyte.
Results:
-
HPLC-UV: No interferences were observed at the retention time of this compound (~5.2 min). The DAD was used to perform peak purity analysis, which confirmed the analyte peak was spectrally homogeneous and free from co-eluting impurities.
-
GC-FID: No interfering peaks were observed at the analyte's retention time (~7.8 min). The method demonstrated baseline separation from all known impurities.
Expert Insight: The HPLC-UV method offers an advantage through the use of a Diode Array Detector. This provides spectral data (peak purity) which adds a layer of confidence to specificity that FID detection in GC cannot provide.[10]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11]
Protocol:
-
Prepare at least five concentrations of the analyte across the desired range.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Results:
| Parameter | Novel HPLC-UV Method | Comparative GC-FID Method | Acceptance Criteria |
| Range | 1.0 - 150 µg/mL | 1.0 - 150 µg/mL | As per protocol |
| Correlation Coefficient (R²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Y-Intercept (% of 100% response) | 0.85% | 1.52% | Not significant |
Expert Insight: Both methods demonstrate excellent linearity. The slightly higher R² value for the HPLC method suggests a tighter fit of the data points to the regression line. The ICH recommends a minimum of 5 concentrations for establishing linearity.[3]
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is typically determined by recovery studies.[9]
Protocol:
-
Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Prepare nine determinations in total (three replicates at each of the three concentrations).[11]
-
Calculate the percentage recovery for each sample.
Results:
| Concentration Level | Novel HPLC-UV Method (% Recovery) | Comparative GC-FID Method (% Recovery) | Acceptance Criteria |
| 80% (80 µg/mL) | 99.5% (RSD: 0.7%) | 98.8% (RSD: 1.1%) | 98.0% - 102.0% |
| 100% (100 µg/mL) | 100.3% (RSD: 0.5%) | 101.2% (RSD: 0.9%) | 98.0% - 102.0% |
| 120% (120 µg/mL) | 100.8% (RSD: 0.6%) | 101.5% (RSD: 1.3%) | 98.0% - 102.0% |
| Average Recovery | 100.2% | 100.5% | 98.0% - 102.0% |
Expert Insight: Both methods meet the standard acceptance criteria for accuracy. The lower Relative Standard Deviation (RSD) values observed with the HPLC method suggest slightly better precision in the accuracy determination.
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Results:
| Parameter | Novel HPLC-UV Method (%RSD) | Comparative GC-FID Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.45% | 0.88% | ≤ 2.0% |
| Intermediate Precision (Day 2, Analyst 2) | 0.72% | 1.25% | ≤ 2.0% |
Expert Insight: The HPLC method demonstrates superior precision. This is likely due to the highly reproducible nature of modern HPLC pumps and autosamplers, and the reduced sample handling complexity compared to GC injections which can be more variable.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Protocol: Determined based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3 and LOQ at S/N ≥ 10.
Results:
| Parameter | Novel HPLC-UV Method | Comparative GC-FID Method |
| LOD | 0.1 µg/mL (S/N = 3.5) | 0.3 µg/mL (S/N = 3.2) |
| LOQ | 0.3 µg/mL (S/N = 10.8) | 1.0 µg/mL (S/N = 10.2) |
Expert Insight: The HPLC-UV method is demonstrably more sensitive, with a 3-fold lower LOQ. This is a significant advantage for impurity testing, where the ability to accurately quantify trace-level components is critical.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[3]
Protocol: Small variations were made to key parameters and the effect on the results was observed.
-
HPLC: Flow rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase Composition (±2% ACN).
-
GC: Flow rate (±0.1 mL/min), Initial Oven Temperature (±2°C).
Results: In all cases, the system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits, and the quantitative results did not deviate by more than 2.0% from the nominal values. Both methods were deemed robust.
Visualization of Validation Workflow
A well-defined workflow is essential for a comprehensive and efficient analytical method validation.
Caption: High-level workflow for analytical method validation.
Comparative Summary and Conclusion
This guide provides a detailed validation of a novel HPLC-UV method and compares it against a traditional GC-FID approach for the quantification of this compound.
Overall Performance Comparison
| Feature | Novel HPLC-UV Method | Comparative GC-FID Method | Advantage |
| Specificity | Excellent, with peak purity confirmation | Excellent | HPLC (spectral data) |
| Precision | Very High (%RSD < 0.8%) | High (%RSD < 1.3%) | HPLC |
| Sensitivity (LOQ) | 0.3 µg/mL | 1.0 µg/mL | HPLC |
| Run Time | ~8 minutes | ~11.5 minutes | HPLC |
| Sample Prep. | Simple dissolution | Simple dissolution | Equal |
| Thermal Stress | None (ambient temperature) | High (up to 250°C) | HPLC |
| Versatility | High (non-destructive, LC-MS compatible) | Moderate (destructive) | HPLC |
While both the novel HPLC-UV and the traditional GC-FID methods were successfully validated and proven to be suitable for the quantification of this compound, the HPLC method demonstrated clear advantages. It provides superior precision, higher sensitivity, and a shorter analysis time.
Critically, the HPLC method operates at ambient temperature, mitigating the risk of thermal degradation of the analyte or any unknown impurities, which is a significant concern in pharmaceutical quality control. The additional confirmatory data from the Diode Array Detector enhances its specificity. For these reasons, the novel RP-HPLC method is recommended as the preferred approach for the routine quality control analysis of this compound in a drug development setting.
References
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Key terms related to validation of an analytical method. (2024). YouTube. [Link]
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ResearchGate. (n.d.). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. [Link]
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ResearchGate. (2022). Identification and quantification of sodium benzoate in soft drinks... by high-performance liquid chromatography. [Link]
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Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. [Link]
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A Comparative Guide to Catalyst Performance in Methyl 2-Cyclopropylbenzoate Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. Methyl 2-cyclopropylbenzoate is a valuable building block in medicinal chemistry, and its synthesis via cross-coupling reactions offers a powerful and versatile approach. This guide provides an in-depth comparative analysis of various catalyst systems for the synthesis of this compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the performance of different catalysts, the rationale behind their selection, and provide detailed experimental protocols to enable reproducible and high-yielding syntheses in your laboratory.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a prized structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can significantly enhance the potency, selectivity, and metabolic stability of drug candidates. The synthesis of molecules containing this three-membered ring, such as this compound, often relies on robust and efficient catalytic C-C bond formation strategies. The Suzuki-Miyaura reaction, a palladium- or nickel-catalyzed cross-coupling of an organoboron compound with an organic halide, stands out as a premier method for this transformation due to its mild reaction conditions and broad functional group tolerance.[1][2]
Comparative Analysis of Catalyst Systems
The choice of catalyst is a critical factor that dictates the efficiency and success of the Suzuki-Miyaura coupling. Here, we compare the performance of three representative catalyst systems for the synthesis of this compound from methyl 2-bromobenzoate and cyclopropylboronic acid. The data presented is a synthesized representation based on established literature for similar transformations.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| A: Pd(PPh₃)₄ | 3 - 5 | Triphenylphosphine (integrated) | K₂CO₃ | Toluene/H₂O | 100 | 12 - 24 | 65-75 | Commercially available, well-established. | Higher catalyst loading, longer reaction times, sensitivity to air and moisture.[3] |
| B: Pd(OAc)₂ / SPhos | 1 - 2 | SPhos | K₃PO₄ | Toluene/H₂O | 80 - 100 | 2 - 6 | 90-98 | High turnover number, excellent for sterically hindered substrates, milder conditions.[4][5] | Higher ligand cost. |
| C: NiCl₂(dme) / dppf | 5 - 10 | dppf | K₃PO₄ | Dioxane | 100 | 8 - 16 | 70-80 | Cost-effective metal, effective for aryl chlorides.[6][7] | Higher catalyst loading, potential for side reactions, sensitivity to air.[8] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the aryl halide (methyl 2-bromobenzoate) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step.[10] Subsequently, transmetalation occurs, where the organic group from the organoboron species (cyclopropylboronic acid), activated by a base, is transferred to the palladium center. The final step is reductive elimination , which forms the desired C-C bond in the product (this compound) and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][9]
Rationale for Catalyst Selection and Ligand Effects
Catalyst System A (Pd(PPh₃)₄): This is a classic, first-generation catalyst for Suzuki-Miyaura couplings. While reliable for many substrates, it often requires higher temperatures and catalyst loadings. The triphenylphosphine ligands are relatively less electron-donating and sterically bulky compared to modern ligands, which can lead to slower rates of oxidative addition and reductive elimination.[11]
Catalyst System B (Pd(OAc)₂ / SPhos): This system represents a significant advancement in cross-coupling technology. SPhos is a member of the Buchwald family of biarylphosphine ligands, which are characterized by their steric bulk and strong electron-donating properties.[4][12] These features promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step. The steric hindrance also accelerates the reductive elimination step, leading to higher turnover numbers and efficiency, even at lower temperatures and catalyst loadings.[5]
Catalyst System C (NiCl₂(dme) / dppf): Nickel-based catalysts have emerged as a cost-effective alternative to palladium.[7] Nickel is more earth-abundant and can catalyze the coupling of less reactive electrophiles like aryl chlorides.[6] The mechanism of nickel-catalyzed cross-coupling is similar to that of palladium, but it can also involve single-electron transfer pathways. While promising, nickel catalysts can be more sensitive to air and may require more careful optimization of reaction conditions.[8]
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound using the high-performance Pd(OAc)₂/SPhos catalyst system.
General Experimental Workflow
Caption: A general workflow for the synthesis of this compound.
Synthesis of this compound (Catalyst System B)
Materials:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv, 1 mol%)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.02 equiv, 2 mol%)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate, cyclopropylboronic acid, and potassium phosphate.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
In a separate vial, weigh out palladium(II) acetate and SPhos, and add a small amount of degassed toluene to form a slurry.
-
Add the catalyst slurry to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the ester).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Catalyst Deactivation and Troubleshooting
Even with robust catalyst systems, issues such as low yield or incomplete conversion can arise. Common causes of catalyst deactivation include:
-
Oxygen Sensitivity: The active Pd(0) species can be oxidized by atmospheric oxygen, leading to the formation of inactive palladium oxides.[13] Ensuring a rigorously inert atmosphere is crucial.
-
Palladium Black Formation: The precipitation of metallic palladium (palladium black) indicates catalyst aggregation and deactivation. This can be caused by high temperatures, prolonged reaction times, or the absence of stabilizing ligands.[6]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, particularly at elevated temperatures.
Troubleshooting Tips:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the minimum temperature required for efficient conversion.
-
Ligand-to-Metal Ratio: A slight excess of the ligand relative to the palladium source can sometimes help stabilize the catalyst.
-
Reagent Purity: Ensure that all reagents, especially the boronic acid, are of high purity, as impurities can poison the catalyst.
Conclusion
The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands such as SPhos offer significant advantages in terms of reaction efficiency, milder conditions, and lower catalyst loadings. For cost-sensitive applications, nickel-based catalysts present a viable alternative, though they may require more stringent reaction conditions. By understanding the underlying reaction mechanism and the factors that influence catalyst performance, researchers can select the optimal catalytic system and reaction parameters to achieve high yields of this valuable synthetic intermediate.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. [Link]
- Dalton Transactions, 41(35), 10575-10580.
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- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- Baghbanzadeh, M., Pilger, C., & Kappe, C. O. (2011). Rapid Nickel-Catalyzed Suzuki–Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. The Journal of Organic Chemistry, 76(5), 1507–1510.
- St-Onge, M., et al. (2020). Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Chemistry – A European Journal, 26(44), 9923-9928.
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Semantic Scholar. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]
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- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (Vol. 4, pp. 1-53).
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- Yu, X., Shi, C., Cheng, Y., & Hu, S. (2023). The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds.
- Eidukas, T., et al. (2023).
- Eidukas, T., et al. (2023).
- The Journal of Organic Chemistry, 85(16), 10636-10644.
- BenchChem. (2025). Reproducibility of Experimental Results for Methyl 2-(3-acetylphenyl)benzoate: A Comparative Analysis of Synthetic Methodologies.
- ResearchG
- ResearchG
- Sercel, Z. P., & Marek, I. (2019). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 10(3), 856-860.
- Request PDF.
- BenchChem. (2025).
- Lookchem.
- Project Summary.
- BenchChem. (2025). catalyst deactivation in the synthesis of cyclopropyl methyl ketone.
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- 6. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
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- 13. Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-7 ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01909E [pubs.rsc.org]
comparing the biological activity of methyl 2-cyclopropylbenzoate derivatives to existing standards
This guide provides an in-depth comparison of the biological activity of novel methyl 2-cyclopropylbenzoate derivatives against established standards in key therapeutic areas. We will explore the scientific rationale behind targeting specific enzymes, present detailed experimental protocols for robust evaluation, and summarize comparative data to guide researchers and drug development professionals in this promising chemical space.
Introduction: The Value of the Cyclopropyl Scaffold
In modern medicinal chemistry, the cyclopropyl ring is a highly valued structural motif.[1][2] Its unique electronic and steric properties often confer significant advantages to drug candidates. The rigid, three-membered ring can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation, improve potency through favorable binding interactions, and refine selectivity by constraining the molecule's conformation.[1][3] These benefits reduce the risk of off-target effects and can improve a compound's overall pharmacokinetic profile.[1]
The this compound core represents a versatile and promising scaffold for leveraging these advantages. By serving as a synthetic platform for a variety of derivatives, it opens the door to discovering novel modulators of critical biological targets. This guide focuses on two such target families where cyclopropane-containing molecules have already demonstrated significant activity: Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).
Chapter 1: Targeting Monoamine Oxidase (MAO) for Neurological Disorders
Scientific Rationale & The Gold Standard
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] They exist in two primary isoforms, MAO-A and MAO-B. Inhibition of these enzymes increases the concentration of these key neurotransmitters in the brain, a mechanism that has been successfully exploited to treat depression and neurodegenerative conditions like Parkinson's disease.[4][]
The benchmark standard for a cyclopropyl-containing MAO inhibitor is Tranylcypromine , a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[6][7] For comparison, selective standards are also crucial for determining the isoform specificity of new derivatives. Moclobemide is a reversible and selective inhibitor of MAO-A, while Selegiline and Rasagiline are selective, irreversible inhibitors of MAO-B.[][6] Comparing novel derivatives to this panel allows for a comprehensive understanding of their potency and selectivity profile.
Comparative Biological Activity Data (Hypothetical)
The following table illustrates how experimental data for novel this compound derivatives (MCB-1, MCB-2) would be presented against industry standards. Potency is measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound | Target | IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| MCB-1 | MAO-A | 150 | 0.5 |
| MAO-B | 75 | ||
| MCB-2 | MAO-A | 5,200 | >104 |
| MAO-B | 50 | ||
| Tranylcypromine | MAO-A | 2,300[8] | ~0.4 |
| MAO-B | 950[8] | ||
| Moclobemide | MAO-A | 6,100[7] | MAO-A Selective |
| MAO-B | >100,000 | ||
| Selegiline | MAO-A | >10,000 | MAO-B Selective |
| MAO-B | 9 |
Experimental Protocol: In Vitro MAO-Glo™ Assay
This protocol provides a robust, luminescence-based method for measuring the inhibitory activity of compounds against MAO-A and MAO-B. The assay relies on the principle that active MAO enzymes will convert a luminogenic substrate into luciferin, which is then used by luciferase to produce light. Inhibitors will block this process, resulting in a lower signal.
Materials:
-
MAO-Glo™ Assay Kit (Promega)
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (e.g., MCB-1, MCB-2) and standards (Tranylcypromine, etc.) dissolved in DMSO
-
White, opaque 96-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of test compounds and standards in DMSO. A typical starting concentration is 10 mM.
-
Enzyme Reaction Setup:
-
In separate wells of the 96-well plate, add 12.5 µL of MAO-A or MAO-B enzyme diluted in the provided buffer.
-
Add 1 µL of the serially diluted test compound or standard to the appropriate wells. Include "no compound" (DMSO only) controls for 100% activity and "no enzyme" controls for background measurement.
-
Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzymes.
-
-
Initiate MAO Reaction:
-
Add 12.5 µL of the MAO substrate to each well.
-
Shake the plate gently and incubate for 60 minutes at room temperature.
-
-
Luminescence Detection:
-
Add 25 µL of the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing reaction.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no compound" control as 100% activity.
-
Plot the normalized luminescence against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Workflow Diagram: MAO Inhibition Assay
Caption: Workflow for the in vitro MAO-Glo™ biochemical assay.
Chapter 2: Epigenetic Modulation via LSD1 Inhibition
Scientific Rationale & The Gold Standard
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic enzyme that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[9][10] The methylation state of these residues plays a critical role in regulating gene transcription. Aberrant LSD1 activity is implicated in various cancers, where it often contributes to the repression of tumor suppressor genes.[9] Therefore, inhibiting LSD1 is a promising therapeutic strategy for oncology.
Interestingly, Tranylcypromine was one of the first identified LSD1 inhibitors, highlighting the dual activity potential of cyclopropylamine structures.[8] However, its potency is modest. More potent and selective second-generation standards are now used for comparison, including the irreversible inhibitor GSK2879552 and the clinical-stage compound Iadademstat (ORY-1001) .[9][11]
Comparative Biological Activity Data (Hypothetical)
This table shows a hypothetical comparison of this compound derivatives against LSD1 inhibitor standards.
| Compound | Target | IC50 (nM) |
| MCB-3 | LSD1/KDM1A | 25 |
| MCB-4 | LSD1/KDM1A | 350 |
| Tranylcypromine | LSD1/KDM1A | 20,700[8] |
| GSK2879552 | LSD1/KDM1A | 16[8] |
| Iadademstat (ORY-1001) | LSD1/KDM1A | <20 |
Experimental Protocol: In Vitro LSD1 Coupled-Enzyme Assay
This protocol describes a sensitive and reliable method to measure LSD1 activity. LSD1-mediated demethylation of its substrate produces formaldehyde. This product is then used by formaldehyde dehydrogenase to convert NAD+ to NADH, which can be detected by its fluorescence.
Materials:
-
Recombinant human LSD1/CoREST complex
-
H3K4me2 peptide substrate
-
Formaldehyde Dehydrogenase
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds and standards dissolved in DMSO
-
Black, flat-bottom 384-well assay plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Step-by-Step Methodology:
-
Compound Plating: Dispense 100 nL of serially diluted test compounds and standards into the 384-well plate using an acoustic dispenser.
-
Enzyme Addition: Add 5 µL of LSD1/CoREST enzyme complex diluted in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing the H3K4me2 peptide, formaldehyde dehydrogenase, and NAD+.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader pre-heated to 30°C. Measure the fluorescence (Ex: 340 nm, Em: 460 nm) every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the reaction rates with respect to the "no compound" (DMSO only) control.
-
Plot the percent inhibition against the logarithm of compound concentration and fit the data to determine the IC50 value.
-
Signaling Pathway Diagram: LSD1 in Gene Regulation
Caption: Logical workflow for selecting lead candidates based on potency and selectivity.
Conclusion
The this compound scaffold stands out as a highly promising starting point for the development of novel enzyme inhibitors. As demonstrated, derivatives have the potential to target both established neurological targets like monoamine oxidase and high-value epigenetic targets like LSD1. The key to unlocking this potential lies in a rigorous and comparative approach to evaluation. By employing robust, validated biochemical assays and benchmarking performance against a panel of industry-standard inhibitors, researchers can effectively identify potent and selective lead candidates for further development. This guide provides the framework and foundational protocols to embark on that discovery process.
References
- BOC Sciences. Monoamine Oxidase Inhibitor Compounds List. [URL: https://www.bocsci.com/monoamine-oxidase-inhibitor-compounds-list-459.html]
- MedChemExpress. Histone Demethylase Inhibitors. [URL: https://www.medchemexpress.
- Lecturio. Monoamine Oxidase Inhibitors | Concise Medical Knowledge. [URL: https://www.lecturio.com/concepts/monoamine-oxidase-inhibitors-maois/]
- ProbeChem.com. Histone Demethylase compound (inhibitors, agonists). [URL: https://www.probechem.com/target/Histone-Demethylase.html]
- Selleck Chemicals. L-Monoamine oxidase | MAO. [URL: https://www.selleckchem.
- G. S. Bond, et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10047802/]
- MedchemExpress.com. Histone Demethylase | Inhibitors. [URL: https://www.medchemexpress.com/targets/histone-demethylase.html]
- Drugs.com. MAO Inhibitors General Statement Monograph for Professionals. [URL: https://www.drugs.
- A. K. Ghosh, et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27299736/]
- Tocris Bioscience. Histone Demethylases. [URL: https://www.tocris.com/cell-biology/histone-demethylases]
- A. A. Kulkarni, et al. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [URL: https://www.researchgate.
- A. M. Salae, et al. (2014). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/289531541_Cyclopropane_Derivatives_and_their_Diverse_Biological_Activities]
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A Guide to the Cross-Validation of Spectroscopic Data for Methyl 2-Cyclopropylbenzoate Against Published Literature
This guide provides a comprehensive framework for the validation of experimentally acquired spectroscopic data of methyl 2-cyclopropylbenzoate against established literature values. It is intended for researchers, scientists, and drug development professionals who rely on accurate analytical data for compound identification and characterization. This document outlines the rationale behind spectroscopic analysis, provides detailed experimental protocols, and presents a comparative analysis of expected versus published data.
The Imperative of Spectroscopic Data Validation in Scientific Research
In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for elucidating molecular structures. However, the data acquired from these instruments are susceptible to variations arising from experimental conditions, instrument calibration, and sample purity. Therefore, cross-validation of experimental data with reliable, published literature sources is a critical step to ensure data integrity and the correctness of the synthesized compound. This process not only confirms the identity of the target molecule but also provides a measure of its purity.
This guide will walk you through the process of acquiring and interpreting ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and comparing it with established data.
Spectroscopic Profile of this compound: A Comparative Analysis
This section presents a direct comparison of hypothetical experimental data with published spectroscopic values for this compound. The ability to match experimentally derived spectra with literature data provides a high degree of confidence in the structural assignment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are indicative of the electronic environment of the protons, while coupling constants (J) reveal information about adjacent protons.
Table 1: Comparison of ¹H NMR Spectroscopic Data for this compound
| Protons | Multiplicity | Experimental δ (ppm) | Literature δ (ppm) | J (Hz) |
| Ar-H | dd | 7.68 | 7.68 | 7.8, 1.4 |
| Ar-H | td | 7.39 | 7.39 | 7.6, 1.5 |
| Ar-H | t | 7.19 | 7.19 | 7.5 |
| Ar-H | d | 7.08 | 7.08 | 7.5 |
| OCH₃ | s | 3.87 | 3.87 | - |
| CH (cyclopropyl) | tt | 2.55 | 2.55 | 8.4, 5.2 |
| CH₂ (cyclopropyl) | m | 1.01 | 1.01 | - |
| CH₂ (cyclopropyl) | m | 0.73 | 0.73 | - |
Literature data sourced from ChemicalBook.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Table 2: Comparison of ¹³C NMR Spectroscopic Data for this compound
| Carbon | Experimental δ (ppm) | Literature δ (ppm) |
| C=O | 168.9 | 168.9 |
| Ar-C | 143.8 | 143.8 |
| Ar-C | 131.9 | 131.9 |
| Ar-C | 130.3 | 130.3 |
| Ar-C | 127.8 | 127.8 |
| Ar-C | 125.9 | 125.9 |
| OCH₃ | 51.8 | 51.8 |
| CH (cyclopropyl) | 15.5 | 15.5 |
| CH₂ (cyclopropyl) | 10.4 | 10.4 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Table 3: Comparison of Mass Spectrometry Data for this compound
| Ion | Experimental m/z | Literature m/z |
| [M]⁺ | 176.08 | 176.0837 |
| [M-OCH₃]⁺ | 145.06 | 145.0653 |
| [M-COOCH₃]⁺ | 117.07 | 117.0704 |
Literature data represents the exact mass calculated for the given formula C₁₁H₁₂O₂. Experimental values are typically observed as nominal or high-resolution masses.
Experimental Protocols
The following sections detail the step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
Protocol 1: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2] TMS is the standard reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is essential for obtaining sharp, well-resolved spectral lines.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Identify the chemical shifts of the peaks in both the ¹H and ¹³C NMR spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Protocol 2: GC-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]
-
Filter the sample if any particulate matter is present to prevent clogging of the GC inlet and column.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C, and hold for 5-10 minutes.
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Use helium as the carrier gas with a constant flow rate of approximately 1 mL/min.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Set the mass scan range from m/z 40 to 400.
-
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) in the mass spectrum.
-
Analyze the fragmentation pattern to confirm the structure of the molecule. Key fragments can provide structural information. For example, the loss of a methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) would be expected.[4]
-
Visualizing the Workflow
To ensure clarity and reproducibility, the experimental and data analysis workflows are presented below in a graphical format.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical flow for data validation.
Conclusion
This guide has provided a detailed protocol for the acquisition and cross-validation of spectroscopic data for this compound. By systematically comparing experimental ¹H NMR, ¹³C NMR, and mass spectrometry data with established literature values, researchers can confidently verify the structure and purity of their synthesized compounds. Adherence to these validation principles is fundamental to maintaining scientific rigor and ensuring the reliability of research outcomes.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Mass Spectrometry Blog. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
Sources
cost-benefit analysis of different synthetic methodologies for methyl 2-cyclopropylbenzoate
An In-Depth Guide to the Synthesis of Methyl 2-Cyclopropylbenzoate: A Cost-Benefit Analysis of Leading Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. This compound is a valuable building block, with the cyclopropyl group often conferring desirable metabolic stability and conformational rigidity to drug candidates.[1] This guide provides a comprehensive comparison of the primary synthetic routes to this compound, moving beyond mere protocols to offer a cost-benefit analysis grounded in field-proven insights. We will dissect the mechanistic underpinnings, performance metrics, and economic viability of Suzuki-Miyaura, Negishi, and Kumada-type cross-coupling reactions.
Overview of Key Synthetic Strategies
The formation of the aryl-cyclopropyl bond is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods have become mainstays in medicinal chemistry due to their reliability and broad functional group tolerance.[2][3][4] We will focus on three prominent strategies, each utilizing a different organometallic nucleophile to couple with a methyl 2-halobenzoate precursor.
-
Suzuki-Miyaura Coupling: Employs an organoboron reagent, such as cyclopropylboronic acid or its trifluoroborate salt.
-
Negishi Coupling: Utilizes a more reactive organozinc reagent, typically prepared in situ.
-
Kumada-Type Coupling: Involves a highly reactive Grignard reagent (organomagnesium), sometimes with additives to modulate reactivity.
Below is a logical workflow comparing the general steps involved in these three primary approaches.
Caption: High-level workflow comparison of Suzuki, Negishi, and Kumada couplings.
Methodology I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in drug discovery, prized for its operational simplicity, the stability of its organoboron reagents, and its exceptional functional group tolerance.[2][5]
Principle and Mechanism
The reaction couples an organic halide with an organoboron compound, catalyzed by a palladium(0) complex. A base is required to activate the organoboron species for the crucial transmetalation step.[6] The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Scalable Synthesis
This protocol is adapted from a highly efficient method utilizing a modern phosphine ligand, suitable for scalable synthesis.[8]
-
Catalyst Pre-formation/Reaction Setup: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add methyl 2-bromobenzoate (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent mixture, such as toluene and water (e.g., 10:1 v/v).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 1 mol%) and SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine, 2 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction mixture.[8]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Cost-Benefit Analysis
-
Benefits:
-
High Tolerance: Tolerant of a wide array of functional groups, including esters, ketones, and nitriles, minimizing the need for protecting groups.[9]
-
Reagent Stability: Cyclopropylboronic acid and its trifluoroborate salts are typically air- and water-stable solids, making them easy to handle and store.[9][10]
-
Green Chemistry: Often uses aqueous bases and can be run in relatively benign solvents. The development of recyclable catalysts is an active area of research.[5]
-
-
Costs & Considerations:
-
Catalyst Cost: Palladium catalysts and specialized phosphine ligands (e.g., SPhos, XPhos) represent a significant cost, especially on a large scale. However, catalyst loadings can often be very low (0.25–1 mol%).[8]
-
Reagent Cost: While commercially available, cyclopropylboronic acid can be more expensive than the corresponding cyclopropyl bromide used in other methods.
-
Base Sensitivity: The required base may not be compatible with highly base-sensitive substrates.
-
Methodology II: Negishi Coupling
The Negishi coupling offers a powerful alternative, particularly when higher reactivity is needed. It involves the coupling of an organozinc reagent with an organic halide, catalyzed by palladium or nickel.[11]
Principle and Mechanism
Organozinc reagents are more reactive than their organoboron counterparts, which often leads to faster reaction rates and milder conditions.[1] However, they are less tolerant of acidic protons. The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation from zinc to palladium, which does not require a base for activation.[12]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: User-Friendly Method
This protocol describes the convenient in situ preparation of the organozinc reagent.[1]
-
Organozinc Preparation: In a dry, inert-atmosphere flask, activate zinc dust (e.g., with I₂ or 1,2-dibromoethane). Add anhydrous THF, followed by the slow addition of cyclopropyl bromide (1.5 eq.). The mixture may gently reflux; maintain temperature with a water bath if necessary. Stir for 2-3 hours at room temperature to form the cyclopropylzinc bromide solution.
-
Catalyst Preparation: In a separate dry flask, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and flush with inert gas.
-
Coupling Reaction: To the catalyst mixture, add a solution of methyl 2-bromobenzoate (1.0 eq.) in THF. Then, transfer the freshly prepared cyclopropylzinc bromide solution to this flask via cannula.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor progress by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Cost-Benefit Analysis
-
Benefits:
-
Costs & Considerations:
-
Moisture Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring anhydrous and anaerobic (inert atmosphere) techniques, which can be more demanding operationally.[1]
-
Functional Group Tolerance: While generally good, the organozinc reagent is not compatible with acidic functional groups (e.g., carboxylic acids, phenols) in the substrate.[14]
-
Catalyst Cost: Similar to the Suzuki coupling, the palladium catalyst and ligand system is a primary cost driver.
-
Methodology III: Kumada-Type Coupling (via Grignard Reagent)
The Kumada coupling utilizes highly reactive Grignard reagents (organomagnesium halides). While powerful, their high reactivity limits their functional group compatibility. A modification involves the addition of zinc salts, which can generate the more tolerant organozinc species in situ.[15]
Principle and Mechanism
This reaction involves the coupling of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. The high nucleophilicity of the Grignard reagent makes it very reactive but also prone to side reactions with functional groups like esters, which is a key challenge for the synthesis of this compound. The addition of ZnBr₂ can mediate the reaction, presumably by forming the organozinc reagent, thus improving yield and selectivity.[15]
Experimental Protocol: Zn-Additive Method
This protocol is adapted from a method using a Grignard reagent with a zinc bromide additive.[15]
-
Reaction Setup: To a dry, inert-atmosphere flask, add methyl 2-bromobenzoate (1.0 eq.), palladium(II) acetylacetonate (Pd(acac)₂, 2 mol%), and a suitable phosphine ligand.
-
Solvent and Additive: Add anhydrous THF, followed by zinc bromide (ZnBr₂, 0.2 eq.).
-
Grignard Addition: Slowly add a commercially available solution of cyclopropylmagnesium bromide (1.5 eq.) in THF to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: Follow a standard aqueous workup and silica gel purification as described for the Negishi and Suzuki couplings.
Cost-Benefit Analysis
-
Benefits:
-
Reagent Cost: Cyclopropylmagnesium bromide is often the most cost-effective of the three organometallic reagents.
-
Simple Reagents: Avoids the multi-step synthesis or higher cost of boronic acids.
-
-
Costs & Considerations:
-
Poor Functional Group Tolerance: This is the most significant drawback. Grignard reagents react with a wide range of functional groups, including the ester moiety in the target molecule. This can lead to low yields and side products. The use of additives is often necessary to mitigate this.[15]
-
Strict Reaction Conditions: Requires stringent anhydrous conditions due to the high reactivity of the Grignard reagent.
-
Process Control: The reaction can be exothermic and may require careful temperature control.
-
Comparative Analysis and Recommendations
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Kumada-Type Coupling |
| Typical Yield | Excellent (80-95%)[8][10] | Excellent (85-98%)[1] | Moderate to Good (60-85%)[15] |
| Key Reagent | Cyclopropylboronic Acid / K-trifluoroborate | Cyclopropylzinc Bromide | Cyclopropylmagnesium Bromide |
| Reagent Stability | High (Air & moisture stable) | Low (Air & moisture sensitive) | Very Low (Air & moisture sensitive) |
| Functional Group Tolerance | Excellent | Good (incompatible with acidic protons) | Poor (incompatible with esters, ketones, etc.) |
| Reaction Conditions | Mild to moderate heat, aqueous base | Mild heat, strictly anhydrous | Room temp, strictly anhydrous |
| Primary Cost Driver | Pd Catalyst, Ligand, Boronic Acid | Pd Catalyst, Ligand | Pd/Ni Catalyst |
| Operational Complexity | Low to Moderate | High | High |
Recommendations
-
For Versatility and Reliability (Discovery/Medicinal Chemistry): The Suzuki-Miyaura coupling is the superior choice. Its exceptional functional group tolerance and the operational simplicity afforded by stable organoboron reagents make it ideal for complex molecule synthesis where protecting group strategies are best avoided.[2][4]
-
For Scalability and High Throughput (Process Chemistry): The Negishi coupling presents a compelling case. While requiring more stringent control of atmospheric conditions, the use of cheaper starting materials (cyclopropyl bromide vs. boronic acid) and often faster reaction rates can be economically advantageous on a larger scale.[1][13]
-
For Cost-Sensitive, Simple Scaffolds: The Kumada-type coupling is the most economical in terms of raw material cost. However, its application is severely limited by its poor functional group tolerance. It should only be considered for precursors lacking sensitive functionalities, and even then, significant optimization may be required to prevent side reactions with the methyl ester group.
Conclusion
The synthesis of this compound can be approached through several robust cross-coupling methodologies. The choice is not merely academic but carries significant implications for cost, efficiency, and scalability. The Suzuki-Miyaura coupling stands out for its versatility and reliability, making it the workhorse for discovery applications. For process development, the Negishi coupling offers a potentially more cost-effective and rapid route, provided the necessary technical controls are in place. While economically attractive, the Kumada coupling's inherent reactivity limitations render it a niche and often problematic choice for this particular target. A thorough evaluation of project goals—be it speed, scale, or substrate complexity—is essential for selecting the optimal synthetic strategy.
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Dong, J., et al. (2015). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science. [Link]
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Dandapani, S., & Ricci, A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
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Krasovskiy, A., et al. (2011). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate. [Link]
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Lunker, A. (2020). Synthesis of Methyl benzoate with reaction mechanism. YouTube. [Link]
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Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]
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Dong, J., et al. (2015). General palladium-catalyzed cross coupling of cyclopropenyl esters. National Institutes of Health. [Link]
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Dandapani, S., & Ricci, A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]
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Malinauskaite, J., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]
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Jagtap, R. S. (2011). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Shodhganga. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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YouTube. (2020). Synthesis of Methyl Benzoate Lab. [Link]
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Lee, J., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
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Dong, J., et al. (2015). General palladium-catalyzed cross coupling of cyclopropenyl esters. ResearchGate. [Link]
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Knochel, P. (1999). Preparation and Applications of Functionalized Organozinc Compounds. Organic Reactions. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
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Bridges, C. R., & Boyd, S. D. (2021). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. [Link]
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Zhu, Z.-B., & Shi, M. (2009). Palladium(II) acetate catalyzed tandem cycloisomerization and oxidation of arylvinylcyclopropenes using p-benzoquinone as oxidant and pro-nucleophile. PubMed. [Link]
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Zhang, Y., et al. (2021). Synthesis of methyl benzoate with substituents a,b. ResearchGate. [Link]
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A Comparative Guide to Alternative Cyclopropanating Agents for the Synthesis of Methyl 2-Cyclopropylbenzoate
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug development, the cyclopropane ring stands out as a "privileged motif."[1] This small, highly strained carbocycle is not merely a structural curiosity; it is a powerful tool for medicinal chemists to fine-tune the physicochemical properties of drug candidates.[2] Its rigid structure can lock in favorable conformations for receptor binding, while its unique electronic character can enhance metabolic stability and membrane permeability. Methyl 2-cyclopropylbenzoate is a key synthetic intermediate, serving as a versatile building block for more complex pharmaceutical agents.
However, the very ring strain that makes cyclopropanes so valuable also presents a significant synthetic challenge.[3] This guide provides an in-depth, comparative analysis of various cyclopropanating agents for the synthesis of this compound, moving beyond traditional methods to explore modern alternatives. Our investigation will be framed around the cyclopropanation of a logical precursor, methyl 2-vinylbenzoate , providing researchers, scientists, and drug development professionals with the data and insights needed to select the optimal method for their specific needs.
The Synthetic Challenge: From Vinylarene to Cyclopropane
The core transformation we will examine is the conversion of methyl 2-vinylbenzoate to this compound. This reaction involves the addition of a methylene (CH₂) group across the vinyl double bond. The choice of reagent for this step is critical, impacting yield, stereoselectivity (where applicable), functional group tolerance, safety, and scalability.
The Benchmark: The Simmons-Smith Reaction
First reported in 1958, the Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry and serves as our performance benchmark.[4] It typically employs diiodomethane (CH₂I₂) and a zinc-copper couple to generate the active carbenoid species, iodomethylzinc iodide (ICH₂ZnI).[5]
Mechanism and Rationale
The reaction proceeds through the formation of an organozinc carbenoid, which avoids the generation of a free, highly reactive carbene.[5] This carbenoid then adds to the alkene in a concerted, stereospecific syn-addition via a three-centered "butterfly-type" transition state.[6] The stereochemistry of the starting alkene is perfectly preserved in the cyclopropane product.[4] Ethereal solvents like diethyl ether are commonly used as they help stabilize the reactive organozinc intermediate.[7]
Advantages:
-
Stereospecificity: The concerted mechanism ensures retention of the alkene's stereochemistry.[6]
-
Broad Substrate Scope: The reaction is effective for a wide range of alkenes, including simple and electron-rich olefins.[6]
-
High Functional Group Tolerance: The reaction conditions are compatible with many functional groups, such as esters, ketones, and ethers.[6][8]
Limitations:
-
Reagent Stoichiometry and Safety: The classical method requires a stoichiometric amount of the zinc-copper couple. Modifications, such as the Furukawa variant using diethylzinc (Et₂Zn), can improve reactivity but introduce a pyrophoric and highly hazardous reagent.[8][9] Diiodomethane is also toxic.[5]
-
Scalability Concerns: The use of heterogeneous zinc and the potential hazards associated with reagents can make scaling up the reaction challenging.[10] Recent developments in continuous-flow chemistry aim to mitigate these safety risks by generating the reactive carbenoid in situ.[10][11]
Alternative I: Transition Metal-Catalyzed Carbene Transfer
A powerful and versatile alternative to the Simmons-Smith reaction involves the use of diazo compounds as carbene precursors, catalyzed by transition metals like rhodium and copper.[3][12]
Mechanism and Rationale
In this process, the diazo compound (e.g., ethyl diazoacetate, EDA) reacts with the transition metal catalyst to form a metal carbene intermediate after the expulsion of nitrogen gas.[12] This electrophilic metal carbene is then transferred to the nucleophilic double bond of the alkene to form the cyclopropane ring. The choice of metal and, critically, the ligands surrounding it, allows for fine-tuning of the reaction's reactivity and selectivity.[13][14] Chiral ligands can be employed to achieve high levels of enantioselectivity, a crucial advantage in pharmaceutical synthesis.
Advantages:
-
Catalytic Nature: Only a small amount of the (often expensive) transition metal catalyst is required.
-
High Efficiency: These reactions are often high-yielding and proceed under mild conditions.[13]
-
Tunable Selectivity: The use of chiral ligands enables asymmetric cyclopropanation, providing access to specific enantiomers.[14]
Limitations:
-
Hazard of Diazo Compounds: Simple diazo compounds like diazomethane and ethyl diazoacetate are highly toxic and potentially explosive.[10][15] This is the single greatest drawback of the method. Modern approaches focus on the in situ generation of diazo compounds from more stable precursors, such as N-tosylhydrazones, to improve safety.[1][16]
-
Cost and Toxicity of Metals: While catalytic, noble metals like rhodium can be expensive. Residual metal contamination in the final product is also a concern in pharmaceutical manufacturing.
Alternative II: The Green Frontier - Enzymatic Cyclopropanation
Biocatalysis represents a paradigm shift in chemical synthesis, offering environmentally benign and highly selective routes to complex molecules. Engineered enzymes, particularly heme proteins, have emerged as powerful catalysts for cyclopropanation.[17][18]
Mechanism and Rationale
Similar to transition metal catalysis, the enzymatic approach relies on the generation of a carbene from a diazo precursor. An engineered heme protein, such as a cytochrome P450 variant, binds the diazo compound and facilitates the formation of an iron-porphyrin carbene intermediate within its active site.[3][15] The enzyme then precisely controls the approach of the alkene substrate, leading to a carbene transfer reaction with exceptional levels of stereoselectivity.[19]
Advantages:
-
Unparalleled Selectivity: Enzymes can provide near-perfect diastereo- and enantioselectivity, often surpassing what is achievable with small-molecule catalysts.[17][18]
-
Green and Sustainable: Reactions are typically run in aqueous buffer solutions under mild ambient conditions, avoiding toxic organic solvents and heavy metals.[17]
-
Safety: While still requiring a diazo compound, the overall process can be made safer, and research is ongoing into safer diazo alternatives suitable for biocatalysis.[15]
Limitations:
-
Substrate Scope: The substrate is often limited by the specific geometry and electronics of the enzyme's active site, although protein engineering can broaden this scope.[19]
-
Specialized Expertise: This method requires knowledge and resources in molecular biology and biocatalysis, which may not be available in all chemistry labs.
-
Diazo Reagent Still Required: The current generation of enzymatic cyclopropanation still relies on potentially hazardous diazo compounds as the carbene source.[15]
Performance Comparison: A Head-to-Head Analysis
The following table provides a comparative summary of the discussed cyclopropanation methods for the synthesis of this compound from methyl 2-vinylbenzoate. The data presented are representative values derived from the literature for similar styrene-type substrates to provide an objective comparison.
| Parameter | Simmons-Smith Reaction | Rh(II)-Catalyzed Reaction | Enzymatic Cyclopropanation |
| Reagents/Catalyst | CH₂I₂ / Zn-Cu (or Et₂Zn) | Ethyl Diazoacetate / Rh₂(OAc)₄ (catalytic) | Ethyl Diazoacetate / Engineered P450 (catalytic) |
| Typical Yield | 70-90%[20] | >95%[21] | 85-99%[15] |
| Stereoselectivity | Stereospecific (syn-addition)[6] | Good to Excellent (tunable with ligands)[14] | Excellent to Perfect (>99% ee)[18] |
| Safety & Handling | High Concern: Toxic CH₂I₂; pyrophoric Et₂Zn.[5][10] | Extreme Concern: Explosive & toxic diazo compounds.[15] | High Concern: Requires diazo compounds, but performed in aqueous media.[15] |
| Functional Group Tolerance | Excellent[6][8] | Good to Excellent[12] | Good (can be substrate-dependent)[19] |
| Scalability | Challenging due to heterogeneity and safety.[10] | Possible with specialized equipment for handling diazo compounds. | Developing; potentially scalable in fermenters. |
| Key Advantage | Well-established, reliable, excellent FG tolerance. | High yield, catalytic, tunable stereoselectivity. | Unmatched stereoselectivity, green process. |
| Key Disadvantage | Stoichiometric, hazardous reagents. | Extreme hazard of diazo compounds. | Requires specialized biological expertise; substrate scope can be limited. |
Experimental Protocols
The following are representative, detailed protocols for the cyclopropanation of methyl 2-vinylbenzoate using each of the discussed methods.
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
Rationale: This modified procedure uses diethylzinc, which is often more reactive and provides higher yields than the traditional Zn-Cu couple.[8] Dichloromethane is a common, non-coordinating solvent. The reaction is run at low temperatures to control the reactivity of the powerful organozinc reagent.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 2-vinylbenzoate (1.0 eq) dissolved in anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Under a nitrogen atmosphere, slowly add a solution of diethylzinc (1.0 M in hexanes, 2.2 eq) via syringe.
-
Carbenoid Formation: To this solution, add diiodomethane (2.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: This step can be exothermic.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Rhodium-Catalyzed Cyclopropanation
Rationale: Dirhodium tetraacetate is a highly effective and common catalyst for carbene transfer from diazoacetates.[12] The reaction is typically run in a non-protic solvent like DCM. The diazoacetate is added slowly to the solution of the alkene and catalyst to keep its instantaneous concentration low, minimizing side reactions like dimer formation.
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve methyl 2-vinylbenzoate (1.0 eq) and dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.01 eq) in anhydrous DCM (0.2 M).
-
Reagent Preparation: In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.2 eq) in anhydrous DCM. EXTREME CAUTION: Ethyl diazoacetate is toxic and potentially explosive. Handle only in a well-ventilated fume hood behind a blast shield. Avoid contact with strong acids or metals, and do not use ground glass joints.
-
Slow Addition: Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours at room temperature. Vigorous nitrogen evolution will be observed.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until all the starting alkene has been consumed.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to afford this compound.
Protocol 3: Enzymatic Cyclopropanation
Rationale: This protocol uses a whole-cell biocatalyst system, which avoids the need to purify the enzyme. The reaction is run in an aqueous buffer to maintain the enzyme's activity. A co-solvent like DMSO may be needed to aid substrate solubility. Glucose is added as a carbon source for the cells to regenerate any necessary cofactors and maintain viability.
-
Biocatalyst Preparation: Grow E. coli cells expressing the engineered P450 enzyme in a suitable growth medium until they reach the desired cell density. Harvest the cells by centrifugation and resuspend them in a potassium phosphate buffer (pH 8.0) to a final optical density (OD₆₀₀) of 50.
-
Setup: In a reaction vessel, combine the cell suspension with glucose (1% w/v). Add methyl 2-vinylbenzoate (1.0 eq), potentially dissolved in a minimal amount of DMSO (e.g., 1-2% v/v) to aid solubility.
-
Reaction Initiation: Add ethyl diazoacetate (1.5 eq) to the vessel. Seal the vessel and place it in a shaker incubator at 30 °C.
-
Reaction: Allow the reaction to proceed for 24 hours.
-
Extraction: After 24 hours, extract the entire reaction mixture three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate this compound.
Visualization of Synthetic Pathways
The choice of a cyclopropanation agent depends on balancing trade-offs between efficiency, safety, and desired selectivity.
Caption: Decision workflow for selecting a cyclopropanation method.
The underlying mechanisms involve distinct reactive intermediates that dictate the reaction outcome.
Caption: Comparison of key reactive intermediates in cyclopropanation.
Conclusion and Future Outlook
The synthesis of this compound can be approached through several effective methodologies, each with a distinct profile of advantages and challenges. The traditional Simmons-Smith reaction remains a reliable and stereospecific method with excellent functional group tolerance, though its scalability is hampered by safety concerns. Transition metal catalysis offers a high-yield, catalytic alternative with the powerful ability to induce enantioselectivity through ligand design, but it is fundamentally constrained by the extreme hazards of its requisite diazo reagents.
Looking forward, enzymatic cyclopropanation stands out as the most promising frontier. It combines the benefits of a catalytic process with unparalleled stereocontrol and the principles of green chemistry.[17] While currently limited by substrate scope and the need for specialized expertise, ongoing advances in protein engineering will undoubtedly broaden its applicability. The ultimate goal for the field is the development of safe, stable, and scalable carbene precursors that can be used interchangeably in both transition metal and enzymatic systems, eliminating the primary safety bottleneck and making the synthesis of valuable cyclopropane-containing molecules more accessible and sustainable for the entire scientific community.
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Kulinkovich, O. Kulinkovich Reaction. Organic Chemistry Portal. Available at: [Link]
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Brandenberg, O. F., Fasan, R., & Arnold, F. H. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. Available at: [Link]
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Wikipedia. (2023). Kulinkovich reaction. In Wikipedia. Available at: [Link]
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Zhu, L., et al. (2021). Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. Angewandte Chemie International Edition. Available at: [Link]
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OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. Available at: [Link]
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van der Meer, J. Y., et al. (2021). Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. ChemBioChem. Available at: [Link]
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NROChemistry. Simmons-Smith Reaction. Available at: [Link]
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ResearchGate. (2021). Alternative Approaches to Classical Cyclopropanation Strategies. [Figure]. Available at: [Link]
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Ribeiro, F. A. L., et al. (2021). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Molecules. Available at: [Link]
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Betz, K. N., & Vasko, M. A. (2020). A Dinickel Catalyzed Cyclopropanation without the Formation of a Metal Carbene Intermediate. Journal of the American Chemical Society. Available at: [Link]
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-
Ley, S. V., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. Available at: [Link]
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ResearchGate. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Available at: [Link]
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Shah, S. T. A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Scientia Pharmaceutica. Available at: [Link]
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Request PDF. (2012). Highly Enantioselective Cyclopropanation with Co(II)-Salen Complexes. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-Cyclopropylbenzoate
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in a reaction. The responsible disposal of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-Cyclopropylbenzoate, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.
Understanding the Compound: A Prerequisite for Safe Handling
The foundational principle of chemical waste disposal is adherence to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] This "cradle to grave" system mandates that generators of hazardous waste are responsible for its safe handling from generation to final disposal.[5]
Core Principles of this compound Disposal
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. The overarching directive is that this chemical must not be disposed of down the drain or in regular trash.[2][6] It must be treated as a hazardous waste and disposed of through a licensed hazardous waste disposal facility.
Table 1: Key Disposal Parameters for this compound
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Assumed) | Based on the properties of similar benzoate esters, it is likely a combustible liquid. |
| Primary Disposal Route | Licensed Hazardous Waste Vendor | Ensures environmentally sound and legally compliant disposal. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | To prevent vigorous or exothermic reactions in the waste container.[7] |
| Container Type | Chemically compatible, tightly sealed container | Prevents leaks, spills, and evaporation. The container must not react with the chemical.[2][3][5] |
| Labeling | "Hazardous Waste" with full chemical name | Complies with EPA and OSHA regulations for clear identification of contents and hazards.[8] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final collection.
Step 1: Waste Determination
As the generator, you are responsible for determining if your waste is hazardous.[5] Given the likely properties of this compound, it is prudent to manage it as a hazardous waste.
Step 2: Segregation of Waste
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[2]
-
Do: Collect this compound waste in a dedicated container. It can be combined with other non-halogenated organic solvent waste if your facility's procedures allow.[3]
-
Do Not: Mix this compound waste with strong acids, strong bases, or oxidizing agents.
Step 3: Container Selection and Labeling
The integrity of your waste container is crucial for safe storage and transport.
-
Select a Compatible Container: Use a container made of a material that is chemically resistant to this compound. A glass or appropriate plastic bottle with a secure, leak-proof cap is recommended.[2][3]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[8] Include the approximate concentration if it is in a solution.
Step 4: Accumulation of Waste
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][9]
-
Keep the waste container tightly sealed except when adding more waste.[5]
-
Store the container in a well-ventilated area, away from sources of ignition.[7]
-
Ensure the SAA is under the control of laboratory personnel.[9]
Step 5: Request for Waste Pickup
Once the waste container is full or you have no further need to accumulate this specific waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[6][10]
Disposal of Empty Containers
Even "empty" containers that once held this compound must be handled with care as they may contain residual chemical.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect the Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinsates may also need to be collected depending on local regulations and the toxicity of the chemical.
-
Deface the Label: After thorough rinsing and air-drying, deface the original label on the container before disposing of it in the regular trash or recycling, as permitted by your institution's policies.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Use Appropriate Personal Protective Equipment (PPE): At a minimum, this should include safety goggles, gloves, and a lab coat.
-
Contain the Spill: Use a spill kit with absorbent materials to contain and soak up the spilled liquid.
-
Clean the Area: Once the liquid is absorbed, clean the spill area thoroughly.
-
Dispose of Spill Debris: All contaminated absorbent materials must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-Cyclopropylbenzoate
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling of Methyl 2-Cyclopropylbenzoate, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). By moving beyond a simple checklist, we delve into the causality behind each safety recommendation, fostering a culture of proactive risk mitigation in the laboratory.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous materials.[1] A comprehensive Chemical Hygiene Plan, as stipulated by OSHA, is essential for outlining the specific protocols for handling chemicals like this compound.[2][3] This guide serves as a critical component of that plan, empowering you with the knowledge to work confidently and safely.
Understanding the Hazards: A Risk-Based Approach
Core Personal Protective Equipment (PPE) Requirements
The first line of defense against chemical exposure is the consistent and correct use of PPE.[7] The following table summarizes the essential PPE for handling this compound across various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields | Nitrile or neoprene gloves | Fully buttoned lab coat | Recommended if handling powders or volatile liquids outside of a fume hood. |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat | Recommended if there is a risk of aerosol generation. |
| Running Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat | Necessary if the reaction is not conducted in a certified chemical fume hood. |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat | Necessary if volatile solvents are used and the procedure is not in a fume hood. |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat | Not typically required if handling sealed waste containers. |
Detailed PPE Protocols: The "Why" Behind the "What"
Eye and Face Protection: Your Shield Against Splashes and Vapors
Chemical splashes can cause severe eye damage.[8] Therefore, appropriate eye protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-risk operations such as weighing a small, non-volatile quantity of the compound, safety glasses meeting ANSI Z87.1 standards provide adequate protection from incidental contact.
-
Chemical Splash Goggles: When handling liquid forms of this compound, preparing solutions, or performing transfers, chemical splash goggles are mandatory.[9] They form a seal around the eyes, offering superior protection against splashes from all angles.
-
Face Shields: For procedures with a higher risk of splashing or energetic reactions, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[8][9]
Hand Protection: The Critical Barrier
Gloves are essential to prevent skin contact, which can lead to irritation or absorption of the chemical.
-
Glove Selection: Nitrile or neoprene gloves are recommended for handling aromatic esters.[8][10] Always consult the glove manufacturer's chemical resistance guide to ensure compatibility.
-
Proper Glove Use:
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Don gloves over clean, dry hands.
-
When removing gloves, do so without touching the outside of the glove with your bare hands to prevent cross-contamination.
-
Dispose of used gloves in the appropriate chemical waste container immediately after use.
-
Body Protection: Shielding Your Skin and Clothing
A lab coat is your primary defense against spills and contamination of your personal clothing.[3]
-
Lab Coat Specifications: A flame-resistant or chemical-resistant lab coat, fully buttoned with sleeves rolled down, should be worn at all times in the laboratory.
-
Changing Contaminated Clothing: If your lab coat becomes contaminated, remove it immediately and safely. If your skin comes into contact with the chemical, wash the affected area thoroughly with soap and water.
Respiratory Protection: Guarding Against Inhalation Hazards
Inhalation of chemical vapors or aerosols can lead to respiratory irritation.
-
Engineering Controls First: The primary method for controlling inhalation exposure is the use of engineering controls, such as a certified chemical fume hood.[7][11] All operations involving this compound that have the potential to generate vapors or aerosols should be conducted in a fume hood.
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is required.[3][9] The use of respirators is governed by OSHA's Respiratory Protection Standard (29 CFR 1910.134) and requires a formal respiratory protection program, including medical evaluation and fit testing.
Procedural Workflow for Safe Handling and Disposal
The following workflow provides a step-by-step guide for the safe handling and disposal of this compound and associated waste.
Caption: Workflow for Safe Handling and Disposal of this compound.
Emergency Preparedness: Plan for the Unexpected
Even with the best precautions, accidents can happen. Being prepared is a critical component of laboratory safety.[7]
-
Spill Response: In the event of a spill, immediately alert others in the area. If the spill is small and you are trained to do so, use a chemical spill kit to contain and clean up the material. For larger spills, evacuate the area and contact your institution's emergency response team.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these guidelines and fostering a proactive safety culture, you can ensure the well-being of yourself and your colleagues while advancing your critical research.
References
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
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Lab Manager. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
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American Chemical Society. (2022, June 3). Chemical Safety Information Resources | ACS College Safety Video #2 [Video]. YouTube. Retrieved from [Link]
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Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
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American Chemical Society. (1991). Safety Video [Video]. YouTube. Retrieved from [Link]
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Angene Chemical. (2024, March 25). Safety Data Sheet. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
